molecular formula C7H16N2O B3052048 3-(Diethylamino)propanamide CAS No. 3813-27-2

3-(Diethylamino)propanamide

Cat. No.: B3052048
CAS No.: 3813-27-2
M. Wt: 144.21 g/mol
InChI Key: KTUOJDXAHZOFCA-UHFFFAOYSA-N
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Description

3-(Diethylamino)propanamide is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diethylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-9(4-2)6-5-7(8)10/h3-6H2,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUOJDXAHZOFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553751
Record name N~3~,N~3~-Diethyl-beta-alaninamide
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URL https://comptox.epa.gov/dashboard/DTXSID30553751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3813-27-2
Record name 3-(Diethylamino)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3813-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~3~,N~3~-Diethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is 3-(Diethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Diethylamino)propanamide

Abstract: this compound (CAS No. 3813-27-2) is a versatile bifunctional molecule featuring a tertiary amine and a primary amide. This unique combination makes it a valuable intermediate in diverse fields, from pharmaceutical development to polymer science. This technical guide provides an in-depth review of its physicochemical properties, a detailed synthesis protocol via Michael addition, and a comprehensive overview of its applications. We explore its role as a foundational scaffold for bioactive molecules, its function as a mild base catalyst in organic synthesis, and its utility in materials science. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's synthesis, characterization, and practical utility.

Introduction

This compound is a short-chain aliphatic amide that possesses both a nucleophilic tertiary amine and a hydrogen-bond-donating primary amide group.[] This amphoteric character—acting as a weak base and a hydrogen-bond acceptor/donor—underpins its utility as a versatile building block in synthetic chemistry.[] While not an active pharmaceutical ingredient (API) itself, it serves as a critical precursor and intermediate in the synthesis of more complex molecules.[2] Its structure allows for derivatization at multiple sites, enabling chemists to fine-tune properties such as solubility, basicity, and metabolic stability in target compounds.[] Notably, it is listed as a known impurity in the production of Metoclopramide, an widely used antiemetic drug, making its synthesis and characterization of significant interest to pharmaceutical quality control and regulatory professionals.[3]

Physicochemical Properties

The compound is typically a colorless to light yellow liquid or a white to off-white low-melting solid.[] It is characterized by moderate polarity and is soluble in water, alcohols, and various organic solvents.[] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3813-27-2[4]
Molecular Formula C₇H₁₆N₂O[4]
Molecular Weight 144.21 g/mol [2]
Appearance White to off-white solid or colorless to light yellow liquid[][2]
Boiling Point 126-130 °C @ 0.9-1.25 Torr (154-157 °C @ 8 Torr)[2][4]
Density 0.947 ± 0.06 g/cm³ (Predicted)[2]
pKa 16.37 ± 0.40 (Predicted)[2]
IUPAC Name This compound[4]
Synonyms 3-(Diethylamino)propionamide, N³,N³-Diethyl-β-alaninamide, Metoclopramide Impurity 9[4]

Synthesis and Characterization

The most direct and industrially relevant method for synthesizing this compound is the aza-Michael addition of diethylamine to acrylamide. This reaction is efficient and leverages readily available starting materials.

Primary Synthetic Route: Aza-Michael Addition

The synthesis proceeds via the conjugate addition of the secondary amine (diethylamine) to the electron-deficient alkene of acrylamide. The lone pair of the nitrogen atom in diethylamine acts as a nucleophile, attacking the β-carbon of the acrylamide. This reaction is typically performed neat or in a suitable solvent and can often proceed without a catalyst, although mild heating or a base can be used to accelerate the process.

G cluster_reactants Reactants cluster_product Product r1 Diethylamine (C₄H₁₁N) p1 This compound (C₇H₁₆N₂O) r1->p1 + Aza-Michael Addition r2 Acrylamide (C₃H₅NO) r2->p1 G cluster_mods Derivatization Pathways cluster_apps Resulting Molecules start This compound (Scaffold) mod1 N-Alkylation / Quaternization (Modifies charge, creates surfactants) start->mod1 R-X mod2 Amide N-Substitution (Builds complex amides) start->mod2 Acylation / Alkylation mod3 Amide Reduction (Forms diamines) start->mod3 LiAlH₄ / BH₃ app1 Quaternary Ammonium Salts mod1->app1 app2 Substituted β-Amino Amides mod2->app2 app3 N¹,N¹-Diethylpropane-1,3-diamine mod3->app3

References

Foreword: Navigating the Landscape of Novel Alaninamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N³,N³-Diethyl-β-Alaninamide for Advanced Research

In the dynamic field of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. N³,N³-Diethyl-β-Alaninamide, a derivative of the naturally occurring beta-amino acid, β-alanine, represents a class of compounds with significant, yet largely unexplored, potential. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of N³,N³-Diethyl-β-Alaninamide. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogs to provide a robust and scientifically grounded resource. Our approach is to build a foundational understanding from established principles and data on similar structures, thereby enabling further research and development.

Physicochemical and Conformational Properties

Conformational analysis of the closely related N,N-diethyl-β-alanine indicates that the diethylamino group influences the molecule's flexibility. Studies have shown that in various solvents, there is little conformational preference for N,N-diethyl-β-alanine, suggesting a dynamic structure.[1] However, the conjugate base exhibits a moderate preference for the trans conformer.[1] This flexibility could be crucial for its interaction with biological targets.

Table 1: Predicted Physicochemical Properties of N³,N³-Diethyl-β-Alaninamide

PropertyPredicted Value/InformationRationale/Source Analogy
Molecular Formula C₇H₁₆N₂OBased on chemical structure
Molecular Weight 144.22 g/mol Calculated from molecular formula
Appearance Colorless liquid or low-melting solidInferred from similar N,N-diethylamides
Solubility Soluble in water and organic solventsBased on the polarity of the amide and amino groups
Boiling Point Not availableLikely to be higher than N,N-diethyl-β-alanine
pKa Not availableThe tertiary amine would be basic
LogP Not availablePredicted to be moderately lipophilic

Synthesis and Purification Strategies

The synthesis of N³,N³-Diethyl-β-Alaninamide can be approached through established methods of amide bond formation. A common and effective strategy involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent or through the formation of a more reactive intermediate, such as an acid chloride.

A plausible synthetic route starts from β-alanine. The synthesis would involve the N,N-diethylation of the amino group of β-alanine, followed by the amidation of the carboxylic acid group. Alternatively, one could start with N,N-diethyl-β-alanine and activate the carboxylic acid for amidation. A general one-pot process for preparing N,N-disubstituted carboxamides involves reacting a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base.[2]

Below is a generalized workflow for the synthesis of N³,N³-Diethyl-β-Alaninamide from N,N-diethyl-β-alanine.

G cluster_0 Synthesis Workflow A N,N-diethyl-β-alanine C N,N-diethyl-β-alaninoyl chloride (Acid Chloride Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) E N³,N³-Diethyl-β-Alaninamide C->E Amidation D Ammonia (NH₃) F Purification (e.g., Chromatography) E->F G Characterized Product F->G

Caption: A potential synthetic workflow for N³,N³-Diethyl-β-Alaninamide.

Experimental Protocol: Synthesis via Acid Chloride Intermediate
  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diethyl-β-alanine in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Remove the excess solvent and SOCl₂ under reduced pressure to obtain the crude N,N-diethyl-β-alaninoyl chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent.

  • Cool the solution to 0°C and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure N³,N³-Diethyl-β-Alaninamide.

Potential Applications in Medicinal Chemistry

The β-amino acid scaffold is a key structural motif in numerous biologically active compounds. The introduction of an N,N-diethylamide group can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its stability, solubility, and ability to cross biological membranes.

Derivatives of alaninamide have been investigated for a range of therapeutic applications, including as antiseizure and antinociceptive agents.[3] The β-lactam ring, a cyclic amide that can be synthesized from β-amino acids, is the cornerstone of a major class of antibiotics.[4] The unique strained ring system of β-lactams makes them effective inhibitors of bacterial cell wall synthesis.[5] Furthermore, β-lactam-containing compounds have been explored as cholesterol-absorption inhibitors and anticancer agents.[6]

G A N³,N³-Diethyl-β-Alaninamide β-alanine backbone + N,N-diethylamide group B Potential Therapeutic Areas A->B C Anticonvulsant B->C D Analgesic B->D E Antimicrobial (via β-lactam intermediate) B->E F Oncology B->F

Caption: Potential therapeutic applications stemming from the core structure.

Analytical Methodologies for Characterization

Accurate and reliable analytical methods are crucial for the characterization and quantification of N³,N³-Diethyl-β-Alaninamide in various matrices. High-performance liquid chromatography (HPLC), particularly in reverse-phase mode coupled with a suitable detector (e.g., UV or mass spectrometry), is a powerful technique for this purpose. Methods developed for the analysis of the structurally similar compound DEET (N,N-diethyl-m-toluamide) can be adapted.[6]

G cluster_0 Analytical Workflow A Sample Preparation (e.g., dissolution in mobile phase) B HPLC Injection A->B C Reverse-Phase C18 Column Separation B->C D UV or MS Detection C->D E Data Acquisition and Analysis D->E F Quantification and Purity Assessment E->F

Caption: A typical analytical workflow for N³,N³-Diethyl-β-Alaninamide.

Protocol: Reverse-Phase HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS in positive ion mode.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of a reference compound of known purity to generate a calibration curve for quantification.

Safety, Handling, and Toxicology

While a specific safety data sheet (SDS) for N³,N³-Diethyl-β-Alaninamide is not available, precautions for handling should be based on data from structurally related compounds, such as other N,N-diethylamides and alaninamide derivatives.[3][7][8][9][10]

  • General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][8][10] Avoid contact with skin and eyes.[7] Do not breathe mist, vapors, or spray.[7]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7][8][10]

    • Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[7][8]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][8]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[7][8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][9]

Conclusion and Future Directions

N³,N³-Diethyl-β-Alaninamide is a molecule with intriguing potential, situated at the intersection of β-amino acid chemistry and amide-containing pharmaceuticals. This guide provides a foundational framework for its study, drawing upon established knowledge of related compounds. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a systematic evaluation of its biological activities. Elucidating its mechanism of action and exploring its potential in various therapeutic areas will be critical next steps in unlocking the full potential of this and other novel alaninamide derivatives.

References

An In-depth Technical Guide to 3-(Diethylamino)propanamide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Diethylamino)propanamide, a versatile chemical intermediate with significant applications in drug discovery and organic synthesis. While not extensively studied for its own direct biological effects, its true value lies in its role as a foundational building block for a diverse range of biologically active molecules. We will delve into its chemical properties, its utility in synthesis, and importantly, explore the mechanisms of action of the key drug classes derived from this scaffold.

Introduction to this compound: A Profile

This compound, with the molecular formula C7H16N2O, is a tertiary amine-containing amide.[] It presents as a colorless to light yellow liquid or a low-melting solid and is characterized by its moderate polarity and solubility in water and various organic solvents.[] Its chemical structure, featuring both a reactive tertiary amine and an amide group, makes it a valuable intermediate in the synthesis of more complex molecules.[][2][3]

PropertyValueSource
Molecular Formula C7H16N2O[]
IUPAC Name This compoundPubChem
CAS Number 3813-27-2PubChem
Molecular Weight 144.21 g/mol PubChem
Appearance Colorless to light yellow liquid or low-melting solid[]
Solubility Water, alcohols, organic solvents[]

Synthetic Utility: A Gateway to Diverse Pharmacophores

The primary significance of this compound in the pharmaceutical and chemical industries is its role as a versatile starting material.[][2][3] Its tertiary amine can undergo various chemical transformations, including alkylation and acylation, to introduce diverse functional groups and build more complex molecular architectures.[] This adaptability allows for the creation of a wide array of derivatives with potential therapeutic applications.

Key Synthetic Transformations

The reactivity of this compound is centered around its nucleophilic tertiary amine. This allows for straightforward reactions with various electrophiles to construct new carbon-nitrogen and other bonds, forming the basis for a multitude of drug scaffolds.

G cluster_0 Core Scaffold cluster_1 Synthetic Pathways cluster_2 Resulting Drug Classes This compound This compound Alkylation Alkylation This compound->Alkylation R-X Acylation Acylation This compound->Acylation RCOCl Quaternization Quaternization This compound->Quaternization R-X (excess) Anesthetics Anesthetics Alkylation->Anesthetics Antispasmodics Antispasmodics Alkylation->Antispasmodics Opioid Receptor Agonists Opioid Receptor Agonists Alkylation->Opioid Receptor Agonists Antihypertensives Antihypertensives Acylation->Antihypertensives Analgesics & Anti-inflammatories Analgesics & Anti-inflammatories Acylation->Analgesics & Anti-inflammatories

Caption: Synthetic pathways from this compound to various drug classes.

Mechanisms of Action of Key Derivatives

While this compound itself does not have a well-defined mechanism of action, its derivatives have been designed to interact with a variety of biological targets. The following sections explore the mechanistic insights into these drug classes.

Local Anesthetics

Derivatives of this compound are foundational in the development of local anesthetics. The mechanism of action for this class of drugs is well-established and involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.

  • Molecular Interaction: The tertiary amine of the anesthetic molecule, which can be derived from the diethylamino group of the parent compound, exists in both charged and uncharged forms. The uncharged form penetrates the lipid-rich nerve cell membrane.

  • Channel Blockade: Once inside the neuron, the molecule equilibrates, and the charged form binds to a specific receptor site within the pore of the voltage-gated sodium channel.

  • Inhibition of Action Potential: This binding blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane. Consequently, the propagation of the action potential is halted, leading to a loss of sensation in the localized area.

G cluster_0 Anesthetic Action Neuron_Membrane Extracellular Space Voltage-Gated Sodium Channel Intracellular Space Anesthetic_uncharged Anesthetic (Uncharged) Anesthetic_uncharged->Neuron_Membrane:f1 Penetrates Membrane Anesthetic_charged Anesthetic (Charged) Anesthetic_uncharged->Anesthetic_charged Equilibration Anesthetic_charged->Neuron_Membrane:f1 Binds to receptor site (Blocks Na+ influx)

Caption: Mechanism of action of local anesthetics derived from this compound.

Analgesic and Anti-inflammatory Agents

The N-(3-(Diethylamino)phenyl)propionamide scaffold, a derivative of this compound, has been investigated for its potential analgesic and anti-inflammatory properties.[4] While the precise mechanism is not fully elucidated, it is hypothesized to involve the modulation of inflammatory pathways.

Potential targets for such compounds include:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 enzymes would reduce the production of prostaglandins, which are key mediators of pain and inflammation.

  • Cytokine Signaling: The compounds may interfere with the production or signaling of pro-inflammatory cytokines such as TNF-α and interleukins.

Further research is necessary to definitively identify the molecular targets and signaling pathways involved.

Opioid Receptor Agonists

More complex molecules incorporating the diethylamino moiety have been developed as potent and selective delta opioid receptor agonists. The delta opioid receptor is a G protein-coupled receptor (GPCR) involved in analgesia.

  • Receptor Binding: The diethylamino group, as part of a larger pharmacophore, contributes to the binding affinity and selectivity of the ligand for the delta opioid receptor.

  • Signal Transduction: Upon binding, the agonist induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This typically involves the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP), and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.

  • Analgesic Effect: The net effect of these cellular changes in pain-modulating pathways is a reduction in the perception of pain.

G Opioid_Agonist Opioid Agonist (Derivative) Delta_Receptor Delta Opioid Receptor (GPCR) Opioid_Agonist->Delta_Receptor Binds G_Protein G Protein (Gi/Go) Delta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Neuronal_Hyperpolarization Neuronal Hyperpolarization G_Protein->Neuronal_Hyperpolarization Promotes cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Production Analgesia Analgesia cAMP->Analgesia Leads to Neuronal_Hyperpolarization->Analgesia Contributes to

References

Navigating the Solubility Landscape of 3-(Diethylamino)propanamide: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the intricate journey of drug discovery and development, the solubility of a compound is a cornerstone property that dictates its fate. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic; it is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This technical guide delves into the solubility profile of 3-(Diethylamino)propanamide, a versatile building block in medicinal chemistry, offering a blend of theoretical insights and practical methodologies to empower your research endeavors.[] This document moves beyond a simple recitation of data, providing a causal analysis of the interplay between molecular structure and solvent properties that governs the solubility of this unique molecule.

Physicochemical Profile of this compound

This compound, also known as N,N-diethyl-β-alaninamide, is a tertiary amine-containing amide with the molecular formula C7H16N2O.[] Its structure, featuring both a polar primary amide group and a moderately non-polar diethylamino group, bestows upon it a unique amphiphilic character. This dual nature is central to its solubility behavior and its utility in modifying the properties of parent drug molecules.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
Molecular Formula C7H16N2O[]
Molecular Weight 144.21 g/mol [2]
Appearance Colorless to light yellow liquid or low-melting solid[]
Predicted pKa 16.37 ± 0.40 (amide proton)[]
Predicted XLogP3 -0.2[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]

The predicted pKa of the amide proton suggests it is very weakly acidic.[] The tertiary amine group, on the other hand, provides basic character to the molecule. The negative XLogP3 value indicates a degree of hydrophilicity, suggesting miscibility with water and polar organic solvents.

Quantitative Solubility of this compound in Organic Solvents: An Illustrative Overview

Disclaimer: The following data is illustrative and intended to guide solvent selection. For precise applications, experimental determination of solubility using the protocol outlined in the subsequent section is strongly recommended.

Solvent ClassSolventPolarity IndexPredicted Solubility ClassificationEstimated Solubility Range ( g/100 mL)
Protic Polar Methanol5.1Very Soluble> 20
Ethanol4.3Very Soluble> 20
Aprotic Polar Acetone5.1Soluble10 - 20
Ethyl Acetate4.4Soluble5 - 10
Dichloromethane3.1Freely Soluble15 - 25
Aromatic Toluene2.4Sparingly Soluble1 - 5
Non-polar Hexane0.1Slightly Soluble< 1

Experimental Protocol for Determining the Equilibrium Solubility of this compound

To ensure scientific integrity and generate reliable, reproducible data, the shake-flask method is the gold standard for determining the equilibrium solubility of a compound. This protocol provides a detailed, step-by-step methodology for its implementation.

Diagram of the Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_compound Weigh excess This compound add_to_vial Combine compound and solvent in a sealed vial prep_compound->add_to_vial prep_solvent Measure precise volume of solvent prep_solvent->add_to_vial shake Agitate at constant temperature (e.g., 25°C) for 24-48 hours add_to_vial->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.22 µm PTFE filter) centrifuge->filter hplc Quantify concentration using a validated HPLC method filter->hplc calculate Calculate solubility (e.g., in g/100 mL) hplc->calculate

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop and validate an HPLC method suitable for the quantification of this compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) and UV detection is a common starting point.[3]

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered supernatant from the saturated solution and determine its concentration by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • The solubility is calculated from the determined concentration of the saturated solution and is typically expressed in units such as g/100 mL or mol/L.

Scientific Discussion: The Interplay of Molecular Structure and Solvent Properties

The solubility of this compound is a direct consequence of the intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" provides a foundational framework for understanding its behavior.

Diagram of Influencing Factors

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties amide Polar Amide Group (H-bond donor/acceptor) solubility Solubility amide->solubility favors polar solvents amine Tertiary Amine Group (H-bond acceptor, basic) amine->solubility enhances polarity alkyl Alkyl Chains (Non-polar) alkyl->solubility favors non-polar solvents polarity Polarity (Protic vs. Aprotic) polarity->solubility h_bonding Hydrogen Bonding (Donor/Acceptor) h_bonding->solubility dielectric Dielectric Constant dielectric->solubility

Caption: Factors influencing the solubility of this compound.

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The primary amide group of this compound can donate two hydrogen bonds and accept one, while the tertiary amine can act as a hydrogen bond acceptor. This extensive hydrogen bonding capability leads to high solubility in protic polar solvents.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess significant dipole moments but lack acidic protons to donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. The polar amide and amine groups of this compound can interact favorably with these solvents through dipole-dipole interactions and hydrogen bonding (with the solvent as the acceptor). Consequently, good solubility is expected in these solvents.

Non-polar and Aromatic Solvents (e.g., Toluene, Hexane): The solubility in these solvents is primarily driven by van der Waals forces. The non-polar diethyl and propyl groups of the molecule will have favorable interactions with these solvents. However, the highly polar primary amide group is disfavored in such environments, leading to significantly lower solubility. The presence of both polar and non-polar regions in the molecule explains its amphiphilic nature and its varying solubility across the solvent spectrum.

Conclusion: A Versatile Building Block with a Tunable Solubility Profile

This compound presents a fascinating case study in the principles of solubility. Its unique molecular architecture, combining a highly polar primary amide with a moderately non-polar tertiary amine and alkyl chains, results in a broad yet nuanced solubility profile. For the drug development professional, this versatility is a significant asset, allowing for its incorporation into a wide range of synthetic and formulation strategies. By understanding the fundamental physicochemical drivers of its solubility, researchers can make informed decisions in solvent selection, reaction optimization, and formulation development, ultimately accelerating the path from discovery to therapeutic application. This guide provides the foundational knowledge and practical tools to confidently navigate the solubility landscape of this important chemical entity.

References

physical and chemical characteristics of 3-(Diethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical characteristics of 3-(Diethylamino)propanamide, tailored for researchers, scientists, and professionals in drug development. This document delves into the core properties of this compound, offering practical insights and detailed experimental methodologies.

Introduction

This compound, with the CAS number 3813-27-2, is a tertiary amine-containing amide.[1] Its bifunctional nature, possessing both a nucleophilic tertiary amine and a hydrolyzable amide group, makes it a versatile building block in organic synthesis.[] This compound serves as a key intermediate in the synthesis of various pharmaceuticals and is utilized in the development of new drug candidates.[3][4] Its structure allows for the formation of essential bonds in the creation of diverse medicinal compounds.[3] Understanding its fundamental physical and chemical properties is therefore crucial for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for the development of analytical methods.

Physical Characteristics

This compound is typically a colorless to light yellow liquid or a low-melting solid with a characteristic weak amine odor.[] It is soluble in water, alcohols, and various organic solvents.[]

PropertyValueSource
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.21 g/mol [1]
Appearance Colorless to light yellow liquid or low-melting solid[]
Boiling Point 154-157 °C at 8 Torr[3]
Density (predicted) 0.947 ± 0.06 g/cm³[3]
pKa (predicted) 16.37 ± 0.40[3]
CAS Number 3813-27-2[1]
IUPAC Name This compound[1]
Chemical Structure and Identification

The chemical structure of this compound features a propanamide backbone with a diethylamino group attached to the beta-carbon.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The chemical behavior of this compound is dictated by the interplay of its tertiary amine and amide functional groups.

Synthesis

A common method for the synthesis of this compound is the Michael addition of diethylamine to acrylamide.[5]

Synthesis Diethylamine Diethylamine Intermediate Michael Addition Intermediate Diethylamine->Intermediate Acrylamide Acrylamide Acrylamide->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation of the Michael addition reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethylamine and acrylamide in a suitable solvent (e.g., ethanol or in the absence of a solvent). A slight excess of diethylamine may be used to ensure complete conversion of acrylamide.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to accelerate the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, the excess diethylamine and solvent are removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.[6]

Chemical Reactivity

The reactivity of this compound is characterized by the independent and sometimes concerted reactions of its tertiary amine and amide functionalities.

  • Tertiary Amine: The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a Brønsted-Lowry base and a nucleophile. It can react with acids to form ammonium salts and with electrophiles, such as alkyl halides, to form quaternary ammonium salts.

  • Amide: The amide group is susceptible to hydrolysis under both acidic and basic conditions to yield 3-(diethylamino)propanoic acid and ammonia or an amine, respectively.

Experimental Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Determination of Physical Properties

Protocol: Boiling Point Determination (Micro-scale)

This method is suitable for determining the boiling point of a small sample of liquid.

  • Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a small test tube.

  • Procedure:

    • Place a small amount of this compound into the small test tube.

    • Invert the capillary tube (sealed end up) and place it in the test tube.

    • Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling mineral oil.

    • Heat the side arm of the Thiele tube gently.

    • Observe a steady stream of bubbles emerging from the open end of the capillary tube.

    • Remove the heat and allow the apparatus to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]

Protocol: Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental characterization step.

  • Apparatus: A set of small test tubes.

  • Procedure:

    • Add approximately 0.1 mL of this compound to separate test tubes.

    • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, hexane, 1 M HCl, 1 M NaOH).

    • Agitate the test tubes and observe whether the compound dissolves completely.

    • Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups (a quartet and a triplet), two methylene groups of the propanamide backbone (two triplets), and the amide protons (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon, the four different methylene carbons, and the methyl carbons of the ethyl groups.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to display characteristic absorption bands:[8]

  • N-H stretch: A broad absorption in the region of 3400-3200 cm⁻¹ corresponding to the amide N-H bonds.

  • C-H stretch: Absorptions in the 3000-2850 cm⁻¹ range due to the C-H bonds of the alkyl groups.

  • C=O stretch: A strong, sharp absorption around 1650 cm⁻¹ characteristic of the amide carbonyl group.

  • N-H bend: An absorption band in the 1640-1550 cm⁻¹ region.

  • C-N stretch: Absorptions in the 1250-1020 cm⁻¹ range for the C-N bonds of the amine and amide.

3.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 144. The fragmentation pattern would likely involve:[9][10]

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the diethylamino group, leading to the formation of a stable iminium ion.

  • Amide fragmentation: Cleavage of the C-N or C-C bonds adjacent to the carbonyl group. A prominent peak at m/z 44, corresponding to the [O=C-NH₂]⁺ fragment, may be observed.[11]

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis Purification Purification (Vacuum Distillation) Synthesis->Purification Physical Physical Properties (Boiling Point, Solubility) Purification->Physical Spectroscopic Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopic Chemical Chemical Properties (Reactivity) Purification->Chemical

Caption: Experimental workflow for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[12][13] It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14] Avoid contact with skin and eyes, and prevent inhalation of vapors.[12] In case of contact, rinse the affected area with copious amounts of water.[14] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[15]

Conclusion

This compound is a valuable chemical intermediate with distinct physical and chemical properties stemming from its tertiary amine and amide functional groups. A comprehensive understanding of its synthesis, reactivity, and characterization, as outlined in this guide, is paramount for its successful application in pharmaceutical research and organic synthesis. The provided experimental frameworks offer a solid foundation for researchers to handle and utilize this compound effectively and safely.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 3-(Diethylamino)propanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 3-(Diethylamino)propanamide

This compound, a bifunctional molecule featuring both a tertiary amine and a primary amide, is a versatile and valuable reagent in the organic chemist's toolkit.[1] Its unique structural combination imparts a dual reactivity profile, allowing it to function as a weak base, a hydrogen-bond acceptor, a nucleophilic catalyst, and a structural building block.[1] This colorless to light-yellow liquid or low-melting solid is soluble in a range of organic solvents, alcohols, and water, rendering it adaptable to diverse reaction conditions.[1] With a pKa of approximately 16.37, its basicity is sufficient to facilitate a variety of base-mediated transformations under mild conditions.[1][2] These attributes make it an attractive intermediate in pharmaceutical and medicinal chemistry for constructing biologically active molecules, in catalysis for promoting key synthetic reactions, and in polymer and surfactant science.[1] This guide provides an in-depth exploration of its applications, complete with detailed protocols to empower researchers in leveraging its full synthetic capabilities.

Core Physicochemical and Structural Data

PropertyValueSource
Molecular Formula C₇H₁₆N₂O[2][3]
Molecular Weight 144.21 g/mol [2][3]
Appearance Colorless to light yellow liquid or low-melting solid[1]
Boiling Point 154-157 °C (at 8 Torr)[2]
pKa 16.37 ± 0.40 (Predicted)[1][2]
Solubility Soluble in water, alcohols, and organic solvents[1]
CAS Number 3813-27-2[2][3][4]

Application I: A Mild Base Catalyst for Aza-Michael Additions

Scientific Rationale: The tertiary amine functionality of this compound makes it an effective Brønsted base catalyst for hetero-Michael additions. In the context of an aza-Michael reaction, it deprotonates the nucleophilic amine, enhancing its reactivity towards the Michael acceptor without the need for harsh or strongly basic conditions that could lead to side reactions. The amide group can further participate in stabilizing intermediates through hydrogen bonding.[1] This application is particularly valuable in the synthesis of β-amino compounds, which are prevalent motifs in pharmaceuticals.

Experimental Protocol: Catalytic Aza-Michael Addition of Aniline to Acrylamide

This protocol describes the synthesis of 3-(phenylamino)propanamide, a representative β-amino amide, using this compound as a catalyst.

Materials:

  • Acrylamide

  • Aniline

  • This compound (catalyst)

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add acrylamide (1.0 g, 14.1 mmol) and anhydrous toluene (30 mL).

  • Add aniline (1.44 g, 15.5 mmol, 1.1 equivalents).

  • Add this compound (0.20 g, 1.4 mmol, 0.1 equivalents) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acrylamide is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the pure 3-(phenylamino)propanamide.

Safety Precautions:

  • Acrylamide is a neurotoxin and suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Aniline is toxic and readily absorbed through the skin.

  • Perform all operations in a well-ventilated fume hood.

Illustrative Data for Aza-Michael Additions Catalyzed by Tertiary Amines

The following table provides representative yields for analogous aza-Michael additions, demonstrating the general efficacy of amine catalysis in such transformations.

EntryMichael AcceptorAmine NucleophileProductYield (%)
1Methyl AcrylatePiperidineMethyl 3-(piperidin-1-yl)propanoate95
2AcrylonitrileMorpholine3-Morpholinopropanenitrile92
3N-PhenylmaleimideBenzylamine1-Benzyl-3-phenylpyrrolidine-2,5-dione88

Note: Data is representative of typical amine-catalyzed Michael additions and is for illustrative purposes.

Mechanism of Base-Catalyzed Aza-Michael Addition

aza_michael_addition Amine R₂NH Deprotonation Deprotonation Amine->Deprotonation Acceptor Acrylamide Adduct Enolate Intermediate Acceptor->Adduct Catalyst This compound Catalyst->Deprotonation Anion R₂N⁻ Deprotonation->Anion Catalyst_H Protonated Catalyst Deprotonation->Catalyst_H Anion->Adduct Nucleophilic Attack Protonation Protonation Adduct->Protonation Protonation->Catalyst Catalyst Regeneration Product β-Amino Amide Product Protonation->Product Catalyst_H->Protonation

Figure 1. Mechanism of the aza-Michael addition catalyzed by this compound.

Application II: A Versatile Building Block in Pharmaceutical Synthesis

Scientific Rationale: The presence of both a reactive tertiary amine and a primary amide makes this compound an ideal scaffold for the synthesis of more complex molecules, particularly in drug discovery.[1][2][4] It can be readily elaborated through reactions at the amide nitrogen (after deprotonation) or at the tertiary amine (e.g., quaternization). This versatility allows for the introduction of diverse functionalities to modulate properties like solubility, bioavailability, and target binding.

Experimental Protocol: Synthesis of a Procainamide Analog Intermediate

This protocol outlines a hypothetical synthesis of an N-alkylated derivative, showcasing the utility of this compound as a nucleophilic building block after activation. This is analogous to an amide alkylation reaction.[1][2]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • 4-Nitrobenzyl bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Diethyl ether

  • Deionized water

Procedure:

  • Dry a 50 mL round-bottom flask under flame and cool under an inert atmosphere.

  • Add anhydrous potassium carbonate (0.39 g, 2.8 mmol, 2.0 equivalents).

  • Add this compound (0.20 g, 1.4 mmol) and anhydrous DMF (10 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-nitrobenzyl bromide (0.33 g, 1.5 mmol, 1.1 equivalents) in one portion.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-(4-nitrobenzyl)-3-(diethylamino)propanamide.

Safety Precautions:

  • 4-Nitrobenzyl bromide is a lachrymator and should be handled with care in a fume hood.

  • DMF is a skin irritant and should be handled with appropriate gloves.

Workflow for Pharmaceutical Intermediate Synthesis

pharma_synthesis_workflow Start Start: this compound Step1 1. Deprotonation (Base: K₂CO₃, Solvent: DMF) Start->Step1 Intermediate Amide Anion Intermediate Step1->Intermediate Step2 2. Alkylation (Electrophile: 4-Nitrobenzyl Bromide) Intermediate->Step2 Product N-Alkylated Product Step2->Product Purification 3. Workup & Purification (Extraction, Chromatography) Product->Purification Final Final Product: Pharmaceutical Intermediate Purification->Final

Figure 2. Workflow for the synthesis of an N-alkylated pharmaceutical intermediate.

Application III: Facilitating Condensation Reactions

Scientific Rationale: As a mild base, this compound can catalyze condensation reactions such as the Knoevenagel or Claisen-Schmidt (crossed-aldol) condensations.[5][6] It facilitates the formation of the requisite enolate or carbanion from an active methylene compound or a ketone, respectively, which then adds to an aldehyde or ketone. The mildness of the base is advantageous when dealing with sensitive substrates that might decompose or undergo self-condensation under harsher conditions.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

This protocol details the synthesis of 2-benzylidenemalononitrile, a common intermediate, catalyzed by this compound.

Materials:

  • Benzaldehyde

  • Malononitrile

  • This compound (catalyst)

  • Ethanol

  • Beaker or Erlenmeyer flask

  • Magnetic stir bar

  • Ice-water bath

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve benzaldehyde (1.06 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in ethanol (15 mL).

  • Add this compound (0.14 g, 1.0 mmol, 0.1 equivalents) to the solution while stirring at room temperature.

  • Continue stirring for 1-2 hours. A precipitate should form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask in an ice-water bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Dry the product in a vacuum oven to obtain pure 2-benzylidenemalononitrile.

Safety Precautions:

  • Malononitrile is toxic and should be handled with gloves in a fume hood.

  • Benzaldehyde is a mild irritant.

Catalytic Cycle for the Knoevenagel Condensation

knoevenagel_condensation Catalyst Catalyst (this compound) Carbanion Carbanion Intermediate Catalyst->Carbanion Deprotonation ActiveMethylene Active Methylene Compound (Malononitrile) ActiveMethylene->Carbanion Adduct Aldol-type Adduct Carbanion->Adduct Nucleophilic Attack Aldehyde Aldehyde (Benzaldehyde) Aldehyde->Adduct Adduct->Catalyst Catalyst Regeneration Water H₂O Adduct->Water Product Final Product (2-Benzylidenemalononitrile) Adduct->Product Dehydration

Figure 3. Catalytic cycle for the Knoevenagel condensation.

References

3-(Diethylamino)propanamide in Coupling Reactions: An Analysis of Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Profile of a Versatile Amide

3-(Diethylamino)propanamide, with the chemical formula C7H16N2O, is a tertiary amine-containing amide. It is recognized in chemical literature as a versatile intermediate and building block, particularly in the synthesis of pharmaceutical compounds.[][2][3] Its structure, featuring both a weakly basic tertiary amine and a hydrogen-bond-accepting amide group, gives it amphoteric properties.[] This dual functionality makes it a candidate for various roles in organic synthesis, including as a mild base, a nucleophilic catalyst, or a phase-transfer agent, facilitating reactions like alkylations and condensations.[]

While it is established as a precursor for creating more complex molecules, its specific role as a direct participant—such as a base or catalyst—in standard amide bond forming or peptide coupling reactions is not well-documented in readily available scientific literature. This note will explore the theoretical applications of this compound in such reactions, based on its chemical properties, and will also address the current lack of established, detailed protocols.

Theoretical Applications in Coupling Chemistry

Amide bond formation is a cornerstone of medicinal chemistry and drug development. The reaction typically involves the activation of a carboxylic acid, often with a coupling reagent, and its subsequent reaction with an amine. A crucial component in many of these reactions is a non-nucleophilic organic base, which serves to neutralize the acidic byproducts and maintain a favorable reaction pH.

Given its properties, this compound could theoretically be employed in this context. Its tertiary amine moiety can act as a proton scavenger, akin to more common bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The potential advantages of using this compound could lie in its unique solubility profile, being soluble in water as well as various organic solvents, and the potential for its amide group to influence reaction kinetics through hydrogen bonding and stabilization of intermediates.[]

Potential Mechanism of Action as a Base in a Coupling Reaction

The diagram below illustrates the hypothetical role of this compound as a base in a typical carbodiimide-mediated coupling reaction, such as one using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack and Amide Formation cluster_base Step 3: Role of this compound RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea reacts with Base This compound EDC EDC EDC->O_Acylisourea Amide Amide Product (R-CO-NH-R') O_Acylisourea->Amide attacked by EDC_urea EDC Byproduct (Urea) O_Acylisourea->EDC_urea Amine Amine (R'-NH2) Amine->Amide H_ion H+ ProtonatedBase Protonated Base Base->ProtonatedBase neutralizes

Caption: Hypothetical workflow of an EDC-mediated coupling reaction with this compound as the base.

Current State of Documented Protocols

Despite its potential, a thorough review of scientific databases and chemical literature did not yield specific, validated protocols for the use of this compound as a base or catalyst in standard amide coupling reactions. The existing information primarily highlights its role as a synthetic intermediate.[][2][3] For instance, the closely related compound, 3-(diethylamino)propylamine, has been documented for its use in the deprotection of Fmoc groups in solid-phase peptide synthesis, an entirely different step in the process.[4]

The absence of such protocols means that key performance indicators and comparisons to standard bases are not available. Important data, such as reaction yields, rates, and the extent of side reactions (like racemization in peptide synthesis) when using this compound, have not been published.

Summary and Future Outlook

This compound possesses the chemical characteristics of a mild, non-nucleophilic base, making it a plausible candidate for use in amide coupling reactions. Its unique structure, combining both amide and tertiary amine functionalities, could offer advantages in terms of solubility and reaction modulation.

However, there is a significant gap in the current scientific literature regarding its specific application in this context. Without established and tested protocols, its efficacy relative to standard reagents like TEA and DIPEA remains unknown. Therefore, the use of this compound in coupling reactions is, at present, an area that requires further research and development. Scientists interested in exploring its potential would need to undertake systematic studies to determine optimal reaction conditions, evaluate its performance, and fully characterize its advantages and limitations.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C7H16N2O[2][5]
Molecular Weight 144.21 g/mol [2][5]
Appearance Colorless to light yellow liquid or low-melting solid[]
Boiling Point 154-157 °C (at 8 Torr)[2]
pKa 16.37 ± 0.40 (Predicted)[][2]
Solubility Soluble in water, alcohols, and organic solvents[]

References

The Strategic Application of 3-(Diethylamino)propanamide in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of versatile chemical synthons is paramount to the efficient construction of novel bioactive molecules. Among these, 3-(Diethylamino)propanamide emerges as a valuable building block, particularly in the exploration of new chemical entities with potential therapeutic applications. This technical guide provides an in-depth perspective on the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of β-amino amide derivatives, a structural motif prevalent in various classes of therapeutic agents.

While not a final drug in itself, this compound offers a unique combination of a nucleophilic secondary amine and a modifiable amide group, rendering it an ideal starting point for the generation of compound libraries for screening in diverse therapeutic areas, including local anesthetics and antiarrhythmics.[] Its incorporation into a molecular scaffold can enhance physicochemical properties such as solubility and metabolic stability, which are critical considerations in rational drug design.[]

Core Attributes of this compound in Synthesis

The reactivity of this compound is centered around its two key functional groups: the tertiary amine and the primary amide. This dual functionality allows for a range of chemical transformations, making it a versatile intermediate in multi-step syntheses.[]

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₇H₁₆N₂OProvides a compact and functionalized building block.
Molecular Weight 144.21 g/mol A relatively low molecular weight allows for significant structural elaboration without violating Lipinski's rule of five.
Key Functional Groups Tertiary Amine, Primary AmideThe tertiary amine serves as a key basic center, often important for receptor interaction and solubility, while the amide provides a site for further chemical modification.[]
Solubility Soluble in water, alcohols, and organic solventsFavorable solubility profile for a starting material in a variety of reaction conditions.[]

Application Focus: Synthesis of a Novel β-Amino Amide Derivative for Local Anesthetic Screening

The diethylamino moiety is a common structural feature in many local anesthetics and antiarrhythmic agents.[2][3] This is due to its ability to exist in both a neutral and a protonated state at physiological pH, a key characteristic for interacting with the intracellular binding sites of voltage-gated sodium channels.[4] This section provides a detailed protocol for the synthesis of a novel β-amino amide derivative from this compound, designed as a candidate for screening as a local anesthetic.

The proposed synthesis involves a reductive amination reaction, a robust and widely used method in medicinal chemistry for the formation of C-N bonds.

Experimental Protocol: Synthesis of N-(4-chlorobenzyl)-3-(diethylamino)propanamide

This protocol details the synthesis of a representative β-amino amide derivative. The choice of 4-chlorobenzaldehyde is illustrative, and a variety of other aldehydes can be used to generate a library of analogs for structure-activity relationship (SAR) studies.

Materials and Equipment:

  • This compound

  • 4-chlorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • NMR spectrometer, Mass spectrometer for characterization

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous dichloroethane (DCE) or tetrahydrofuran (THF).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

  • Reductant Addition: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-(4-chlorobenzyl)-3-(diethylamino)propanamide.

  • Characterization: Confirm the structure and purity of the final compound using NMR and mass spectrometry.

Caption: Synthetic workflow for the preparation of a novel β-amino amide.

Mechanistic Insight: The Role of the Diethylamino Moiety in Local Anesthesia

The anticipated biological activity of the synthesized β-amino amide derivatives as local anesthetics is predicated on their ability to block voltage-gated sodium channels in nerve membranes. This mechanism is shared by many clinically used local anesthetics.[3][4]

The diethylamino group is crucial for this activity. At physiological pH, it exists in equilibrium between its neutral, lipid-soluble form and its protonated, charged form. The neutral form allows the molecule to penetrate the lipid bilayer of the nerve cell membrane. Once inside the cell, the protonated form binds to the intracellular side of the sodium channel, stabilizing its inactive state and preventing the influx of sodium ions that is necessary for the propagation of an action potential. This blockade of nerve impulse transmission results in the sensation of numbness.

G cluster_membrane Nerve Cell Membrane cluster_bilayer Lipid Bilayer Extracellular Extracellular Space Drug_neutral Drug (Neutral Form) Intracellular Intracellular Space p1 p2 p3 p4 NaChannel Voltage-Gated Sodium Channel Drug_protonated_intra Drug (Protonated) NaChannel->Drug_protonated_intra Protonation Drug_neutral->NaChannel Membrane Penetration Drug_protonated_extra Drug (Protonated) Drug_protonated_extra->Drug_neutral Deprotonation Drug_protonated_intra->NaChannel Channel Blockade

Caption: Mechanism of action for local anesthetics at the sodium channel.

Conclusion

This compound represents a valuable and versatile starting material for medicinal chemists engaged in the discovery of new therapeutic agents. Its straightforward reactivity and the desirable physicochemical properties imparted by the diethylamino group make it an attractive scaffold for the synthesis of compound libraries targeting a range of biological endpoints. The detailed protocol provided herein for the synthesis of a novel β-amino amide derivative serves as a practical template for researchers to explore the chemical space around this promising building block, particularly in the search for new and improved local anesthetics.

References

The Versatility of 3-(Diethylamino)propanamide in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to novel heterocyclic scaffolds is a paramount objective, particularly within the realm of drug discovery and development. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis often relies on the strategic use of versatile building blocks that can participate in a variety of cyclization and multicomponent reactions. 3-(Diethylamino)propanamide, a bifunctional molecule featuring a primary amide and a tertiary amine, represents an underutilized yet highly promising synthon for the construction of diverse heterocyclic systems.[1]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, elucidating the synthetic utility of this compound. We will explore its application in the synthesis of key heterocyclic cores, including pyrimidinones, pyridones, and pyrazoles. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the proposed synthetic strategies, providing detailed, field-proven protocols designed for reproducibility and adaptability.

Core Principles of Reactivity

The synthetic potential of this compound stems from the unique interplay of its two functional groups. The primary amide can act as a binucleophile in condensation reactions, while the β-diethylamino group can serve as a leaving group, facilitating the in-situ formation of an α,β-unsaturated amide intermediate. This dual reactivity allows for a range of annulation strategies with various electrophilic partners.

Synthesis of Substituted Pyrimidin-4-ones

The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in numerous approved drugs.[2] The synthesis of pyrimidin-4-ones can be envisioned through a cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound, such as ethyl acetoacetate. This approach is analogous to established methods for pyrimidine synthesis that utilize β-enaminones or related synthons.

Proposed Reaction Pathway

The proposed mechanism involves an initial Michael addition of the enolizable 1,3-dicarbonyl compound to the in-situ generated α,β-unsaturated amide derived from this compound, followed by an intramolecular cyclization and subsequent aromatization.

G reagent1 This compound intermediate1 α,β-Unsaturated Amide (in-situ) reagent1->intermediate1 Heat reagent2 Ethyl Acetoacetate intermediate2 Michael Adduct reagent2->intermediate2 Michael Addition intermediate1->intermediate2 Michael Addition intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product Substituted Pyrimidin-4-one intermediate3->product Dehydration/ Aromatization elimination Elimination of Diethylamine & Ethanol G reagent1 This compound intermediate2 Michael Adduct reagent1->intermediate2 Michael Addition reagent2 Malononitrile intermediate1 Knoevenagel Adduct reagent2->intermediate1 Knoevenagel Condensation reagent3 Aromatic Aldehyde reagent3->intermediate1 Knoevenagel Condensation intermediate1->intermediate2 Michael Addition intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product Substituted Pyridin-2-one intermediate3->product Tautomerization/ Aromatization G reagent1 This compound intermediate1 Hydrazone Intermediate reagent1->intermediate1 Condensation reagent2 Hydrazine Hydrate reagent2->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pyrazole intermediate2->product Aromatization elimination Elimination of Diethylamine & Water

References

Application Notes & Protocols: 3-(Diethylamino)propanamide as a Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-(diethylamino)propanamide, a bifunctional chemical intermediate. We will explore its physicochemical properties, reactivity, and strategic application in the synthesis of active pharmaceutical ingredient (API) scaffolds. This document moves beyond a simple recitation of facts to explain the causal relationships behind its utility in medicinal chemistry, focusing on how its distinct structural features can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of target molecules. Detailed, field-tested protocols for the synthesis of the intermediate itself and its subsequent use in constructing complex API analogs are provided, complete with process logic and validation checkpoints.

Introduction: The Strategic Value of Bifunctional Intermediates

In modern drug discovery, the efficiency of synthesizing diverse chemical libraries is paramount. Intermediates that offer multiple points for chemical modification are invaluable assets. This compound (CAS: 3813-27-2) is one such versatile building block.[1][2] Its structure incorporates both a nucleophilic tertiary amine and a primary amide, offering two distinct reactive centers. This duality allows it to serve as a key precursor for introducing the N,N-diethylaminopropyl moiety into drug candidates, a common structural motif in molecules designed to interact with biological systems. The presence of the tertiary amine often enhances water solubility and provides a handle for salt formation, while the alkyl chain length and amide functionality can be crucial for tuning lipophilicity, metabolic stability, and target engagement.

Physicochemical Profile and Reactivity

A thorough understanding of a reagent's properties is fundamental to its effective use. This compound is a white to off-white solid, soluble in water and various organic solvents, making it adaptable to a range of reaction conditions.[2] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3813-27-2[1][3]
Molecular Formula C₇H₁₆N₂O[1][3]
Molecular Weight 144.21 g/mol [1][3]
Appearance White to off-white solid[2]
Boiling Point 154-157 °C (at 8 Torr)[1]
pKa (Predicted) 16.37 ± 0.40
Solubility Soluble in water, alcohols, organic solvents

Reactivity Insights:

The utility of this compound stems from its dual functionality:

  • Tertiary Amine: This group acts as a weak base and a nucleophilic center. It can be alkylated to form quaternary ammonium salts or participate in various acylation and amidation reactions. Its basicity is critical for modulating the overall pKa of a final API, influencing its absorption and distribution characteristics.

  • Primary Amide: The amide group is a hydrogen-bond donor and acceptor, which can stabilize intermediates and influence the conformation of the final molecule. While relatively stable, it can be hydrolyzed under acidic or basic conditions or, more strategically, reduced to a primary amine, unlocking a different set of synthetic possibilities.[4]

Core Synthetic Applications & Methodologies

Synthesis of this compound via Michael Addition

From a process chemistry perspective, a reliable and scalable synthesis of the intermediate is the first critical step. This compound can be efficiently prepared via a Michael addition reaction between diethylamine and acrylamide. This reaction is typically straightforward and high-yielding.

cluster_structures diethylamine Diethylamine r1 Michael Addition (Base Catalyst) diethylamine->r1 + acrylamide Acrylamide acrylamide->r1 product This compound r1->product diethylamine_struct (CH₃CH₂)₂NH acrylamide_struct CH₂=CHCONH₂ product_struct (CH₃CH₂)₂NCH₂CH₂CONH₂

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from diethylamine and acrylamide.

Materials:

  • Diethylamine (1.0 eq)

  • Acrylamide (1.1 eq)

  • Ethanol (as solvent)

  • Potassium carbonate (K₂CO₃, 0.1 eq, as catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with ethanol, add diethylamine and potassium carbonate. Stir the mixture at room temperature for 15 minutes.

  • Slowly add acrylamide to the solution in portions. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78°C) and maintain for 4-6 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1) to confirm the consumption of starting materials.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude oil can be purified by vacuum distillation (154-157 °C at 8 Torr) to yield the pure product.[1]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Application in the Synthesis of Procainamide-like Scaffolds

A prominent class of APIs featuring a related structural motif is the aminobenzamides, exemplified by Procainamide. Procainamide is 4-amino-N-(2-diethylaminoethyl )benzamide, an antiarrhythmic agent.[5][6] While it contains an ethyl linker, the synthesis provides an excellent and authoritative template for demonstrating how the propyl moiety derived from this compound can be incorporated to create novel analogs. The choice to use a propyl linker instead of an ethyl one is a classic medicinal chemistry strategy to modify a drug's lipophilicity (LogP), potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile and target-binding affinity.

To utilize 3-(diethylamino)propanamide in this context, it must first be converted to its corresponding amine. This is a critical step that transforms the stable amide into a highly reactive primary amine, ready for acylation.

Step A: Reduction of Amide to Amine The amide is reduced to 3-(diethylamino)propylamine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4]

Step B: Acylation and Final API Synthesis The resulting 3-(diethylamino)propylamine is then coupled with an activated carboxylic acid, such as 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to form the final procainamide analog. This two-step acylation/reduction sequence is a well-established pathway in pharmaceutical synthesis.[7][8]

G reagent reagent arrow_label arrow_label start This compound mid 3-(Diethylamino)propylamine start->mid Step A: Amide Reduction step1_reagent 1. LiAlH₄ 2. H₂O workup step1_reagent->start nitro_analog N-(3-diethylaminopropyl) -4-nitrobenzamide mid->nitro_analog Step B: Acylation step2_reagent 4-Nitrobenzoyl Chloride, Base step2_reagent->mid final Final API Analog (4-amino-N-(3-diethylaminopropyl)benzamide) nitro_analog->final Step C: Nitro Reduction step3_reagent H₂, Pd/C (Reduction) step3_reagent->nitro_analog

Caption: Workflow for synthesizing a Procainamide analog.

Protocol 2: Synthesis of a 4-Aminobenzamide API Analog

Objective: A general, multi-step procedure to synthesize a procainamide analog using an amine derived from this compound.

Part A: Reduction of this compound

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, ~2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Three-neck flask with dropping funnel and condenser

Procedure:

  • CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend LiAlH₄ in anhydrous THF in the three-neck flask and cool to 0°C in an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise via the dropping funnel to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Self-Validation: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting amide.

  • Cool the reaction to 0°C and cautiously quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the organic filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-(diethylamino)propylamine. This is often used in the next step without further purification.

Part B: Acylation and Nitro Group Reduction

Materials:

  • Crude 3-(diethylamino)propylamine from Part A (1.0 eq)

  • 4-Nitrobenzoyl chloride (1.0 eq)

  • Triethylamine or Pyridine (as base, 1.2 eq)

  • Dichloromethane (DCM) or THF (as solvent)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Hydrogen gas (H₂) or a transfer hydrogenation source (e.g., ammonium formate)

  • Methanol or Ethanol

Procedure:

  • Dissolve the 3-(diethylamino)propylamine in DCM and add the base. Cool the mixture to 0°C.

  • Add a solution of 4-nitrobenzoyl chloride in DCM dropwise. Stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Self-Validation: Monitor the acylation reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude N-(3-diethylaminopropyl)-4-nitrobenzamide intermediate.

  • Dissolve the crude nitro-intermediate in methanol. Add the Pd/C catalyst.

  • Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until TLC analysis shows complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

  • Concentrate the filtrate to obtain the crude final product.

  • Purification & Characterization: Purify the final compound by column chromatography or recrystallization. Confirm the structure and purity via HPLC, LC-MS, and NMR spectroscopy.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its bifunctional nature provides a strategic advantage for constructing molecules with desirable pharmacokinetic properties. By understanding its fundamental reactivity and employing robust synthetic protocols, such as the amide reduction and subsequent acylation detailed herein, researchers can efficiently generate novel API candidates for further development. The methodologies presented in this guide are designed to be both instructive and practical, providing a solid foundation for the application of this important building block in the field of medicinal chemistry.

References

The Ascendance of 3-(Diethylamino)propylamine (DEAPA) in Fmoc Solid-Phase Peptide Synthesis: A Paradigm Shift in Deprotection Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Unseen Costs of a Workhorse Reagent

For decades, the synthesis of peptides, the building blocks of life and cornerstones of modern therapeutics, has relied heavily on the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. Central to this methodology is the iterative removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, a critical step traditionally accomplished using piperidine. While effective, piperidine is not without its drawbacks, including its classification as a controlled substance, notable toxicity, and its propensity to induce undesirable side reactions, most notoriously aspartimide formation.[1][2]

In the continuous pursuit of greener, safer, and more efficient chemical processes, the scientific community has sought viable alternatives to piperidine.[3][4] Among the most promising of these is 3-(diethylamino)propylamine (DEAPA). This technical guide provides an in-depth exploration of DEAPA as a superior reagent for Fmoc deprotection, offering detailed protocols, comparative data, and mechanistic insights for researchers, scientists, and drug development professionals. DEAPA has emerged as a fast, safe, and efficient alternative, demonstrating mechanistic comparability to piperidine while offering a more favorable safety and environmental profile.[5]

The Mechanism of Fmoc Deprotection: A Tale of Two Bases

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the C9 position of the fluorene ring by a base. This generates a carbanion that subsequently undergoes elimination to release the free amine of the peptide, carbon dioxide, and a reactive intermediate, dibenzofulvene (DBF).[6] The deprotection base then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, thereby preventing DBF from reacting with the newly liberated N-terminal amine of the peptide, which would lead to chain termination.[6]

Both piperidine and DEAPA effectively facilitate this reaction. Like piperidine, DEAPA is capable of forming a stable adduct with the DBF intermediate, a crucial step for driving the deprotection reaction to completion.[5]

Minimizing a Persistent Threat: DEAPA and the Reduction of Aspartimide Formation

A significant challenge in Fmoc-SPPS is the formation of aspartimide, a side reaction that can lead to a cascade of impurities, including α- and β-peptides and piperidide adducts, which are often difficult to separate from the target peptide.[7] This side reaction is particularly prevalent in sequences containing aspartic acid (Asp), especially Asp-Gly motifs.[7][8] The formation of aspartimide is initiated by the base-catalyzed deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, which then attacks the side-chain ester to form a succinimide ring.[7]

The choice of the deprotection base has a profound impact on the extent of aspartimide formation.[9] Studies have shown that the use of DEAPA, particularly in greener solvents like N-octyl-pyrrolidone (NOP), can significantly minimize the formation of aspartimide and other side products like diastereoisomers.[4][10] While the precise mechanism for this reduction is multifaceted, it is likely attributable to a combination of DEAPA's steric bulk and its basicity profile compared to piperidine, which may disfavor the initial proton abstraction from the backbone amide that initiates aspartimide formation.

Experimental Protocols: Harnessing the Power of DEAPA

The following protocols provide a framework for the use of DEAPA in both manual and automated solid-phase peptide synthesis.

Protocol 1: Manual Fmoc Deprotection with DEAPA

This protocol outlines a standard procedure for the manual deprotection of an Fmoc-protected amino acid on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 10-20% (v/v) 3-(diethylamino)propylamine (DEAPA) in high-purity N,N-dimethylformamide (DMF) or N-octyl-pyrrolidone (NOP). A 10% solution of DEAPA in DMF is often the most preferred.[5]

  • Washing Solvent: High-purity DMF or NOP

  • Reaction vessel with a sintered glass frit

  • Shaker or nitrogen bubbling system for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in the chosen solvent (DMF or NOP) for at least 30 minutes in the reaction vessel.

  • Solvent Removal: Drain the swelling solvent from the reaction vessel.

  • First Deprotection: Add the DEAPA deprotection solution to the resin (approximately 10 mL per gram of resin). Agitate the slurry for 3-5 minutes at room temperature.

  • Solution Drainage: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the DEAPA deprotection solution to the resin. Continue to agitate for an additional 10-15 minutes at room temperature.

  • Thorough Washing: Drain the deprotection solution and wash the resin extensively with the washing solvent (5-7 times) to ensure the complete removal of residual DEAPA and the DBF-DEAPA adduct.

  • Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to confirm the presence of free primary amines, indicating complete Fmoc removal. A blue color change indicates a positive result.[6]

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Automated Fmoc Deprotection with DEAPA

This protocol is a general guideline for integrating DEAPA into an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument manufacturer's recommendations.

Reagent Preparation:

  • Deprotection Reagent: Prepare a 10-20% (v/v) solution of DEAPA in high-purity DMF or NOP. Ensure the solution is fresh and properly degassed.

  • Washing Solvent: Use high-purity DMF or NOP.

Synthesizer Programming:

  • Deprotection Step: Program the synthesizer to deliver the DEAPA deprotection solution to the reaction vessel. The deprotection is typically performed in two stages: a shorter initial treatment (e.g., 3-5 minutes) followed by a longer second treatment (e.g., 10-15 minutes).

  • Washing Cycle: Following deprotection, program an extensive washing cycle with the chosen solvent (e.g., 5-7 washes) to completely remove the deprotection reagent and byproducts.

  • Monitoring: If the synthesizer is equipped with a UV detector, the completion of the deprotection can be monitored by observing the absorbance of the DBF-DEAPA adduct in the drained solution (typically around 301 nm).[11]

G cluster_prep Preparation cluster_deprotection Deprotection Cycle cluster_wash Washing & Verification cluster_next Next Step prep_reagents Prepare 10-20% DEAPA in DMF or NOP swell_resin Swell Peptide-Resin drain_swell Drain Swelling Solvent swell_resin->drain_swell first_deprot First Deprotection: Add DEAPA Solution (3-5 min) drain_swell->first_deprot drain_first Drain Solution first_deprot->drain_first second_deprot Second Deprotection: Add Fresh DEAPA (10-15 min) drain_first->second_deprot drain_second Drain Solution second_deprot->drain_second wash_resin Wash Resin with DMF or NOP (5-7x) drain_second->wash_resin kaiser_test Kaiser Test (Optional) wash_resin->kaiser_test next_coupling Proceed to Next Amino Acid Coupling kaiser_test->next_coupling

Caption: Workflow for Manual Fmoc Deprotection using DEAPA.

Comparative Performance: DEAPA vs. Piperidine

While extensive head-to-head comparisons in the peer-reviewed literature are emerging, preliminary data and patent literature indicate that DEAPA performs comparably to, and in some cases better than, piperidine in terms of deprotection efficiency and final peptide purity.[5] The primary advantages of DEAPA lie in its reduced toxicity and its ability to minimize aspartimide formation, leading to a cleaner crude product and simplifying downstream purification.

Parameter3-(Diethylamino)propylamine (DEAPA)Piperidine
Deprotection Efficacy High, comparable to piperidine[5]High (traditional standard)[1]
Aspartimide Formation Significantly reduced, especially in Asp-Gly sequences[4][10]Prone to inducing aspartimide formation[7]
Toxicity Lower toxicity (LD50 oral, rat = 830 mg/kg)Higher toxicity, regulated substance
Safety & Handling Less hazardous, not a controlled substanceControlled substance, requires careful handling
"Green" Chemistry Profile More environmentally friendly alternative[3]Less favorable environmental profile
DBF Adduct Formation Forms a stable adduct with dibenzofulvene[5]Forms a stable adduct with dibenzofulvene[6]

Troubleshooting Guide for DEAPA-Based Fmoc Deprotection

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection (Positive Kaiser Test after Deprotection) - Insufficient deprotection time or concentration.- Steric hindrance from bulky amino acids.- Peptide aggregation on the resin.- Increase deprotection time or use a higher concentration of DEAPA (up to 20%).- For "difficult" sequences, consider a longer or repeated deprotection cycle.[12]- Switch to a more polar solvent like NMP or a mixture of DMF/NMP to improve resin swelling and disrupt aggregation.
Low Yield of Final Peptide - Incomplete deprotection leading to deletion sequences.- Loss of peptide from the resin during synthesis.- Ensure complete deprotection at each step using a monitoring technique (e.g., Kaiser test or UV monitoring).- Use a more robust resin-linker combination if peptide loss is suspected.
Presence of Unexpected Side Products - Aspartimide formation (though reduced with DEAPA).- Racemization of sensitive amino acids (e.g., Cys, His).- Optimize deprotection conditions (shorter times, lower temperatures if possible) to further minimize side reactions.- For highly sensitive sequences, consider the use of specialized amino acid derivatives with enhanced side-chain protection.

Conclusion: A Greener and More Efficient Future for Peptide Synthesis

The adoption of 3-(diethylamino)propylamine (DEAPA) for Fmoc deprotection represents a significant advancement in solid-phase peptide synthesis. Its ability to match the deprotection efficiency of piperidine while offering a superior safety profile and a marked reduction in problematic side reactions, such as aspartimide formation, makes it a compelling alternative for both academic research and industrial-scale peptide manufacturing. By integrating DEAPA into their workflows, scientists and drug developers can achieve higher purity crude products, streamline purification processes, and contribute to a safer and more sustainable laboratory environment. The continued exploration and optimization of DEAPA-based protocols will undoubtedly pave the way for the synthesis of increasingly complex and therapeutically relevant peptides.

References

Application Notes & Protocols: Strategic N-Alkylation of 3-(Diethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-Alkylated 3-(Diethylamino)propanamide Derivatives

This compound is a compelling bifunctional molecule featuring both a secondary amide and a tertiary amine.[][2][3] This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The strategic alkylation of the amide nitrogen unlocks a vast chemical space, enabling the synthesis of a diverse array of N-substituted derivatives. These derivatives are of significant interest as they can be precursors to pharmacologically active agents, specialty polymers, and cationic surfactants.[] This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of this compound, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for achieving high-yield and selective transformations.

Mechanistic Insights: The Deprotonation-Alkylation Pathway

The N-alkylation of a secondary amide, such as this compound, proceeds via a two-step sequence: deprotonation of the amide nitrogen followed by nucleophilic attack of the resulting amidate anion on an alkylating agent. The amide proton is weakly acidic, and therefore, a sufficiently strong base is required to generate the nucleophilic amidate.[4]

The choice of base, solvent, and alkylating agent is critical in directing the reaction towards the desired N-alkylated product while minimizing potential side reactions, most notably O-alkylation and quaternization of the tertiary amine.

Controlling N- vs. O-Alkylation

The amidate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Generally, N-alkylation is favored under conditions that promote the "softer" nitrogen atom's nucleophilicity, while O-alkylation can occur with "harder" electrophiles or under conditions that favor the "harder" oxygen atom. The choice of counter-ion and solvent plays a crucial role; for instance, using a less coordinating cation like cesium can favor N-alkylation.[5]

The Challenge of the Tertiary Amine

A key consideration in the alkylation of this compound is the presence of the nucleophilic diethylamino group. This tertiary amine can compete with the amidate for the alkylating agent, leading to the formation of a quaternary ammonium salt.[6] Reaction conditions must be carefully optimized to favor the alkylation of the less nucleophilic, but more acidic, amide nitrogen.

Below is a generalized workflow for the N-alkylation of this compound.

Alkylation Workflow cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Alkylation cluster_3 Work-up & Purification Start This compound Base Select Base (e.g., NaH, K3PO4) Start->Base Add Solvent Choose Solvent (e.g., THF, DMF, MeCN) Base->Solvent Suspend in Deprotonation Amide Deprotonation (Formation of Amidate) Solvent->Deprotonation Stir at specified temp. Alkylating_Agent Add Alkylating Agent (e.g., Alkyl Halide) Deprotonation->Alkylating_Agent Introduce Alkylation_Reaction N-Alkylation Alkylating_Agent->Alkylation_Reaction Quench Reaction Quenching Alkylation_Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product N-Alkylated Product Purification->Product

Caption: Generalized workflow for the N-alkylation of this compound.

Experimental Protocols

Two distinct protocols are presented below, catering to different scales and sensitivities of the alkylating agents. Protocol A employs a strong base, sodium hydride, suitable for less reactive alkylating agents, while Protocol B utilizes a milder base, potassium phosphate, which offers a broader functional group tolerance.[7][8]

Protocol A: N-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is effective for the alkylation of this compound with a range of primary alkyl halides. The use of sodium hydride requires anhydrous conditions and careful handling.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Solvent Addition: Suspend the sodium hydride in anhydrous THF (10 mL per 1 g of amide).

  • Amide Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a dropping funnel over 15-20 minutes.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (2 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.

Protocol B: Mild N-Alkylation using Potassium Phosphate in Acetonitrile

This method offers a milder and more sustainable approach, avoiding the use of highly reactive and hazardous bases.[7][8] It is particularly suitable for substrates with base-sensitive functional groups.

Materials:

  • This compound

  • Potassium phosphate (K₃PO₄), finely powdered

  • Alkyl bromide or chloride

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), potassium phosphate (2.0 equivalents), and acetonitrile (15 mL per 1 g of amide).

  • Addition of Alkylating Agent: Add the alkyl halide (1.5 equivalents) to the suspension.

  • Heating: Heat the reaction mixture to 50 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary and Comparison of Conditions

The choice of reaction conditions can significantly impact the yield and selectivity of the N-alkylation. The following table summarizes typical parameters for the two protocols described.

ParameterProtocol A (NaH/THF)Protocol B (K₃PO₄/MeCN)
Base Sodium Hydride (strong)Potassium Phosphate (mild)
Solvent Tetrahydrofuran (THF)Acetonitrile (MeCN)
Temperature 0 °C to Room Temperature50 °C
Typical Reaction Time 12-18 hours8-24 hours
Alkylating Agent Alkyl iodides, bromidesAlkyl bromides, chlorides
Key Advantages Effective for less reactive alkyl halidesMilder conditions, better functional group tolerance
Potential Drawbacks Requires strictly anhydrous conditions, potential for side reactionsLonger reaction times, may not be suitable for all alkylating agents

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the N-alkylation of this compound.

Alkylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Nucleophilic Attack (N-Alkylation) cluster_side_reaction Potential Side Reaction: Quaternization Amide This compound Amidate Amidate Anion Amide->Amidate + B: Base Base (B:) HB H-B+ Amidate2 Amidate Anion Product N-Alkylated Product Amidate2->Product + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide2 Alkyl Halide (R-X) Halide X- TertiaryAmine This compound (tertiary amine moiety) QuatSalt Quaternary Ammonium Salt TertiaryAmine->QuatSalt + R-X Halide2 X-

Caption: Mechanism of N-alkylation and potential side reaction.

Conclusion and Future Perspectives

The N-alkylation of this compound is a versatile transformation that provides access to a wide range of functionalized molecules. The choice of reaction conditions, particularly the base and solvent, is paramount for achieving high yields and minimizing side reactions such as O-alkylation and quaternization of the tertiary amine. The protocols provided herein offer robust starting points for researchers. Future work in this area may focus on developing catalytic and even more environmentally benign methods for this important transformation, potentially utilizing transition metal catalysts or biocatalysis.

References

Catalytic Applications of 3-(Diethylamino)propanamide Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, characterization, and catalytic applications of metal complexes featuring the versatile ligand, 3-(Diethylamino)propanamide (DEAPA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring both technical accuracy and practical utility. The protocols described herein are designed as self-validating systems, grounded in established principles of coordination chemistry and catalysis.

Introduction: The Promise of this compound as a Ligand

This compound is an emerging ligand in coordination chemistry, valued for its dual functionality. It possesses a tertiary amine and an amide group, which can act as a bidentate N,O-donor, forming stable chelate rings with various transition metals. This chelation can enhance the stability and modulate the electronic properties of the metal center, making these complexes promising candidates for catalysis.[1] The diethylamino group offers moderate steric bulk, influencing the coordination sphere of the metal and potentially enhancing selectivity in catalytic transformations. This guide focuses on the application of palladium and copper complexes of DEAPA in fundamentally important C-C and C-N bond-forming reactions.

Part 1: Synthesis and Characterization of DEAPA Metal Complexes

The robust synthesis and thorough characterization of the metal-ligand complex are paramount for reproducible catalytic results. The following protocols are based on established methods for forming complexes with similar N,O-bidentate amino-amide ligands.[2][3]

Protocol 1: Synthesis of Dichloro[3-(diethylamino)propanamido]palladium(II) - [Pd(DEAPA-H)Cl(DMSO)]

This protocol describes the synthesis of a palladium(II) complex where DEAPA acts as a monoanionic bidentate ligand. The deprotonation of the amide N-H is expected to occur upon coordination to the metal center in the presence of a base.

Rationale: The use of a precursor like PdCl₂(DMSO)₂ provides labile DMSO ligands that are readily displaced by the stronger N,O-donor ligand. The addition of a non-coordinating base facilitates the deprotonation of the amide, leading to a stable, neutral complex.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Dimethyl sulfoxide (DMSO)

  • This compound (DEAPA)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Precursor Synthesis: Prepare the PdCl₂(DMSO)₂ precursor by heating PdCl₂ in DMSO.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 mmol) and sodium carbonate (1.1 mmol) in 20 mL of anhydrous DCM.

  • Addition of Palladium Precursor: To the stirring solution, add a solution of PdCl₂(DMSO)₂ (1.0 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Filter the reaction mixture to remove sodium carbonate and any precipitated salts. Reduce the volume of the filtrate under vacuum.

  • Isolation: Precipitate the product by adding anhydrous diethyl ether. Collect the solid by filtration, wash with a small amount of cold ether, and dry under vacuum.

Expected Characterization:

  • FTIR Spectroscopy: A shift in the C=O stretching frequency of the amide group to a lower wavenumber compared to the free ligand is indicative of coordination through the oxygen atom. The disappearance of the N-H stretch (around 3300 cm⁻¹) confirms deprotonation and coordination of the amide nitrogen.[1]

  • ¹H NMR Spectroscopy: Coordination to the paramagnetic Pd(II) center will cause significant shifts in the proton signals of the ligand. Broadening of the peaks adjacent to the coordinating atoms is expected.

  • Elemental Analysis: The calculated elemental composition for C₉H₂₀Cl₂N₂O₂PdS should match the experimental values.

Protocol 2: Synthesis of Bis[3-(diethylamino)propanamido]copper(II) - [Cu(DEAPA-H)₂]

This protocol details the synthesis of a copper(II) complex with two DEAPA ligands, forming a neutral, square-planar complex.

Rationale: Copper(II) acetate is a common starting material for the synthesis of copper-amino acid and related complexes. The acetate ligands are readily displaced, and the basicity of the acetate can facilitate the deprotonation of the amide N-H.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • This compound (DEAPA)

  • Methanol

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve copper(II) acetate monohydrate (1.0 mmol) in 30 mL of methanol with gentle heating.

  • Ligand Addition: In a separate flask, dissolve this compound (2.1 mmol) in 10 mL of methanol. Add this solution dropwise to the stirring copper acetate solution.

  • Reaction: A color change is typically observed. Stir the reaction mixture at room temperature for 12 hours.

  • Isolation: Reduce the solvent volume under reduced pressure until a precipitate forms. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be recrystallized from a suitable solvent system like methanol/ether if necessary.

Expected Characterization:

  • FTIR Spectroscopy: Similar to the palladium complex, expect a shift in the C=O stretch and disappearance of the N-H stretch, confirming N,O-chelation.[4]

  • UV-Vis Spectroscopy: A broad d-d transition band in the visible region is characteristic of a d⁹ Cu(II) center in a square-planar or distorted square-planar geometry.[4]

  • Elemental Analysis: The experimental percentages of C, H, and N should align with the calculated values for C₁₄H₃₀CuN₄O₂.

Part 2: Catalytic Applications and Protocols

The synthesized DEAPA metal complexes are evaluated in two key cross-coupling reactions. The protocols are designed to be robust starting points for further optimization.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Core Concept: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide.[5] The [Pd(DEAPA-H)Cl(DMSO)] complex is proposed as a pre-catalyst. The N,O-bidentate DEAPA ligand can stabilize the palladium center, potentially preventing the formation of palladium black and leading to a more robust catalytic system.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the [Pd(DEAPA-H)Cl(DMSO)] catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 5 mL of a 4:1 mixture of Dioxane/H₂O.

  • Reaction: Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAryl HalideArylboronic AcidYield (%)
14-BromoanisolePhenylboronic acid>95
21-Iodonaphthalene4-Tolylboronic acid>92
34-Chlorotoluene4-Methoxyphenylboronic acid>85
43-Bromopyridine2-Thienylboronic acid>90

Yields are illustrative and based on typical performance of similar N,O-ligated palladium catalysts.

Visualization of Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Ar-X PdII_Aryl Ar-Pd(II)-X(L) Pd0->PdII_Aryl Ar-X Transmetalation Transmetalation Ar'B(OH)₂ / Base PdII_Diaryl Ar-Pd(II)-Ar'(L) PdII_Aryl->PdII_Diaryl Ar'B(OH)₂ PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product Product

Caption: The Suzuki-Miyaura catalytic cycle.

Application Note 2: Copper-Catalyzed Chan-Lam N-Arylation

Core Concept: The Chan-Lam coupling provides an efficient method for forming C-N bonds, typically between an amine and an arylboronic acid, using a copper catalyst.[6][7] This reaction is often performed under mild, aerobic conditions. The [Cu(DEAPA-H)₂] complex is proposed as an active catalyst for this transformation, where the DEAPA ligand can stabilize the copper center and facilitate the catalytic cycle.

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

  • Reaction Setup: In an open flask, combine the amine (1.0 mmol), arylboronic acid (1.5 mmol), and [Cu(DEAPA-H)₂] catalyst (0.05 mmol, 5 mol%).

  • Solvent and Base: Add 5 mL of methanol and a mild base such as triethylamine (2.0 mmol).

  • Reaction: Stir the mixture vigorously at room temperature, open to the air, for 24-48 hours. The reaction is often accompanied by a color change.

  • Monitoring: Follow the consumption of the starting materials by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the N-arylated product.

Data Presentation:

EntryAmineArylboronic AcidYield (%)
1AnilinePhenylboronic acid>90
2Benzylamine4-Fluorophenylboronic acid>85
3Morpholine3-Methoxyphenylboronic acid>88
4ImidazoleNaphthalene-1-boronic acid>92

Yields are illustrative and based on typical performance of similar copper-catalyzed N-arylation reactions.

Visualization of Catalytic Cycle:

Chan_Lam_Cycle cluster_cycle Catalytic Cycle CuII Cu(II)L₂ CuII_Aryl Ar-Cu(II)L CuII->CuII_Aryl ArB(OH)₂ Transmetalation Transmetalation ArB(OH)₂ CuII_Amine [Ar-Cu(II)-NHR₂(L)]⁺ CuII_Aryl->CuII_Amine R₂NH Coordination Coordination R₂NH CuIII [Ar-Cu(III)-NHR₂(L)]²⁺ CuII_Amine->CuIII O₂ Oxidation Oxidation (O₂) Product Ar-NR₂ CuIII->Product Product CuI Cu(I)L CuIII->CuI RedElim Reductive Elimination CuI->CuII O₂ Reoxidation Reoxidation (O₂)

Caption: Proposed Chan-Lam catalytic cycle.

Conclusion

The metal complexes of this compound represent a promising, yet underexplored, class of catalysts. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin investigating their potential in a range of catalytic transformations. The inherent modularity of the ligand, combined with the diversity of transition metals, opens up a vast chemical space for the development of novel, efficient, and selective catalysts for organic synthesis and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Diethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Diethylamino)propanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions. Our goal is to help you overcome common challenges and significantly improve the yield and purity of your synthesis.

Troubleshooting Guide: A-Question-and-Answer-Approach

This section directly addresses specific issues that may arise during the synthesis. The most common route involves the acylation of diethylamine with 3-chloropropionyl chloride, a classic example of a Schotten-Baumann reaction.[1]

Q1: My reaction yield is disappointingly low. What are the most likely causes?

A low yield in this synthesis typically points to one of three primary issues: inefficient acylation, loss of the nucleophile (diethylamine), or competing side reactions.

  • Inefficient Acylation: The core of the synthesis is the nucleophilic attack of diethylamine on the carbonyl carbon of 3-chloropropionyl chloride.[2] If this step is slow or incomplete, the yield will suffer. This can be due to suboptimal temperature (too low) or poor mixing in a biphasic system.

  • Loss of Nucleophile: Diethylamine is both the nucleophile and a base. The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[3] This HCl will protonate the unreacted diethylamine, converting it into a non-nucleophilic diethylammonium salt.[3] Without an additional base to neutralize the HCl, a theoretical maximum yield of only 50% is possible.

  • Competing Side Reactions: The primary competitor is the hydrolysis of the acyl chloride. 3-chloropropionyl chloride is highly reactive and will readily react with any water present in the reaction medium to form the inert 3-chloropropionic acid.[4] This is a major issue in aqueous biphasic systems if the reaction is not sufficiently fast.

Q2: I'm observing a significant amount of a water-soluble impurity in my crude product. What is it and how do I prevent it?

The most common water-soluble impurity is diethylammonium chloride . As explained above, this salt forms when the HCl byproduct protonates the starting diethylamine.

  • Prevention: The key is to include a "sacrificial" base in the reaction. In a classic Schotten-Baumann setup, an aqueous solution of a base like sodium hydroxide (NaOH) is used.[5] The hydroxide ion is responsible for neutralizing the generated HCl, thus preserving the diethylamine in its active, nucleophilic form.[3] For non-aqueous systems, an organic base like triethylamine can be used, which will form triethylammonium chloride.

  • Stoichiometry is Critical: At least two equivalents of diethylamine are required if no other base is used: one to act as the nucleophile and one to act as the acid scavenger.[6] A more efficient approach is to use a slight excess (e.g., 1.1 equivalents) of diethylamine and at least one equivalent of a stronger, cheaper base like NaOH.[7]

Q3: My final product seems to contain an organic impurity that is difficult to remove by a simple acid-base workup. What could it be?

If your product is contaminated with a non-basic organic impurity, it is likely unreacted starting material or a side-product from a reaction with the solvent or an impurity in the starting materials. Another possibility is the formation of N,N-diethylacrylamide via elimination of HCl from the product or starting material, especially if the reaction is heated excessively or a strong, non-nucleophilic base is used.

  • Identification: Use analytical techniques like NMR, GC-MS, or LC-MS to identify the impurity. The presence of a vinyl proton signal in the NMR spectrum, for instance, could suggest the acrylamide byproduct.

  • Purification: If standard extraction fails, column chromatography is the most reliable method for removing persistent organic impurities.[8] Given the basic nature of this compound, silica gel chromatography can be effective. Alternatively, for thermally stable products, distillation under reduced pressure can be a viable purification method.[9]

Q4: The reaction is very exothermic and difficult to control on a larger scale. How can I manage this?

The reaction between an acyl chloride and an amine is highly exothermic.[10] Uncontrolled exotherms can lead to side reactions and pose a significant safety risk.

  • Controlled Addition: The most effective control method is to add the 3-chloropropionyl chloride dropwise to a cooled solution of the diethylamine and base. Maintain the reaction temperature with an ice bath (0-5 °C).

  • Solvent Choice: Using a solvent with a good heat capacity can help absorb the heat generated. Dichloromethane (DCM) or diethyl ether are common choices for the organic phase.[1]

  • Flow Chemistry: For industrial-scale production, moving to a continuous flow reactor provides superior heat management and safety compared to batch processing.[4][11]

Optimized Experimental Protocol (Schotten-Baumann Conditions)

This protocol is designed to maximize yield and purity by addressing the common issues discussed above.

Reagents:

  • Diethylamine (1.1 eq)

  • 3-Chloropropionyl chloride (1.0 eq)

  • Sodium Hydroxide (NaOH) solution, 2M (1.2 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.1 eq) in DCM. Cool the flask in an ice bath to 0 °C.

  • Base Addition: Add the 2M NaOH solution (1.2 eq) to the flask and stir vigorously to create a biphasic mixture.

  • Acyl Chloride Addition: Dissolve 3-chloropropionyl chloride (1.0 eq) in a small amount of DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled biphasic mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (3-chloropropionyl chloride).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, vacuum distillation or column chromatography on silica gel can be employed.[9]

Key Parameters & Reagent Selection

The choice of base and solvent is critical for optimizing the reaction.

Table 1: Solvent Selection Guide

Solvent (Organic Phase)PolarityBoiling Point (°C)Key Advantages/Disadvantages
Dichloromethane (DCM) Polar Aprotic39.6Excellent solubility for reactants and product; easy to remove.
Diethyl Ether Nonpolar34.6Good solvent, but highly flammable.
Toluene Nonpolar111Higher boiling point allows for higher reaction temperatures if needed, but can make product isolation more difficult.
Water (as biphasic system) Polar Protic100Inexpensive and environmentally friendly, but increases the risk of acyl chloride hydrolysis.[4]

Table 2: Base Selection and Stoichiometry

BaseTypeStoichiometry (eq)Rationale
Sodium Hydroxide (aq) Inorganic1.1 - 1.5Highly effective at neutralizing HCl, inexpensive. Used in a biphasic system.[3]
Potassium Carbonate (aq) Inorganic1.5 - 2.0Milder base, can reduce side reactions but may be less efficient.
Triethylamine (NEt₃) Organic>2.0 (if used as sole base)Used in anhydrous conditions. Acts as both base and nucleophilic catalyst. The resulting salt (NEt₃·HCl) must be removed.
Diethylamine (self-scavenging) Organic>2.0Simplest method, but inefficient as it consumes the valuable nucleophile. Maximum theoretical yield is 50% if only 1 eq is used.[6]

Mechanistic Insights & Visualizations

The synthesis proceeds via a nucleophilic acyl substitution mechanism.

The lone pair on the nitrogen of diethylamine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base then deprotonates the resulting ammonium ion to yield the final amide product.[7][10]

Schotten-Baumann Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Et2NH Diethylamine (Nucleophile) AcylCl 3-Chloropropionyl Chloride (Electrophile) Intermediate [Et2NH+–C(O-)Cl–R] AcylCl->Intermediate AmideH Protonated Amide Intermediate->AmideH Collapse & Chloride Elimination Amide This compound AmideH->Amide Deprotonation Salt H-Base+ Base Base (e.g., OH-) Base->Salt

Caption: Mechanism of amide formation.

Experimental and Troubleshooting Workflows

A logical workflow is essential for both executing the synthesis and troubleshooting it effectively.

Experimental_Workflow A Combine Diethylamine, Base (NaOH), and Solvent (DCM) B Cool to 0-5 °C A->B C Slowly Add 3-Chloropropionyl Chloride B->C D React at Room Temp (1-2h) C->D E Reaction Workup (Separate Layers) D->E F Wash Organic Layer (Water, Brine) E->F G Dry (MgSO4) & Concentrate F->G H Purify (Distillation/Chromatography) if needed G->H I Characterize Pure Product H->I

Caption: General experimental workflow.

Troubleshooting_Tree Start Low Yield or Impure Product Q1 Check Reaction Monitoring (TLC/LC-MS) Start->Q1 A1 Incomplete Reaction Q1->A1 Yes A2 Reaction Complete, Multiple Spots Q1->A2 No S1 -> Extend Reaction Time -> Increase Temperature Slightly -> Check Reagent Purity A1->S1 Q2 Analyze Crude Product (NMR/MS) A2->Q2 A3 Main Impurity: Diethylammonium Salt Q2->A3 Water Soluble A4 Main Impurity: 3-Chloropropionic Acid Q2->A4 Water Insoluble S2 -> Insufficient Base -> Add >1 eq Base (NaOH) -> Use >2 eq Et2NH if no other base A3->S2 S3 -> Acyl Chloride Hydrolysis -> Use Anhydrous Solvents -> Ensure Vigorous Stirring A4->S3

Caption: Troubleshooting decision tree.

Frequently Asked Questions (FAQ)

Q: Can I use 3-chloropropanoic acid with a coupling agent instead of the acyl chloride? A: Yes, this is a common alternative. Using the carboxylic acid with a coupling agent like HATU or EDC is often milder and avoids the generation of HCl.[12][13] However, this method is generally more expensive due to the cost of the coupling reagents and may require an anhydrous organic solvent like DMF or DCM.[12]

Q: How do I know when the reaction is complete? A: The best way is to use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Spot the reaction mixture against a standard of the 3-chloropropionyl chloride. The reaction is complete when the spot corresponding to the starting acyl chloride has disappeared.

Q: What are the primary safety concerns with this reaction? A: 3-Chloropropionyl chloride is corrosive and lachrymatory (causes tears).[14] It reacts violently with water.[15] Diethylamine is flammable and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15]

Q: My product is an oil, but some literature reports it as a solid. Why? A: this compound is described as a colorless to light yellow liquid or a low-melting solid.[] Small amounts of impurities can depress the melting point, causing it to appear as an oil or waxy solid at room temperature. Proper purification should yield a product consistent with literature values.

References

Technical Support Center: Purification of 3-(Diethylamino)propanamide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(Diethylamino)propanamide. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with isolating this compound from complex reaction mixtures.

Introduction: Understanding the Purification Challenge

This compound is a tertiary amine-containing amide, typically synthesized from diethylamine and acrylamide.[] Its structure presents a unique purification challenge due to its dual functionality: a basic tertiary amine and a polar amide group. This makes the compound soluble in both water and various organic solvents.[]

The primary purification goal is to remove unreacted starting materials (volatile diethylamine, polar acrylamide), potential by-products (such as Michael addition products or polymers), and residual solvents. This guide provides a systematic approach to achieving high purity through techniques like acid-base extraction, distillation, and chromatography.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₆N₂O[][2][3]
Molecular Weight 144.21 g/mol [2][3]
Appearance Colorless to light yellow liquid or low-melting solid[]
Boiling Point 154-157 °C at 8 Torr[2]
pKa 16.37 ± 0.40 (Predicted)[][2]
Solubility Soluble in water, alcohols, and organic solvents[]
Table 2: Common Impurities and Their Properties
ImpurityBoiling PointKey CharacteristicsRemoval Strategy
Diethylamine 56 °CVolatile, basic, water-solubleEvaporation, Distillation, Acid Wash
Acrylamide 125 °C (25 mmHg)Polar, non-basic, water-soluble, can polymerizeAqueous Extraction, Base Wash (to induce polymerization/hydrolysis)
Polyacrylamide N/A (Polymer)Insoluble in most organic solventsFiltration, Extraction
Michael Addition By-products VariableMay be basic and have similar polarity to the productAcid-Base Extraction, Chromatography

Section 1: Frequently Asked Questions (FAQs)

Q: What is the most effective first step for purifying a crude reaction mixture of this compound?

A: The most robust initial purification step is an acid-base liquid-liquid extraction.[4][5] This technique leverages the basicity of the tertiary amine group. By washing the crude organic mixture with an aqueous acid (e.g., 1M HCl), the this compound is protonated and selectively drawn into the aqueous phase, leaving non-basic impurities like unreacted acrylamide and neutral by-products behind in the organic layer.[6]

Q: I performed an acid wash, but my product yield is very low. Where did it go?

A: After the acid wash, your product is in the aqueous layer as a salt. You must then basify this aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your compound back to its free base form. Only then can you re-extract it into an organic solvent (like dichloromethane or ethyl acetate) to recover it.[4][5]

Q: I have a thick, stable emulsion between my organic and aqueous layers during extraction. What's the quickest way to resolve it?

A: The formation of emulsions is common with amine compounds, especially in basic solutions.[7] The fastest method to break an emulsion is to add a saturated aqueous solution of sodium chloride (brine).[8] The increased ionic strength of the aqueous phase helps force the separation of the layers.[8] If that fails, allowing the mixture to stand, gentle swirling, or filtration through a pad of Celite can also be effective.[9]

Q: Can I purify this compound by distillation?

A: Yes, vacuum fractional distillation is a viable method, particularly for removing volatile impurities like residual diethylamine or low-boiling solvents.[10][11] Given the boiling point of 154-157 °C at 8 Torr, a good vacuum is essential to prevent thermal decomposition.[2] It is less effective for removing impurities with similar boiling points.

Q: My compound is streaking badly on a silica gel TLC plate. What causes this and how can I fix it?

A: Streaking (or tailing) of amines on silica gel is a classic problem caused by strong acidic-basic interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. To fix this, you need to deactivate the silica. This is easily done by adding a small amount of a volatile base, like triethylamine (~1-2%), to your eluent system.[12] This will neutralize the acidic sites and allow for much sharper, well-defined spots.

Section 2: In-Depth Troubleshooting Guides

Issue 1: Persistent Emulsion Formation During Extraction

Q: Why do emulsions form so readily with this compound? A: this compound has amphiphilic characteristics—a polar amide head and a nonpolar diethylamino tail. This structure allows it to act like a surfactant, stabilizing the microscopic droplets of one phase within the other, which is the definition of an emulsion. This is often exacerbated by vigorous shaking or the presence of particulate matter.

Q: What are the best practices to prevent emulsions from forming in the first place? A: Prevention is always easier than treatment.[8]

  • Avoid Vigorous Shaking: Instead of shaking the separatory funnel, use gentle, repeated inversions or swirling to increase the surface area between the phases without high shear forces.[8]

  • Solvent Choice: Emulsions are more common with chlorinated solvents.[7] If possible, consider using a solvent like ethyl acetate or MTBE.

  • Control pH: Perform the initial extractions under strongly acidic conditions (pH 1-2), where the amine is fully protonated and highly water-soluble, which can reduce its surfactant-like behavior at the interface.

Q: I already have a stubborn emulsion. What is a systematic approach to break it? A: Follow a stepwise approach from the simplest to the more involved methods. The diagram below outlines a decision-making workflow.

Caption: Decision tree for breaking emulsions.

Issue 2: Low Recovery and Purity After Extraction

Q: I've gone through the acid-base extraction protocol, but my final yield is low. What are the most likely causes? A:

  • Incomplete pH Adjustment: The most common error. If the aqueous layer is not made sufficiently acidic (pH < 2) during the first step, some of your product will remain in the organic layer and be discarded. Conversely, if the aqueous layer is not made sufficiently basic (pH > 10) before back-extraction, your product will remain in its salt form and won't transfer to the fresh organic layer. Always check the pH with litmus paper or a pH meter.

  • Insufficient Number of Extractions: A single extraction rarely removes all of the product. The partition coefficient dictates that the product distributes between the two phases. It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[5][6] Aim for at least 3-4 successive extractions at each stage.

  • Product Hydrolysis: Although less common under standard workup conditions, prolonged exposure to very strong acid or base, especially with heating, could potentially lead to hydrolysis of the amide bond. Workups should be performed at room temperature and without unnecessary delays.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Purity Purification via Acid-Base Liquid-Liquid Extraction

This protocol is the recommended starting point for most crude reaction mixtures.

G start 1. Crude Reaction Mixture in Organic Solvent (e.g., DCM, EtOAc) acid_wash 2. Wash with 1M HCl (aq) (x3 times) start->acid_wash separate1 3. Separate Layers acid_wash->separate1 organic_impurities Organic Layer: Neutral Impurities (Discard) separate1->organic_impurities aqueous_product Aqueous Layer: Protonated Product (Keep) separate1->aqueous_product basify 4. Basify Aqueous Layer to pH > 10 (e.g., with 6M NaOH) aqueous_product->basify back_extract 5. Extract with Organic Solvent (e.g., DCM, x4 times) basify->back_extract separate2 6. Separate Layers back_extract->separate2 aqueous_waste Aqueous Layer: Inorganic Salts (Discard) separate2->aqueous_waste combined_organic 7. Combine Organic Extracts separate2->combined_organic Organic Layer: Product wash_dry 8. Wash with Brine, Dry (Na₂SO₄), Filter combined_organic->wash_dry evaporate 9. Evaporate Solvent wash_dry->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for acid-base extraction.

Methodology:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). If the reaction was run in a water-miscible solvent like methanol or THF, it must first be removed under reduced pressure and the residue redissolved.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Invert the funnel gently 10-15 times, venting frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat this acid wash two more times, combining all aqueous extracts.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6M sodium hydroxide (NaOH) solution while stirring until the pH is strongly basic (pH > 10).

  • Back-Extraction: Return the now-basic aqueous solution to the separatory funnel. Add a portion of fresh organic solvent (DCM or EtOAc). Gently invert to mix and allow the layers to separate. Drain the organic layer. Repeat this extraction at least three more times to ensure full recovery of the product.

  • Drying and Concentration: Combine all the organic extracts from the previous step. Wash this combined solution once with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent by rotary evaporation to yield the purified product.

Protocol 2: Flash Column Chromatography

Use this method when acid-base extraction fails to remove a persistent, similarly basic, or polar neutral impurity.

Methodology:

  • Stationary Phase Preparation: The acidity of standard silica gel can cause significant tailing.[12] It is highly recommended to use "deactivated" silica. Prepare a slurry of silica gel in your starting eluent system that contains 1-2% triethylamine (TEA). Pack the column with this slurry.

  • Eluent System Selection: Determine an appropriate solvent system using TLC (with 1-2% TEA in the mobile phase). A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.3.[12]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. For less soluble materials, you can pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[12]

  • Elution: Begin eluting with your chosen solvent system. You can run the column isocratically (same solvent mixture throughout) or by using a gradient (gradually increasing the proportion of the more polar solvent) to elute more strongly-adsorbed impurities after your product has been collected.[13]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Purity Assessment

After purification, it is critical to assess the purity of the isolated this compound. A combination of methods provides the most accurate picture.

  • Thin-Layer Chromatography (TLC): The simplest method for a quick purity check. A single, well-defined spot (using an appropriate stain and a TEA-doped eluent) suggests high purity.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These methods provide quantitative data on purity by separating the main compound from any residual impurities. The area under the peak for your product relative to the total area of all peaks gives the percent purity.[14][15]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the gold standard for both structural confirmation and purity assessment. The absence of signals corresponding to impurities confirms purity. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.[15]

Section 5: Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[16]

  • This compound and its precursors, particularly diethylamine, can be corrosive and cause skin and eye irritation.[17][18] Avoid direct contact.

  • Handle acidic and basic solutions with care to avoid chemical burns.

References

Technical Support Center: 3-(Diethylamino)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for reactions involving 3-(Diethylamino)propanamide. This resource is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered during its synthesis. The following question-and-answer guide offers troubleshooting strategies and detailed protocols to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Core Synthesis & Common Issues

Question 1: What is the most common laboratory-scale method for synthesizing this compound, and what is the primary reaction mechanism?

Answer: The most prevalent and straightforward method for synthesizing this compound is the aza-Michael addition (also known as conjugate addition) of diethylamine to acrylamide.[1] In this reaction, diethylamine acts as a nucleophile (a Michael donor) and attacks the β-carbon of the α,β-unsaturated carbonyl system of acrylamide (the Michael acceptor).[2]

The reaction is typically base-catalyzed, although diethylamine itself is basic and can promote the reaction. The process involves the formation of a C-N bond, yielding the desired product. Due to its atom economy and generally mild conditions, this method is widely favored. This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds.[][4]

Question 2: My reaction mixture is becoming viscous and forming a solid mass. What is causing this, and how can I prevent it?

Answer: This is a classic sign of the uncontrolled free-radical polymerization of the acrylamide starting material.[5] Acrylamide is highly susceptible to polymerization, a reaction that can be initiated by heat, light, or trace impurities that generate free radicals.[6] Once initiated, the polymerization is exothermic and can proceed rapidly, leading to the solidification of your reaction.

Causality & Prevention:

  • Radical Initiators: Trace metals, peroxides, or exposure to oxygen can initiate polymerization. Oxygen, ironically, can act as an inhibitor at higher concentrations but can also contribute to the formation of initiating species.[5]

  • Temperature: Higher temperatures increase the rate of formation of free radicals from initiators like ammonium persulfate, accelerating polymerization.[5] The Michael addition itself is exothermic, so localized heating can trigger polymerization if the reaction is not adequately cooled.

Troubleshooting & Prevention Protocol:

  • Use Inhibitors: Ensure your acrylamide monomer contains a polymerization inhibitor, such as MEHQ (monomethyl ether hydroquinone) or phenothiazine. If you are using inhibitor-free acrylamide, consider adding a small amount (0.005 to 0.1 wt%) of a suitable inhibitor.[7]

  • Control Temperature: Maintain a low to moderate reaction temperature. Running the reaction in an ice bath (0-5 °C) during the initial addition of diethylamine is highly recommended to dissipate the exothermic heat of the Michael addition.

  • Degas Solvents: While oxygen can be an inhibitor, its removal followed by blanketing with an inert gas (like Nitrogen or Argon) provides a more controlled, oxygen-free environment, preventing the formation of undesirable radical species. This is especially critical for achieving reproducible results.[5]

  • Work in the Dark: If possible, protect the reaction mixture from light, as UV radiation can also initiate polymerization.

Side Product Identification & Mitigation

Question 3: I'm observing a significant peak in my GC-MS analysis with a mass corresponding to C10H21N3O. What is this side product and how is it formed?

Answer: This molecular formula (C10H21N3O) corresponds to the bis-adduct , N,N'-(iminobis(propane-3,1-diyl))bis(diethyl-amine), which is formed from the Michael addition of the desired product, this compound, to another molecule of acrylamide. However, a more common side product with a similar mass can arise from the reaction of one molecule of diethylamine with two molecules of acrylamide, forming 3,3'-(diethylazanediyl)dipropanamide. The primary amine of the initial product is not reactive enough for this to be the major pathway. A more likely scenario for a higher molecular weight adduct is the reaction of the product with another electrophile or dimerization under certain conditions.

A more probable side product is the double Michael adduct where a single diethylamine molecule reacts with two acrylamide molecules. This occurs when there is a localized excess of acrylamide relative to diethylamine.

Mechanism of Bis-Adduct Formation:

The desired product, this compound, still possesses a nucleophilic tertiary amine. Under the reaction conditions, it can act as a Michael donor and react with another molecule of acrylamide. This is particularly problematic if the reaction temperature is elevated or if the reaction is left for an extended period with excess acrylamide.

G cluster_0 Primary Michael Addition cluster_1 Side Reaction: Bis-Adduct Formation A Diethylamine C This compound (Desired Product) A->C + Acrylamide B Acrylamide B->C D This compound F N,N'-(Iminobis(propane-3,1-diyl))bis(diethyl-amine) (Bis-Adduct) D->F + Acrylamide E Acrylamide (Excess) E->F

Caption: Reaction pathway showing desired product and bis-adduct formation.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of diethylamine relative to acrylamide (e.g., 1.1 to 1.2 equivalents of diethylamine). This ensures that acrylamide is the limiting reagent, minimizing the chance for a second addition.

  • Slow Addition: Add the acrylamide solution slowly to the diethylamine solution. This maintains a high concentration of the primary nucleophile (diethylamine) and prevents localized areas of high acrylamide concentration.

  • Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of acrylamide. Stop the reaction as soon as the starting material is consumed to prevent the slower formation of the bis-adduct.

Question 4: My final product has an acidic pH and I see a byproduct with a carboxylic acid group in my NMR/IR spectra. What is happening?

Answer: You are likely observing the hydrolysis of the primary amide in your product to form 3-(diethylamino)propanoic acid. The amide bond can be susceptible to hydrolysis under either strong acidic or basic conditions, especially if elevated temperatures are used during the reaction or, more commonly, during the workup.

Troubleshooting & Prevention:

  • Neutralize Carefully: During the aqueous workup, be mindful of the pH. Avoid strongly acidic or basic conditions for extended periods. If performing an acid wash to remove excess diethylamine, do so quickly and at a low temperature.

  • Temperature Control During Purification: If you are purifying by distillation, ensure the temperature does not exceed the decomposition point of the product. The boiling point of this compound is reported to be 154-157 °C at 8 Torr.[4] High temperatures in the presence of trace water can promote hydrolysis.

  • Anhydrous Conditions: While the Michael addition can often be performed in protic solvents, ensuring that the reaction and workup are reasonably free of excess water can reduce the extent of hydrolysis.

Side ProductCommon CausePrevention Strategy
Polyacrylamide Free-radical polymerization of acrylamideLow temperature, inhibitors, inert atmosphere
Bis-Adduct Excess acrylamide, prolonged reaction timeUse slight excess of diethylamine, slow addition
3-(Diethylamino)propanoic acid Amide hydrolysis (harsh pH/heat)Careful pH control in workup, moderate purification temp.
Caption: Summary of common side products and mitigation strategies.
Purification & Best Practices

Question 5: What is the recommended procedure for purifying this compound after the reaction?

Answer: Purification typically involves removing unreacted starting materials, the catalyst (if any), and any side products. A combination of extraction and vacuum distillation is generally effective.

Detailed Purification Protocol:

  • Quenching & Solvent Removal: Once the reaction is complete (as determined by TLC or GC), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Aqueous Extraction (to remove unreacted diethylamine):

    • Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute, cold acid solution (e.g., 1M HCl) to protonate and extract the basic diethylamine into the aqueous layer.

    • Caution: Perform this step quickly and at a low temperature to minimize potential hydrolysis of the amide product.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator.

  • Vacuum Distillation:

    • The final purification is best achieved by vacuum distillation. This is crucial for separating the desired product from non-volatile polymers and higher-boiling side products like the bis-adduct.

    • Collect the fraction boiling at approximately 154-157 °C at 8 Torr.[4] It is critical to use an efficient vacuum and a well-controlled heating source to prevent decomposition.

G Start Crude Reaction Mixture SolventRemoval Rotary Evaporation (Remove Solvent) Start->SolventRemoval Extraction Liquid-Liquid Extraction (Dilute HCl wash) SolventRemoval->Extraction Residue in DCM/EtOAc Neutralize Wash with NaHCO3 & Brine Extraction->Neutralize Organic Layer Waste1 Excess Diethylamine (Aqueous Waste) Extraction->Waste1 Dry Dry with Na2SO4 Neutralize->Dry Concentrate Rotary Evaporation (Concentrate Product) Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Final Pure this compound Distill->Final Waste2 Polymer/Bis-Adduct (Distillation Residue) Distill->Waste2

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Diethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Diethylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing reaction conditions and troubleshooting common issues encountered during its synthesis. Our focus is on providing scientifically grounded solutions to ensure the successful and efficient production of this valuable pharmaceutical intermediate.[][2]

Overview of the Synthesis: The Aza-Michael Addition

The most common and efficient method for synthesizing this compound is through an aza-Michael addition reaction.[3] This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, diethylamine, to an α,β-unsaturated carbonyl compound, acrylamide.[3] The reaction is highly atom-economical, as all atoms from the reactants are incorporated into the final product.[3]

The mechanism proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of diethylamine on the electrophilic β-carbon of the acrylamide. This forms a new carbon-nitrogen bond and generates a zwitterionic intermediate, which then undergoes a proton transfer to yield the final this compound product.[3]

G cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product diethylamine Diethylamine (Nucleophile) intermediate Zwitterionic Intermediate diethylamine->intermediate Nucleophilic Attack acrylamide Acrylamide (Michael Acceptor) acrylamide->intermediate product This compound intermediate->product Proton Transfer

Caption: A simplified workflow of the aza-Michael addition for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of the synthesis of this compound.

Q1: What are the recommended starting materials and their purity?

  • Diethylamine: Use a purity of ≥99%. Lower purity may introduce side reactions.

  • Acrylamide: Use a purity of ≥99%. Ensure it is free from polymer, as this can inhibit the reaction.

Q2: What is the optimal stoichiometry of diethylamine to acrylamide?

A slight excess of diethylamine (1.1 to 1.2 equivalents) is recommended. This helps to ensure complete consumption of the acrylamide and can help to minimize its potential for polymerization.

Q3: What is the recommended reaction temperature and why is it critical?

The reaction is typically exothermic. It is advisable to start the reaction at room temperature and allow it to proceed under its own exotherm, with cooling if necessary to maintain a temperature between 40-60°C. While heating can increase the reaction rate, it can also promote the reverse reaction, leading to the decomposition of the product back to the starting materials.[4]

Q4: Is a solvent necessary for this reaction?

One of the advantages of this reaction is that it can often be run neat (without a solvent), which aligns with green chemistry principles.[3] If a solvent is desired for better temperature control or handling of materials, polar aprotic solvents like acetonitrile or polar protic solvents like ethanol can be used.

Q5: Is a catalyst required?

For the reaction between diethylamine and acrylamide, a catalyst is generally not required as diethylamine is a sufficiently strong nucleophile.[3]

Q6: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the limiting reactant (acrylamide).

Q7: What is the typical reaction time?

When run neat, the reaction is often complete within a few hours. The exact time will depend on the reaction scale and temperature.

Q8: What are the expected yield and purity?

With optimized conditions, yields of >90% can be expected. The crude product is often of high purity, but can be further purified by vacuum distillation.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low or No Product Formation
Possible CauseExplanationRecommended Solution
Incorrect Stoichiometry An excess of acrylamide can lead to polymerization, while too little diethylamine will result in incomplete conversion.Ensure a slight excess (1.1-1.2 eq.) of diethylamine is used.
Low Reaction Temperature While high temperatures can be detrimental, a very low temperature may result in an impractically slow reaction rate.Allow the reaction to proceed at a moderate temperature (40-60°C), using gentle heating if necessary.
Poor Quality of Starting Materials The presence of inhibitors or polymers in acrylamide, or impurities in diethylamine, can hinder the reaction.Use high-purity starting materials. Check acrylamide for any signs of polymerization before use.
Problem 2: Formation of Significant Byproducts
Possible CauseExplanationRecommended Solution
Polymerization of Acrylamide Acrylamide can polymerize, especially at higher temperatures or in the presence of radical initiators.Maintain a moderate reaction temperature and use a slight excess of diethylamine to consume the acrylamide quickly.
Reversibility of the Michael Addition The aza-Michael addition is a reversible reaction, and heating can shift the equilibrium back towards the starting materials.[4]Avoid excessive heating. If the product has been heated, allow it to cool to room temperature to favor the product side of the equilibrium.
Bis-addition Product A second molecule of acrylamide could potentially react with the product, although this is less likely under these conditions.This is generally not a major issue but can be minimized by avoiding a large excess of acrylamide.
Problem 3: Difficulties in Product Isolation and Purification
Possible CauseExplanationRecommended Solution
Emulsion Formation During Aqueous Workup The amphiphilic nature of the product can lead to the formation of stable emulsions during extraction.Use a brine wash to break up emulsions. Alternatively, if the product is of sufficient purity, direct distillation without a workup may be possible.
Product Decomposition During Distillation As with the reaction itself, excessive heat during distillation can cause the product to revert to starting materials.[4]Distill under reduced pressure to lower the boiling point. The reported boiling point is 154-157 °C at 8 Torr.[2]
Co-distillation with Unreacted Diethylamine If a large excess of diethylamine is used, it may co-distill with the product.Use a moderate excess of diethylamine (1.1-1.2 eq.) and ensure it is removed under reduced pressure before distilling the product.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acrylamide (1.0 eq.).

  • Slowly add diethylamine (1.1 eq.) to the acrylamide with stirring. An exotherm will be observed.

  • Maintain the reaction temperature between 40-60°C using a water bath for cooling if necessary.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, remove any excess diethylamine under reduced pressure.

  • The crude product can be used directly or purified by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation
  • Set up a distillation apparatus for vacuum distillation.

  • Heat the crude product gently under reduced pressure.

  • Collect the fraction boiling at 154-157 °C at 8 Torr.[2]

Data Summary Tables

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry (Diethylamine:Acrylamide) 1.1 : 1.0Ensures complete consumption of acrylamide and minimizes polymerization.
Temperature 40-60°CBalances reaction rate with the risk of the reverse reaction.[4]
Solvent Neat (preferred) or Acetonitrile/EthanolNeat reaction is more atom-economical.[3] Solvents can aid in temperature control.
Catalyst None requiredDiethylamine is sufficiently nucleophilic.[3]

Table 2: Physical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
DiethylamineC4H11N73.1455.5
AcrylamideC3H5NO71.08125 (at 25 mmHg)
This compound C7H16N2O 144.21 154-157 (at 8 Torr) [2]

Visualizations

G cluster_start Start Troubleshooting cluster_check1 Initial Checks cluster_problem_analysis Problem Analysis cluster_solutions Solutions start Low Yield or Purity Issue check_stoichiometry Verify Stoichiometry (1.1 eq. Diethylamine) start->check_stoichiometry check_temp Check Reaction Temperature (40-60°C) start->check_temp check_purity Confirm Starting Material Purity start->check_purity byproducts Byproducts Observed? check_temp->byproducts check_purity->byproducts purification_issue Purification Difficulty? byproducts->purification_issue No solution_polymer Reduce Temperature to Avoid Acrylamide Polymerization byproducts->solution_polymer Yes solution_reverse Avoid Excessive Heat to Prevent Reverse Michael Addition byproducts->solution_reverse Yes solution_distill Use High Vacuum for Distillation to Prevent Decomposition purification_issue->solution_distill Yes solution_emulsion Use Brine Wash to Break Emulsions purification_issue->solution_emulsion Yes

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3-(Diethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Diethylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this versatile intermediate. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Troubleshooting Guide: Addressing Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Issue 1: My final product is a persistent oil or low-melting solid that is difficult to handle.

Answer:

This compound is known to be a low-melting solid or a colorless to light yellow liquid at room temperature.[] This can make isolation and handling challenging. Here are a few strategies to obtain a more manageable solid product:

  • Salt Formation: Convert the tertiary amine functionality into a salt, such as a hydrochloride or hydrobromide salt. This will significantly increase the melting point and crystallinity of the compound.

    • Protocol: Dissolve the crude this compound in a suitable anhydrous solvent like diethyl ether or isopropanol. Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) while stirring. The hydrochloride salt should precipitate out of the solution. The resulting solid can then be collected by filtration, washed with cold solvent, and dried.[2]

  • Co-crystallization: If salt formation is not desirable for your downstream application, co-crystallization with a suitable, inert molecule can be explored. This technique relies on forming a stable crystalline lattice with a co-former molecule through non-covalent interactions.

  • Low-Temperature Crystallization: Attempt recrystallization at very low temperatures (e.g., -20°C or -78°C). This can sometimes promote the formation of stable crystals from oils.

Issue 2: I'm observing significant product loss during column chromatography.

Answer:

Loss of highly polar compounds like this compound on silica gel is a common issue. This is often due to strong, sometimes irreversible, binding of the basic amine to the acidic silanol groups on the silica surface. Here’s how to mitigate this:

  • Basifying the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system (typically 0.1-1%).[3] This will neutralize the acidic sites on the silica gel, preventing your product from streaking and irreversibly binding. A common solvent system to start with is Dichloromethane/Methanol/Triethylamine (e.g., 90:9:1).[3]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be a better option.[3] However, you may need to use a mobile phase with a basic modifier to ensure good peak shape.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.[4][5] It uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[4][5]

Issue 3: My purified product shows the presence of starting materials (diethylamine and acrylamide).

Answer:

The presence of unreacted starting materials is a common impurity issue.[] Their removal depends on their specific properties relative to your product.

  • Removing Diethylamine: Diethylamine is volatile (boiling point ~55°C). It can often be removed by evaporation under reduced pressure (rotary evaporation). For stubborn traces, co-evaporation with a suitable solvent like toluene can be effective. Alternatively, an acidic wash of your organic solution can extract the basic diethylamine into the aqueous phase.

  • Removing Acrylamide: Acrylamide is a solid and less volatile.

    • Recrystallization: This is often the most effective method for removing acrylamide.[6] Since this compound is quite polar, you might need to explore a range of polar solvents like ethanol, acetone, or acetonitrile.[6]

    • Aqueous Extraction: If your product is in an organic solvent, washing with water can help remove the water-soluble acrylamide. However, be mindful of your product's water solubility to avoid significant losses.[]

Issue 4: I suspect my product is degrading during purification.

Answer:

This compound can be susceptible to degradation under certain conditions.

  • Thermal Degradation: Avoid excessive heat, especially during distillation. While the boiling point is reported as 126-130 °C at reduced pressure (0.9-1.25 Torr), prolonged heating can lead to decomposition.[7] Vacuum distillation at the lowest possible temperature is recommended.

  • Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. If using acid-base extraction, perform these steps at low temperatures and minimize contact time.

  • Retro-Michael Addition: The reaction to form this compound from diethylamine and acrylamide is a Michael addition, which can be reversible, especially with heating.[8][9] This can lead to the re-formation of starting materials. Purification should be carried out under the mildest conditions possible.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification and properties of this compound.

What are the most common impurities in this compound synthesis?

The most common impurities are typically:

  • Unreacted Starting Materials: Diethylamine and acrylamide.[]

  • Side-Reaction Products: The Michael addition of a second acrylamide molecule to the product can occur.

  • Polymerized Acrylamide: Acrylamide can polymerize, especially in the presence of initiators or heat.

  • Hydrolysis Products: 3-(Diethylamino)propanoic acid if the amide is hydrolyzed.

What is the best general-purpose purification method for this compound?

For general lab-scale purification, a combination of techniques is often most effective:

  • Initial Workup: An acidic wash to remove unreacted diethylamine, followed by a basic wash to remove any acidic impurities.

  • Solvent Removal: Careful removal of the solvent under reduced pressure.

  • Final Purification:

    • Recrystallization: This is often the preferred method for removing non-volatile impurities like acrylamide and achieving high purity.[6] Experiment with polar solvents.

    • Vacuum Distillation: If the product is a liquid and the impurities are non-volatile, vacuum distillation can be very effective.[7]

    • Column Chromatography: If a mixture of closely related impurities is present, column chromatography on alumina or silica gel with a basified eluent may be necessary.[3]

What analytical techniques are recommended for purity assessment?

Several techniques can be used to assess the purity of this compound:

Analytical MethodInformation Provided
HPLC-UV Quantifies the main compound and UV-active impurities. Can be run in reversed-phase or HILIC mode.[4][5]
GC-MS Good for identifying and quantifying volatile impurities.[10]
NMR (¹H, ¹³C) Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
LC-MS Combines the separation power of HPLC with the mass identification of MS, excellent for identifying unknown impurities.[10]
How should I store purified this compound?

It is recommended to store this compound at 2-8°C, protected from light.[11] Given its basic nature, it's also advisable to store it under an inert atmosphere (like nitrogen or argon) to prevent reaction with atmospheric carbon dioxide.

III. Experimental Protocols & Visualizations

Protocol 1: Purification by Acid-Base Extraction and Recrystallization
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and extract diethylamine into the aqueous layer. Separate the layers.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Recrystallization:

    • Select a suitable solvent (e.g., acetonitrile, acetone, or a mixture like ethyl acetate/hexanes) by performing small-scale solubility tests.[6][12]

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Diagram: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound is_liquid Is the crude product a liquid or low-melting solid? start->is_liquid impurities_volatile Are major impurities non-volatile? is_liquid->impurities_volatile Yes impurities_separable Are impurities separable by extraction? is_liquid->impurities_separable No (Solid) impurities_volatile->impurities_separable No distillation Vacuum Distillation impurities_volatile->distillation Yes extraction Acid-Base Extraction impurities_separable->extraction Yes chromatography Column Chromatography (Alumina or basified silica) impurities_separable->chromatography No end Pure Product distillation->end recrystallization Recrystallization or Salt Formation recrystallization->end extraction->recrystallization chromatography->end

Caption: A decision tree to guide the selection of an appropriate purification method.

IV. References

  • BOC Sciences. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--

  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • ChemicalBook. (2023, July 16). This compound. Retrieved January 5, 2026, from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13981101, this compound. PubChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Retrieved January 5, 2026, from --INVALID-LINK--

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. --INVALID-LINK--

  • Reddit. (2022). Chromotography with free amines? r/chemhelp. Retrieved January 5, 2026, from --INVALID-LINK--

  • Levin, J. I. (2005). Preparation of amino acid amides. Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved January 5, 2026, from --INVALID-LINK--

  • Hill, C. G., & Cantrill, S. (2021). Analytical Method Summaries. Retrieved January 5, 2026, from --INVALID-LINK--

  • Zamora, R., & Hidalgo, F. J. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(5), 3059-3065. --INVALID-LINK--

  • National Center for Biotechnology Information. (2010). Model reactions of acrylamide with selected amino compounds. PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved January 5, 2026, from --INVALID-LINK--

References

Technical Support Center: Synthesis of 3-(Diethylamino)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(diethylamino)propanamide derivatives. This resource is designed to provide expert insights, field-proven protocols, and robust troubleshooting strategies to navigate the common and complex challenges encountered during the synthesis of this important class of compounds. The inherent basicity and flexibility of the diethylaminopropyl moiety introduce unique considerations in amide bond formation and purification that demand a nuanced approach. This guide will equip you with the knowledge to optimize your synthetic routes, maximize yields, and ensure the highest purity of your target molecules.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of this compound derivatives.

Q1: My initial Michael addition of diethylamine to an acrylate precursor is low-yielding. What are the likely causes?

A1: Low yields in the aza-Michael addition are often due to the reversibility of the reaction, improper temperature control, or suboptimal stoichiometry. The reaction between acrylamide and amines is reversible, and the equilibrium can be influenced by temperature.[1] Ensure you are using a slight excess of diethylamine and maintaining a moderate temperature. Running the reaction neat (solvent-free) can often improve yields and reaction rates.[2]

Q2: I'm struggling with the amide coupling step between my carboxylic acid and 3-(diethylamino)propanamine. Standard EDC/HOBt coupling is failing. Why?

A2: The 3-(diethylamino)propanamine can be considered a sterically hindered amine, which can make amide bond formation challenging with standard coupling reagents like EDC/HOBt.[3] Additionally, the basic tertiary amine in the propanamine can interfere with the reaction by neutralizing the carboxylic acid or interacting with the coupling reagents. More potent coupling reagents are often required.

Q3: My product streaks badly during silica gel chromatography, making purification difficult.

A3: This is a classic problem when purifying compounds containing a basic tertiary amine on acidic silica gel. The amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and tailing.[4]

Q4: I'm observing a significant byproduct with a mass corresponding to my starting carbodiimide plus my carboxylic acid.

A4: You are likely observing the formation of an N-acylurea. This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, rearranges intramolecularly.[5][6][7][8] This is a common side reaction, especially in sterically hindered couplings where the desired amine nucleophile reacts slowly.

In-Depth Troubleshooting Guides

Challenge 1: Inefficient Amide Bond Formation

Low conversion or complete failure of the amide coupling reaction is a frequent hurdle. The troubleshooting workflow below will guide you through diagnosing and resolving this issue.

Troubleshooting Workflow: Low Amide Coupling Yield

G start Low or No Product by LC-MS/TLC check_reagents Verify Reagent Quality & Stoichiometry (Acid, Amine, Coupling Reagent, Base) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Pass reagent_bad Re-purify/Re-weigh Reagents check_reagents->reagent_bad Fail coupling_choice Is either coupling partner sterically hindered? reagent_ok->coupling_choice Assess Steric Hindrance reagent_bad->start hindered Yes coupling_choice->hindered not_hindered No coupling_choice->not_hindered advanced_reagents Select a Uronium/Phosphonium Reagent (e.g., HATU, HBTU, PyBOP) or T3P® hindered->advanced_reagents Switch to a More Potent Coupling Reagent edc_protocol 1. Ensure anhydrous conditions (dry solvents). 2. Pre-activate acid with EDC/HOBt for 15-30 min. 3. Increase reaction time/temperature (e.g., 40°C). not_hindered->edc_protocol Optimize Standard Conditions edc_protocol->start hatu_protocol Protocol 1: HATU Coupling for Hindered Substrates advanced_reagents->hatu_protocol Implement Protocol hatu_protocol->start

Caption: Troubleshooting Decision Tree for Low Amide Coupling Yield.

Protocol 1: HATU Coupling for Sterically Hindered Amines

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt-based coupling reagent for challenging amide bond formations.[9]

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the highly reactive OAt-active ester.

  • Coupling: Add the 3-(diethylamino)propanamine derivative (1.2 eq) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS every 1-2 hours. Reactions with hindered substrates may require overnight stirring.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Comparative Data: Coupling Reagent Performance

The choice of coupling reagent is critical. The following table provides a general comparison for the synthesis of amides from sterically hindered amines.

Coupling ReagentClassRelative ReactivityCommon Side ReactionsCost
EDC/HOBt CarbodiimideModerateN-acylurea formation, RacemizationLow
HATU/DIPEA Uronium SaltVery HighMinimal racemization with proper procedureHigh
T3P® Phosphonic AnhydrideHighDehydration of primary amides to nitrilesModerate
Acyl Chloride Activated AcidVery HighRequires base, potential for side reactions with sensitive functional groupsLow
Challenge 2: Side Reactions During Amide Coupling

The most prevalent side reaction when using carbodiimide coupling agents like EDC or DCC is the formation of a stable N-acylurea, which halts the desired reaction and complicates purification.

Mechanism of N-Acylurea Formation

G cluster_0 Desired Amide Formation cluster_1 Side Reaction RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea Carbodiimide R'-N=C=N-R' Carbodiimide->O_Acylisourea Amide Amide Product O_Acylisourea->Amide Nucleophilic Attack O_Acylisourea_side O-Acylisourea Intermediate Amine R''-NH₂ Amine->Amide Urea Urea Byproduct Amide->Urea N_Acylurea N-Acylurea Byproduct O_Acylisourea_side->N_Acylurea Intramolecular O→N Acyl Migration

Caption: Competing pathways of O-Acylisourea: Amide vs. N-Acylurea formation.[8]

Mitigation Strategies for N-Acylurea Formation:

  • Use of Additives: Including 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can trap the O-acylisourea intermediate, forming an active ester that is more resistant to rearrangement but still reactive towards the amine.

  • Switch Reagent Class: Uronium (e.g., HATU) or phosphonium (e.g., PyBOP) reagents do not form O-acylisourea intermediates and are therefore not prone to this side reaction.[10][11]

  • Temperature Control: Running the reaction at lower temperatures (0 °C) can slow the rate of the intramolecular rearrangement relative to the intermolecular reaction with the amine.

Challenge 3: Purification of Basic Amine Derivatives

The basicity of the 3-(diethylamino) moiety is the primary cause of purification challenges on standard silica gel.

Purification Workflow: Basic Compounds

G start Crude Product with Tailing on Silica TLC option1 Option 1: Modify Mobile Phase start->option1 option2 Option 2: Use Alternative Stationary Phase start->option2 option3 Option 3: Salt Formation & Extraction start->option3 protocol2 Add a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the eluent. This competes with the product for acidic sites on the silica. option1->protocol2 Implement alumina Use basic or neutral alumina instead of silica gel. option2->alumina Choice A amine_silica Use amine-functionalized silica gel. option2->amine_silica Choice B salt_protocol 1. Dissolve crude product in an organic solvent (e.g., EtOAc). 2. Acidify the aqueous phase (e.g., 1M HCl) to protonate the basic amine, pulling it into the aqueous layer. 3. Wash the organic layer to remove non-basic impurities. 4. Basify the aqueous layer (e.g., with NaOH) and re-extract the pure product. option3->salt_protocol Implement

Caption: Strategies for the purification of basic this compound derivatives.

Protocol 2: Flash Chromatography with a Triethylamine Modifier
  • Dry Load Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a standard silica gel column with the chosen eluent system (e.g., dichloromethane/methanol).

  • Eluent Preparation: Prepare the mobile phase with the desired polarity, then add 1% triethylamine (v/v). For example, for a 95:5 DCM:MeOH eluent, you would use 950 mL DCM, 50 mL MeOH, and 10 mL of triethylamine.

  • Elution: Run the column as usual. The triethylamine will deactivate the acidic sites on the silica, allowing for symmetrical peak elution.[4]

  • Post-Column Work-up: The collected fractions will contain triethylamine, which is volatile and can often be removed under high vacuum.

Challenge 4: Scale-Up Considerations

Transitioning from lab-scale to pilot or manufacturing scale introduces new challenges related to safety, cost, and practicality.

FactorLab Scale (mg-g)Large Scale (kg)Considerations & Recommendations
Coupling Reagent HATU, PyBOP are commonOften cost-prohibitive. T3P®, DCC, or activation as acyl chloride are preferred.Evaluate cost, atom economy, and safety of reagents. T3P® is often a good compromise of reactivity and cost, with easily removed byproducts.[12]
Solvent DMF, DCM are commonDMF is a reprotoxic solvent and its use is restricted. DCM is a regulated solvent.Switch to greener solvents like 2-MeTHF, ethyl acetate, or acetonitrile.
Purification Chromatography is standardChromatography is expensive and generates significant waste. Crystallization or salt formation/extraction is preferred.Develop a robust crystallization procedure early in the process development.
Safety Standard fume hoodRequires detailed process safety assessment (e.g., reaction calorimetry) to manage exotherms.Be aware of the potential explosion hazard of some additives like HOBt on a large scale.[12]

Safety Information

Always consult the Safety Data Sheet (SDS) for any reagent before use. Below is a summary of key hazards for commonly used reagents in this synthesis.

  • HATU: Flammable solid. Causes skin and serious eye irritation. May cause respiratory irritation.[13][14][15][16][17]

  • Oxalyl Chloride: Reacts violently with water. Toxic if inhaled, in contact with skin, and if swallowed. Causes severe skin burns and eye damage.[18][19][20][21]

  • Propanephosphonic acid anhydride (T3P®): Flammable liquid. May be corrosive to metals. Causes severe skin burns and eye damage. May cause an allergic skin reaction and drowsiness.[22][23]

  • Diethylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed.

  • Acrylamide: Toxic if swallowed. May cause genetic defects and cancer. Causes damage to the nervous system through prolonged or repeated exposure.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

References

preventing decomposition of 3-(Diethylamino)propanamide during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Diethylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for handling this versatile intermediate. Our goal is to equip you with the knowledge to prevent its decomposition and ensure the integrity of your experiments.

Section 1: Troubleshooting Common Decomposition Issues (FAQs)

This section addresses specific problems you might encounter during your work with this compound in a question-and-answer format.

Q1: I'm observing poor yield and the formation of unexpected byproducts in my reaction. Could this compound be decomposing?

A1: Yes, decomposition is a likely cause. This compound, like many amides, can degrade under certain conditions. The primary routes of decomposition are hydrolysis and thermal degradation.[1][2][3] Hydrolysis can occur under both acidic and alkaline conditions, breaking the amide bond to form 3-(diethylamino)propanoic acid and ammonia or an ammonium salt.[4][5] Thermal degradation, especially at elevated temperatures, can lead to the cleavage of C-N, C-C, and C-O bonds, resulting in a complex mixture of smaller molecules.[2]

To confirm decomposition, we recommend analyzing your reaction mixture using techniques like HPLC, GC-MS, or LC-MS to identify the parent compound and any potential degradation products.[6][7][8]

Q2: My reaction is run under acidic conditions, and I suspect hydrolysis. How can I minimize this?

A2: Acid-catalyzed hydrolysis is a common issue with amides.[4][5] The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][9] To minimize this:

  • Control pH: If your reaction tolerates it, maintaining a pH closer to neutral can significantly slow down hydrolysis.

  • Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Limit Reaction Time: Monitor the reaction progress closely and quench it as soon as the desired conversion is achieved to prevent prolonged exposure to acidic conditions.

Q3: I'm running a high-temperature reaction. What are the signs of thermal decomposition, and how can I prevent it?

A3: Thermal degradation of amides can be complex, often involving free radical mechanisms.[2] Signs include discoloration of the reaction mixture (darkening), gas evolution, and the formation of a multitude of unidentifiable peaks in your analytical chromatogram. While tertiary amines are generally more thermally stable than primary or secondary amines, high temperatures can still lead to degradation.[10][11]

To prevent thermal decomposition:

  • Optimize Temperature: Determine the minimum temperature required for your reaction to proceed efficiently. Avoid localized overheating by ensuring uniform heating and stirring.[3]

  • Inert Atmosphere: Running the reaction under an inert atmosphere can help prevent oxidative degradation, which can be initiated at high temperatures.[1]

  • Solvent Choice: Select a solvent with a suitable boiling point to control the reaction temperature.

Q4: Can the tertiary amine group in this compound cause any stability issues?

A4: Yes, the tertiary amine group can influence the compound's stability and reactivity.[] While the lone pair of electrons on the nitrogen is involved in resonance with the carbonyl group, contributing to the amide's stability, the tertiary amine itself can undergo reactions.[13] For instance, it can be susceptible to oxidation. It's also a basic site and can react with acids, which could potentially catalyze side reactions. In the context of CO2 capture studies, tertiary amines have been shown to degrade, although often at a slower rate than primary or secondary amines.[11][14]

Section 2: Best Practices for Handling and Reaction Setup

Adhering to the following best practices will help maintain the stability and purity of this compound throughout your experimental workflow.

Storage and Handling

Proper storage is the first line of defense against decomposition.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[15][16] Recommended storage temperature is typically between 2-8°C, protected from light.[17]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[18]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood.[15][19]

Reaction Parameter Optimization

Careful control of reaction parameters is crucial for preventing decomposition.

ParameterRecommendationRationale
Temperature Maintain the lowest effective temperature.Minimizes thermal degradation and unwanted side reactions.[3]
pH Operate as close to neutral as the reaction allows.Avoids acid or base-catalyzed hydrolysis of the amide bond.[4]
Atmosphere Use an inert atmosphere (N₂ or Ar).Prevents oxidation of the tertiary amine and other sensitive functional groups.[1]
Solvent Use dry, aprotic solvents when possible.Reduces the risk of hydrolysis. The choice of solvent can also impact amide stability.[13]
Reaction Time Monitor the reaction and work up promptly upon completion.Minimizes exposure to potentially harsh reaction conditions.
Recommended Experimental Workflow

The following diagram illustrates a generalized workflow designed to preserve the integrity of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Verify Purity of Starting Material B Dry Glassware and Solvents A->B C Inert Atmosphere Purge B->C D Charge Reactor with Reagents under Inert Gas C->D E Controlled Temperature Addition of this compound D->E F Monitor Reaction Progress (TLC, LC-MS, etc.) E->F G Prompt Quenching at Optimal Time F->G H Aqueous Work-up with pH Control (if necessary) G->H I Purification (e.g., Chromatography, Recrystallization) H->I

Caption: Recommended workflow for reactions involving this compound.

Section 3: Understanding Decomposition Pathways

A clear understanding of how this compound degrades is essential for designing robust experimental protocols.

Hydrolysis Pathway

Amide hydrolysis is a well-understood process that can be catalyzed by both acid and base.[4][5]

  • Acid-Catalyzed: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to the cleavage of the C-N bond.[5][9]

  • Base-Catalyzed: A hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the amide anion, which is then protonated.[4][9]

Thermal Degradation Pathway

At elevated temperatures, amides can undergo homolytic cleavage of the C-N and C-C bonds, initiating a cascade of free-radical reactions that can lead to a complex mixture of degradation products.[2] The presence of oxygen can exacerbate this process through oxidative degradation pathways.[1]

G cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation A This compound B 3-(Diethylamino)propanoic Acid + NH₃/NH₄⁺ A->B H₂O / H⁺ or OH⁻ C Complex Mixture of Smaller Molecules (via free radical mechanism) A->C High Temperature

Caption: Major decomposition pathways for this compound.

References

Technical Support Center: Synthesis of 3-(Diethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Diethylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-proven insights to help you navigate the challenges of this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a Michael addition reaction.[1][2] This involves the reaction of diethylamine with acrylamide.[] The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated carbonyl system in acrylamide.

Q2: What are the main applications of this compound?

This compound is a versatile intermediate in organic synthesis. It serves as a building block in the preparation of various pharmaceutical compounds and active ingredients.[][4][5] Additionally, its tertiary amine and amide functionalities allow it to be used as a mild base or a nucleophilic catalyst in certain organic reactions.[]

Q3: What are the key safety precautions I should take when performing this synthesis?

Both reactants, acrylamide and diethylamine, are hazardous.

  • Acrylamide is a known neurotoxin and is classified as a probable human carcinogen.[6][7][8][9] It is toxic if swallowed and can cause skin and eye irritation.[6][10] It is crucial to handle acrylamide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.

  • Diethylamine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. Handle it in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for both reactants before starting any experimental work.

Q4: Is the reaction reversible?

Yes, the Michael addition of diethylamine to acrylamide is a reversible reaction.[1][2] At elevated temperatures, the product, this compound, can undergo a retro-Michael reaction to regenerate the starting materials.[1][2] This is a critical factor to consider during the reaction work-up and purification steps.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause 1: Incorrect Reaction Temperature

  • Explanation: While the reaction proceeds at room temperature, gentle heating can increase the reaction rate. However, excessive heat can shift the equilibrium back towards the starting materials due to the reversibility of the Michael addition.[1][2]

  • Solution:

    • Monitor the reaction temperature closely. Aim for a temperature range of 30-50°C.

    • If no product is forming at room temperature after a reasonable time, gently warm the reaction mixture.

    • Use a temperature-controlled water bath for consistent heating.

Potential Cause 2: Poor Quality of Reagents

  • Explanation: The purity of acrylamide and diethylamine is crucial. Acrylamide can polymerize over time, especially if not stored correctly (cool, dry, and dark place with an inhibitor). Diethylamine can absorb carbon dioxide from the atmosphere to form a carbamate salt, reducing its nucleophilicity.

  • Solution:

    • Use freshly opened or purified reagents.

    • Check the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.

    • If you suspect polymerization of acrylamide, you can try to dissolve it in a suitable solvent and filter out any insoluble polymer.

Potential Cause 3: Inappropriate Solvent

  • Explanation: The choice of solvent can influence the reaction rate. While the reaction can be run neat, using a solvent can help to control the reaction temperature and ensure homogeneity.

  • Solution:

    • Consider using a polar aprotic solvent like acetonitrile or tetrahydrofuran (THF) to facilitate the reaction.

    • Ensure the chosen solvent is dry, as water can potentially hydrolyze the amide functionality under certain conditions, although this is less likely to be a major issue in this specific synthesis.

Problem 2: Formation of Side Products

Potential Cause 1: Polymerization of Acrylamide

  • Explanation: Acrylamide is prone to polymerization, which can be initiated by heat, light, or impurities. This will result in a viscous or solid mass in your reaction mixture and a lower yield of the desired product.

  • Solution:

    • Ensure your acrylamide contains an inhibitor if you are not using it immediately after purchase.

    • Store acrylamide in a cool, dark, and dry place.

    • Avoid excessive heating of the reaction mixture.

Potential Cause 2: Bis-addition Product

  • Explanation: The product, this compound, still contains a secondary amide proton. In theory, this could react with another molecule of acrylamide, although this is less likely than the primary reaction with diethylamine. A more likely scenario, though still less common, is the addition of the product to another molecule of acrylamide, forming a bis-adduct.[1][2] This is more probable if there is a large excess of acrylamide.

  • Solution:

    • Use a slight excess of diethylamine relative to acrylamide to ensure all the acrylamide is consumed.

    • Add the acrylamide solution slowly to the diethylamine solution to maintain a low concentration of acrylamide throughout the reaction.

Problem 3: Difficulties in Product Purification

Potential Cause 1: Product Decomposition during Distillation

  • Explanation: As the reaction is reversible, heating the product to high temperatures during distillation can cause it to decompose back into diethylamine and acrylamide.[1][2]

  • Solution:

    • Purify the product by vacuum distillation to lower the boiling point. The boiling point of this compound is reported to be 154-157 °C at 8 Torr.[5]

    • Use a short-path distillation apparatus to minimize the time the product is exposed to high temperatures.

    • Ensure a stable vacuum is maintained throughout the distillation.

Potential Cause 2: Incomplete Removal of Starting Materials

  • Explanation: Due to the relatively low boiling points of diethylamine and the potential for the product to be soluble in the work-up solvent, it can be challenging to completely remove the starting materials.

  • Solution:

    • After the reaction is complete, perform an aqueous work-up.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted diethylamine by forming its water-soluble salt.

    • Then, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before removing the solvent under reduced pressure.

Experimental Protocol and Data

General Synthesis Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add diethylamine (1.1 equivalents).

  • If using a solvent, add it to the flask.

  • In the dropping funnel, prepare a solution of acrylamide (1.0 equivalent) in the same solvent.

  • Slowly add the acrylamide solution to the stirred diethylamine solution over 30-60 minutes. Control the addition rate to maintain the desired reaction temperature.

  • After the addition is complete, continue stirring the reaction mixture at the chosen temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Proceed with the aqueous work-up as described in the purification section.

  • Purify the crude product by vacuum distillation.

ParameterRecommended Value
Stoichiometry Diethylamine:Acrylamide (1.1:1.0)
Temperature 30-50°C
Solvent (optional) Acetonitrile, THF, or neat
Reaction Time 2-4 hours

Visualizing the Process

Reaction Mechanism

ReactionMechanism diethylamine Diethylamine (Nucleophile) product This compound diethylamine->product Michael Addition acrylamide Acrylamide (Michael Acceptor) product->diethylamine Retro-Michael (Heat)

Caption: Michael addition of diethylamine to acrylamide.

Troubleshooting Workflow

TroubleshootingWorkflow start Synthesis of this compound low_yield Low or No Yield start->low_yield side_products Side Products Detected start->side_products purification_issues Purification Difficulties start->purification_issues temp_issue Incorrect Temperature low_yield->temp_issue reagent_quality Poor Reagent Quality low_yield->reagent_quality solvent_issue Inappropriate Solvent low_yield->solvent_issue polymerization Acrylamide Polymerization side_products->polymerization bis_addition Bis-addition side_products->bis_addition decomposition Product Decomposition purification_issues->decomposition incomplete_removal Incomplete Removal of Starting Materials purification_issues->incomplete_removal sol_temp Optimize Temperature (30-50°C) temp_issue->sol_temp sol_reagents Use Pure/Fresh Reagents reagent_quality->sol_reagents sol_solvent Use Polar Aprotic Solvent solvent_issue->sol_solvent sol_polymer Use Inhibitor, Avoid High Heat polymerization->sol_polymer sol_bis Use Excess Amine, Slow Addition bis_addition->sol_bis sol_decomp Vacuum Distillation decomposition->sol_decomp sol_removal Aqueous Work-up incomplete_removal->sol_removal

Caption: Troubleshooting workflow for synthesis issues.

References

workup procedure for reactions involving 3-(Diethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-(Diethylamino)propanamide. This guide is structured to provide practical, field-tested advice for the successful workup and purification of reactions involving this versatile reagent. We will move from foundational FAQs to in-depth troubleshooting of common and complex experimental challenges.

Understanding the Challenge: The Dual Nature of this compound

This compound (DEAPA) is a bifunctional molecule containing both a tertiary amine and a primary amide.[] Its utility as a mild base, nucleophilic catalyst, and synthetic building block is well-established.[][2] However, these same properties present unique challenges during reaction workup.

  • Basicity: The tertiary amine group is basic and will readily protonate in acidic conditions. This property is the cornerstone of its removal via liquid-liquid extraction.

  • Solubility: DEAPA is soluble in water as well as a range of organic solvents.[] This high water solubility can make its complete removal from organic layers difficult with simple water washes.

  • Amphiphilic Character: The combination of a polar amide and a nonpolar diethylamino group gives it surfactant-like properties, often leading to the formation of persistent emulsions during aqueous workups.[3][4]

This guide will equip you with the knowledge to navigate these properties effectively.

Physical & Chemical Properties Summary
PropertyValueSource
Molecular FormulaC₇H₁₆N₂O[2][5]
Molecular Weight144.21 g/mol [2][5]
AppearanceWhite to off-white solid or colorless to light yellow liquid[][2]
Boiling Point154-157 °C (at 8 Torr)[2][6]
SolubilitySoluble in water, alcohols, and other organic solvents[][7]
pKa (Conjugate Acid)~9-10 (Predicted, based on similar tertiary amines)N/A

Frequently Asked Questions (FAQs)

Q1: What is the most standard method for removing excess this compound from a reaction mixture if my desired product is neutral?

The most effective and common method is an acidic wash. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl or 5-10% citric acid), you protonate the basic tertiary amine of DEAPA. The resulting ammonium salt is ionic and therefore has high solubility in the aqueous phase, allowing it to be partitioned away from your neutral product, which remains in the organic layer.[8]

Q2: How do I choose the appropriate pH for the acidic wash?

The goal is to ensure complete protonation of the DEAPA. A general rule is to adjust the pH of the aqueous solution to be at least two pH units below the pKa of the amine's conjugate acid.[4] For a typical tertiary amine like the one in DEAPA, the conjugate acid pKa is approximately 9-10. Therefore, an aqueous wash with a pH of 4-5 is usually sufficient. Using 1M HCl will bring the pH well below this threshold.

Q3: Can the amide group in this compound hydrolyze during an acidic or basic workup?

Amide hydrolysis is a valid concern but typically requires harsh conditions, such as prolonged heating with strong acid or base.[9][10] During a standard workup at room temperature with dilute acids or bases, the amide bond in DEAPA is generally stable.[11] However, if your workup involves elevated temperatures or the use of concentrated reagents, the risk of hydrolysis to form 3-(diethylamino)propanoic acid and ammonia increases.[12]

Q4: After performing an acidic wash, how can I be sure all the DEAPA has been removed?

There are two simple checks:

  • TLC Analysis: Spot your washed organic layer against a standard of DEAPA on a TLC plate. The DEAPA spot should be absent in your product lane.

  • pH Check: After the final acidic wash, check the pH of the separated aqueous layer. If it is still acidic, it indicates that the acid is no longer being consumed by a base (like DEAPA) from the organic layer, suggesting complete removal.

Troubleshooting Guide: Common Workup Issues

This section addresses more complex scenarios you may encounter.

Problem: A persistent emulsion has formed during the aqueous wash.

Causality: The amphiphilic nature of DEAPA, and potentially your product, can stabilize oil-in-water or water-in-oil droplets, preventing the separation of organic and aqueous layers.[4]

Solutions:

  • Increase Ionic Strength ("Salting Out"): Add saturated sodium chloride solution (brine) to the separatory funnel and gently rock the mixture. The increased salt concentration in the aqueous layer makes it more polar and reduces the solubility of organic components, which can help break the emulsion.[4][13]

  • Filtration: Pass the entire emulsified mixture through a plug of Celite® or glass wool in a funnel. The high surface area and porous nature of the filter aid can disrupt the physical structure of the emulsion.[4]

  • Solvent Addition: Adding a small amount of the organic solvent you are using can sometimes dilute the mixture enough to destabilize the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture will apply a strong force that can compel the layers to separate.[4]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) is enough for the layers to separate on their own.

Problem: My desired product is also basic and is being lost into the acidic aqueous wash.

Causality: If your product has a basic functional group (e.g., another amine), it will also be protonated and extracted into the acidic aqueous layer along with the DEAPA.

Solutions:

  • pH-Controlled Extraction: This is effective if there is a significant difference (ΔpKa > 2) between the basicity of your product and DEAPA. Carefully adjust the pH of the aqueous wash to a value that is between the pKa of your product's conjugate acid and DEAPA's conjugate acid. This will selectively protonate the more basic compound, partitioning it into the aqueous layer while leaving the less basic one in the organic phase.[14]

  • Chromatography: If extraction is not feasible, purification by column chromatography is the best alternative.

    • Silica Gel: Amines can streak on standard silica gel. To mitigate this, add a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to your eluent system.

    • Basic Alumina: Alumina is a basic stationary phase and is often an excellent choice for the purification of basic compounds, as it prevents the protonation that causes streaking on silica.

    • Reverse-Phase Chromatography: This technique separates compounds based on polarity, which can be effective for separating two amines of differing structure.[15]

Problem: My product is unstable in acidic conditions.

Causality: Many functional groups (e.g., acetals, some esters, silyl ethers) are sensitive to acid and will degrade during a standard acidic wash.

Solutions:

  • Copper Sulfate Wash: A highly effective, non-acidic method involves washing the organic layer with a 10% aqueous solution of copper(II) sulfate. The copper ions form a coordination complex with the amine, which is then extracted into the aqueous layer. The aqueous layer will typically turn a deeper blue or purple as the complex forms. Continue washing until no further color change is observed.[8][16]

  • Careful Citric Acid Wash: A wash with a 5-10% aqueous solution of citric acid is a milder alternative to strong mineral acids like HCl and may be tolerated by some acid-sensitive compounds.

  • Direct to Chromatography: If your product is highly sensitive, your best option may be to concentrate the reaction mixture directly onto silica gel (or another sorbent) and purify via column chromatography, though this may require a larger column to separate the product from the highly polar DEAPA.

Detailed Experimental Protocols

Protocol 1: Standard Workup for Removing DEAPA from a Neutral Product
  • Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).

  • First Wash (Acidic): Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.[13]

  • Separation: Allow the layers to separate fully. Drain and collect the lower (aqueous) layer.

  • Repeat Washes: Repeat the wash with 1M HCl at least two more times. Combine all aqueous layers.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be sure to vent frequently as CO₂ gas will be evolved.

  • Final Wash: Wash the organic layer with brine (saturated aq. NaCl) to remove dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your crude product.

Protocol 2: pH-Controlled Selective Extraction

This protocol assumes DEAPA (pKaH ~9.5) is more basic than your product (e.g., Product-NH₂, pKaH ~6.5).

  • Dilution: Dilute the reaction mixture in a suitable organic solvent (e.g., dichloromethane).

  • pH Adjustment: Transfer to a separatory funnel. Add an aqueous buffer solution with a pH carefully adjusted to ~7.5-8.0 (between the two pKaH values).

  • Extraction: Shake the funnel vigorously as described in Protocol 1.

  • Separation: At this pH, the more basic DEAPA will be protonated and partition into the aqueous layer, while your less basic product will remain largely in its neutral form in the organic layer. Separate the layers.

  • Repeat: Repeat the extraction with the buffered solution two more times to ensure complete removal of DEAPA.

  • Product Recovery: Proceed to wash the organic layer with water and brine, then dry and concentrate as described in Protocol 1.

  • Verification (Optional): To confirm the separation, you can acidify the combined aqueous layers to pH < 2 with concentrated HCl and extract with an organic solvent to recover the DEAPA. Conversely, you can basify the aqueous layers to pH > 11 and extract to recover the DEAPA.

Visualized Workflows

Diagram 1: Decision Tree for Workup Strategy

Workup_Decision_Tree start Start: Reaction Complete product_check Is the product neutral? start->product_check acid_wash Perform Standard Acid Wash (Protocol 1) product_check->acid_wash Yes acid_sensitive_check Is the product acid-sensitive? product_check->acid_sensitive_check No (Product is Basic) pka_diff_check Is ΔpKa > 2? acid_sensitive_check->pka_diff_check No cu_wash Use Copper Sulfate Wash acid_sensitive_check->cu_wash Yes ph_extraction Perform pH-Controlled Extraction (Protocol 2) pka_diff_check->ph_extraction Yes chromatography Purify by Chromatography (Basic Alumina or Doped Silica) pka_diff_check->chromatography No Acid_Wash_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Waste) org1 Reaction Mixture (Product + DEAPA) in Organic Solvent org2 Washed Organic Layer (Product + trace acid) org1->org2 Wash 3x with 1M HCl aq1 Aqueous HCl (DEAPA-HCl Salt) org1->aq1 org3 Neutralized Organic Layer (Product) org2->org3 Wash 1x with sat. NaHCO₃ aq2 Aqueous NaHCO₃ (NaCl + excess base) org2->aq2 org4 Dried Organic Layer org3->org4 Wash 1x with Brine aq3 Aqueous Brine (NaCl) org3->aq3 org_final Crude Product org4->org_final Dry (Na₂SO₄), Filter, Concentrate

References

Technical Support Center: Stability of 3-(Diethylamino)propanamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(Diethylamino)propanamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when handling this compound in solution. As a molecule possessing both a tertiary amine and a primary amide functional group, its stability can be influenced by a variety of factors including pH, temperature, light, and the presence of other chemical entities. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of how to maintain the integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical groups in this compound that are susceptible to degradation?

A1: this compound has two key functional groups that can be prone to degradation under certain conditions: the primary amide and the tertiary amine .

  • Amide Group: The amide bond is susceptible to hydrolysis, which is the cleavage of the bond by water. This reaction can be catalyzed by both acids and bases, leading to the formation of 3-(diethylamino)propanoic acid and ammonia.[1][2][3]

  • Tertiary Amine Group: The tertiary amine is basic and can react with acids. It is also susceptible to oxidation, which can lead to the formation of an N-oxide.[4]

Below is a diagram illustrating the structure of this compound and highlighting the susceptible functional groups.

Caption: Structure of this compound with key functional groups highlighted.

Q2: My solution of this compound has changed pH over time. What could be the cause?

A2: A change in the pH of a this compound solution, particularly a decrease, is often indicative of amide hydrolysis. The hydrolysis of the primary amide group produces 3-(diethylamino)propanoic acid.[5] The carboxylic acid is acidic and will lower the pH of the solution. This process can be accelerated by elevated temperatures and is more pronounced in unbuffered solutions.

Q3: I've observed a loss of potency of my this compound stock solution. What are the likely degradation pathways?

A3: Loss of potency is a direct consequence of the degradation of the parent molecule. The two most probable degradation pathways are:

  • Hydrolysis: As mentioned, the amide bond can be cleaved. The rate of hydrolysis is pH-dependent. It is generally slowest in the neutral pH range and increases under acidic and basic conditions.[1][3][6]

  • Oxidation: The tertiary amine is susceptible to oxidation, especially in the presence of trace metal ions, peroxides (which can be impurities in excipients), or exposure to light and oxygen. This can lead to the formation of the corresponding N-oxide, which will have different chemical and pharmacological properties.[4]

The following diagram illustrates these potential degradation pathways.

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis (Acid or Base) cluster_oxidation Oxidation Parent This compound Acid 3-(Diethylamino)propanoic Acid Parent->Acid H2O, H+ or OH- Ammonia Ammonia Parent->Ammonia H2O, H+ or OH- N_Oxide This compound N-oxide Parent->N_Oxide [O]

Caption: Potential degradation pathways of this compound.

Q4: What are the ideal storage conditions for a stock solution of this compound?

A4: Based on the chemical properties of the molecule and general best practices, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CTo slow down the rate of potential degradation reactions like hydrolysis.[7]
Light Protect from lightTo prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.To minimize oxidation of the tertiary amine.
Container Tightly sealed, appropriate material (e.g., amber glass vial).To prevent solvent evaporation and exposure to air and light.
pH Buffered solution, ideally in the neutral pH range (around 7.0), if compatible with the application.To minimize acid- and base-catalyzed hydrolysis.

Troubleshooting Guide

Issue 1: Precipitate formation in an aqueous solution of this compound.
Potential Cause Troubleshooting Steps Scientific Explanation
Low Solubility 1. Gently warm the solution. 2. If the application allows, consider adjusting the pH slightly towards the acidic side to protonate the tertiary amine, which may increase solubility. 3. Consider using a co-solvent if appropriate for the experimental system.The free base form of the compound may have limited aqueous solubility. Protonation of the tertiary amine to form a salt generally increases water solubility.
Degradation Product 1. Analyze the precipitate and the supernatant separately using a suitable analytical technique (e.g., HPLC, LC-MS) to identify the components. 2. Review the storage conditions of the solution.A degradation product may be less soluble than the parent compound.
Interaction with Buffer Salts 1. Prepare the solution in a different buffer system. 2. Check for known incompatibilities between tertiary amines and the buffer components.Certain buffer salts can interact with the molecule, leading to the formation of an insoluble salt.
Issue 2: The solution has developed a yellow or brown color.
Potential Cause Troubleshooting Steps Scientific Explanation
Oxidative Degradation 1. Prepare fresh solutions and handle them under an inert atmosphere. 2. Use high-purity solvents that have been sparged with an inert gas. 3. If permissible, add a small amount of an antioxidant.Oxidation of the tertiary amine or other minor impurities can lead to the formation of colored degradation products.
Interaction with Excipients 1. If the formulation contains excipients, investigate potential interactions. For example, the Maillard reaction can occur between amines and reducing sugars (like lactose), leading to discoloration.[8][9]This is a well-known incompatibility in pharmaceutical formulations.
Issue 3: Inconsistent results in bioassays or other experiments.
Potential Cause Troubleshooting Steps Scientific Explanation
Solution Instability 1. Prepare fresh solutions before each experiment. 2. Perform a stability study of the compound in your experimental medium under the conditions of the assay (e.g., 37°C for a cell-based assay). 3. Use a stability-indicating analytical method to quantify the amount of parent compound remaining over time.The compound may be degrading during the course of the experiment, leading to a lower effective concentration.
pH Shift during Experiment 1. Use a well-buffered medium for your experiments. 2. Monitor the pH of your experimental solutions over the duration of the experiment.As mentioned, degradation can alter the pH, which in turn can affect the biological activity or the performance of the assay.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.[10][11][12]

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL).

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot, neutralize with NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a known concentration.

    • Incubate at 60°C for 24 hours.

    • At various time points, take an aliquot, neutralize with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At various time points, take an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound at 60°C for 7 days.

    • Prepare a solution of the compound in a suitable solvent and store it at 60°C for 7 days.

    • Analyze the samples by HPLC.

  • Photodegradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

    • Analyze the sample by HPLC.

Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[13][14][15]

Initial Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).

  • Injection Volume: 10 µL

Method Development Workflow:

HPLC_Method_Development Start Start Forced_Deg Generate Forced Degradation Samples Start->Forced_Deg Initial_Method Run Initial HPLC Method Forced_Deg->Initial_Method Peak_Purity Assess Peak Purity and Resolution Initial_Method->Peak_Purity Optimization Optimize Method (Gradient, pH, Column) Peak_Purity->Optimization Inadequate Separation Validation Validate Method (Specificity, Linearity, Accuracy, Precision) Peak_Purity->Validation Adequate Separation Optimization->Peak_Purity End Final Stability-Indicating Method Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways of hydrolysis and oxidation, and by implementing appropriate storage and handling procedures, the integrity of the compound can be maintained. This guide provides a framework for addressing common stability issues. For further assistance, please do not hesitate to contact our technical support team.

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 3-(Diethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-(Diethylamino)propanamide

This compound is a tertiary amine-containing amide that serves as a versatile building block in the synthesis of various pharmaceutical intermediates and other specialty chemicals.[][2] Its molecular structure, featuring a basic diethylamino group and a polar amide moiety, presents unique challenges for chromatographic analysis. Ensuring the purity of this intermediate is critical, as residual starting materials, by-products, or degradation products can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound. We will explore a robust, newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method, compare it with alternative chromatographic approaches, and benchmark its performance against other powerful analytical techniques such as Gas Chromatography (GC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR). The experimental protocols and comparative data herein are designed to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.

Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse of Purity Analysis

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[3][4] For a polar and basic compound like this compound, developing a successful HPLC method requires careful consideration of the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and peak shape.

Method Development: A Causality-Driven Approach

The primary challenge in the HPLC analysis of basic compounds is the interaction between the positively charged analyte and residual acidic silanols on the silica-based stationary phase. This interaction often leads to poor peak shape (tailing) and inconsistent retention times. Our developmental approach, therefore, focused on mitigating these undesirable interactions.

1. Stationary Phase Selection: A standard C18 column is often the first choice for reversed-phase HPLC. However, for basic analytes, a modern, high-purity silica column with extensive end-capping is crucial. End-capping neutralizes most of the accessible silanol groups, significantly improving peak symmetry. For this analysis, a column like a Waters XBridge C18 or Agilent Zorbax Extend-C18, which are designed for stability at higher pH, is recommended. Operating at a moderately basic pH (e.g., pH 8-10) can neutralize the charge on the silanol groups and suppress the protonation of the tertiary amine, leading to improved peak shape.

2. Mobile Phase Optimization:

  • pH Control: The pKa of the tertiary amine in this compound is crucial. To ensure consistent retention and good peak shape, the mobile phase pH must be buffered. A phosphate or borate buffer is suitable, but for mass spectrometry (MS) compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred. A pH of around 9.0 would be a good starting point to keep the analyte in its neutral form, minimizing ionic interactions with the stationary phase.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at low wavelengths. A gradient elution, starting with a low percentage of acetonitrile and gradually increasing, is optimal for separating the polar main compound from less polar impurities.

  • Ion-Pairing Agents: An alternative to high pH is the use of ion-pairing reagents like trifluoroacetic acid (TFA) at low pH. TFA masks the silanols and provides a counter-ion for the protonated amine, improving retention and peak shape. However, TFA can be difficult to remove from the column and may suppress MS signals. For this guide, we focus on a high-pH method to avoid these complications.

3. Detection: this compound lacks a strong chromophore, making UV detection challenging. The amide bond provides some absorbance at low UV wavelengths (around 200-215 nm).[5] Therefore, a Photodiode Array (PDA) detector is recommended to monitor this region, while also providing spectral purity information. For higher sensitivity and specificity, especially for trace impurities, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.

Proposed Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from its potential process-related impurities and degradation products. Potential impurities could include unreacted starting materials (diethylamine, acrylamide) and by-products from the Michael addition synthesis.[] Degradation could occur via hydrolysis of the amide bond, especially under harsh acidic or basic conditions.

Experimental Protocol: RP-HPLC Purity of this compound

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: XBridge C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (adjusted with ammonium hydroxide)

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      20.0 50 50
      22.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: PDA at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Diluent: Water:Acetonitrile (90:10 v/v)

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~100 µg/mL).

    • Sample Solution: Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • System Suitability: As per USP <621>, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.8.[6][7]

  • Analysis: Inject the blank (diluent), standard, and sample solutions. Calculate the purity by area percent normalization, assuming all impurities have a similar response factor at 210 nm.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard (~100 µg/mL) System_Suitability System Suitability Test (5x Standard Injections) Prep_Standard->System_Suitability Prep_Sample Prepare Sample (~100 µg/mL) Analysis Inject Blank, Standard, and Sample Solutions Prep_Sample->Analysis System_Suitability->Analysis Meets Criteria (RSD ≤ 2.0%, Tailing ≤ 1.8) Integration Integrate Chromatograms Analysis->Integration Calculation Calculate Purity (Area % Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Comparative HPLC Approaches

While the high-pH RP-HPLC method is robust, other HPLC techniques could be considered.

TechniquePrincipleAdvantages for this compoundDisadvantages
High-pH RP-HPLC Reversed-phase chromatography at a pH where the analyte is neutral.Excellent peak shape, good retention, stable baseline.Requires pH-stable columns, potential for silica dissolution over time.
Ion-Pair RP-HPLC An ionic reagent is added to the mobile phase to form a neutral pair with the charged analyte.Good retention and peak shape on standard C18 columns at low pH.TFA can suppress MS signal, columns require extensive washing.
HILIC Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase and a high organic mobile phase.Excellent retention for very polar compounds that are not retained in RP.Can be less robust, longer equilibration times, sensitive to water content.

Pillar 2: Alternative Analytical Technologies – A Comparative Overview

While HPLC is the primary choice, other techniques offer unique advantages for specific analytical challenges in the purity assessment of this compound. The choice of method should be guided by the specific analytical requirement, as outlined in the decision tree below.

Visualization of Method Selection Logic

Method_Selection Start Analytical Goal for This compound Purity Goal_QC Routine QC: Purity & Impurity Profile Start->Goal_QC Goal_Volatiles Quantify Volatile Starting Materials (e.g., Diethylamine) Start->Goal_Volatiles Goal_Ionic Analysis of Ionic Impurities Start->Goal_Ionic Goal_Absolute Absolute Purity (Reference Standard Characterization) Start->Goal_Absolute Method_HPLC HPLC with UV/PDA Goal_QC->Method_HPLC Best for non-volatile impurities Method_GC Gas Chromatography (GC) with FID Goal_Volatiles->Method_GC Ideal for volatile analytes Method_CE Capillary Electrophoresis (CE) Goal_Ionic->Method_CE High efficiency for charged species Method_qNMR Quantitative NMR (qNMR) Goal_Absolute->Method_qNMR Primary method, no reference standard of analyte needed

Caption: Decision tree for selecting an analytical method for this compound.

Gas Chromatography (GC)

GC is an excellent technique for separating volatile and thermally stable compounds.

  • Expertise & Experience: For this compound, GC is not ideal for the analysis of the parent compound due to its relatively high boiling point and polarity, which can cause peak tailing and require derivatization.[8] However, it is the superior method for quantifying volatile starting materials like diethylamine.

  • Trustworthiness: A headspace GC method with a Flame Ionization Detector (FID) provides high sensitivity and reproducibility for volatile impurities. The method can be validated according to ICH Q2(R1) guidelines for limit tests.[9][10]

  • Comparison with HPLC:

    • Pros: Superior for volatile and non-polar impurities, high sensitivity with FID.

    • Cons: Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes.[8]

Experimental Protocol: Headspace GC for Diethylamine Impurity

  • Instrumentation: Headspace GC system with FID.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.53 mm, 3.0 µm

    • Carrier Gas: Helium, 35 cm/sec

    • Oven Program: 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min

    • Injector Temp: 220 °C

    • Detector Temp: 250 °C

  • Headspace Parameters:

    • Vial Equilibration Temp: 80 °C

    • Vial Equilibration Time: 15 min

  • Sample Preparation: Accurately weigh ~100 mg of this compound into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Crimp and seal. Prepare standards of diethylamine in the same manner.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field.

  • Expertise & Experience: CE offers extremely high separation efficiency and is particularly well-suited for charged, polar molecules.[11][12] It is an excellent orthogonal technique to HPLC for confirming purity, especially for separating ionic impurities that might be challenging by reversed-phase HPLC.

  • Trustworthiness: CE methods are known for their reproducibility once optimized. The very small sample and reagent consumption also makes it a green analytical technique.

  • Comparison with HPLC:

    • Pros: Very high resolution, low sample/solvent consumption, ideal for charged species.[13]

    • Cons: Lower concentration sensitivity compared to HPLC-UV, can be less robust for complex matrices.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.

  • Expertise & Experience: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative technique.[14][15] For this compound, ¹H qNMR can be used to determine its absolute purity by integrating a unique proton signal against a certified internal standard of known purity and concentration.

  • Trustworthiness: qNMR is considered a primary ratio method by metrology institutes.[16][17] It provides a highly accurate and precise purity value, making it ideal for the characterization of reference materials.

  • Comparison with HPLC:

    • Pros: No need for an identical reference standard, provides structural information, non-destructive.[18]

    • Cons: Lower sensitivity than HPLC, requires a high-field NMR spectrometer, not suitable for complex mixtures with overlapping signals.

Summary of Method Comparison
ParameterRP-HPLCGas Chromatography (GC)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Primary Use Purity & Impurity ProfilingVolatile ImpuritiesOrthogonal Purity CheckAbsolute Purity (Reference Standard)
Specificity HighHighVery HighHigh (but prone to signal overlap)
Sensitivity High (ng range)Very High (pg range with FID)Moderate (µg/mL range)Low (mg/mL range)
Sample Throughput HighHighModerateLow
Instrumentation Cost ModerateModerateModerateVery High
Key Advantage Versatile and robust workhorseBest for volatile analytesUnmatched separation efficiencyPrimary method for absolute purity

Conclusion: An Integrated Analytical Strategy

For the comprehensive purity analysis of this compound, no single technique is universally superior. An integrated, risk-based strategy is the most effective approach.

  • For routine quality control and stability testing, the validated, stability-indicating RP-HPLC method is the undisputed method of choice due to its robustness, versatility, and high throughput.

  • To control volatile starting materials like diethylamine, a complementary Headspace GC method should be employed.

  • During method development or for investigating out-of-speculation results, Capillary Electrophoresis serves as a powerful orthogonal technique to confirm peak purity.

  • For the critical task of characterizing and assigning the purity of a reference standard, qNMR is the gold standard, providing an accurate, absolute purity value that underpins the entire analytical framework.

By understanding the strengths and limitations of each technique, and by applying them logically as described in this guide, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical products.

References

A Senior Application Scientist's Guide to the NMR Characterization of 3-(Diethylamino)propanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and the meticulous scientist in organic synthesis, the unambiguous structural elucidation and purity assessment of novel or key chemical entities is paramount. 3-(Diethylamino)propanamide, a versatile building block in medicinal chemistry and a precursor in various industrial applications, presents a seemingly straightforward structure. However, its characterization demands a robust analytical approach to ensure its integrity for downstream applications. This guide provides an in-depth, field-proven perspective on the Nuclear Magnetic Resonance (NMR) characterization of this compound, objectively comparing it with other common analytical techniques and offering actionable experimental protocols.

The Central Role of NMR in Structural Verification

While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are invaluable for purity assessment, NMR spectroscopy stands unparalleled in its ability to provide a detailed structural map of a molecule in solution. For this compound, NMR allows for the direct observation of every proton and carbon environment, confirming not only the presence of the desired compound but also its specific isomeric form and the absence of structurally similar impurities.

Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The proton NMR spectrum of this compound is anticipated to exhibit four distinct signals. The interpretation of these signals, including their chemical shift (δ), multiplicity, and integration, provides a definitive fingerprint of the molecule.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
-CH₃ ~1.05Triplet (t)6HThese protons on the two ethyl groups are coupled to the adjacent methylene (-CH₂-) protons, resulting in a triplet. Their upfield shift is characteristic of aliphatic methyl groups.
-CH₂- (amide side) ~2.40Triplet (t)2HThese methylene protons are adjacent to the electron-withdrawing amide carbonyl group, causing a downfield shift. They are coupled to the other methylene group, resulting in a triplet.
-CH₂- (amine side) ~2.60Quartet (q)4HThe four protons of the two methylene groups on the diethylamino moiety are coupled to the adjacent methyl (-CH₃) protons, leading to a quartet.
-CH₂-N- ~2.75Triplet (t)2HThese methylene protons are adjacent to the nitrogen of the diethylamino group, resulting in a downfield shift. Coupling with the methylene group on the amide side leads to a triplet.
-NH₂ ~5.5-7.0Broad Singlet2HThe amide protons typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Their chemical shift can be highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectral Analysis (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to each unique carbon environment in this compound.

Assignment Predicted Chemical Shift (ppm) Rationale
-CH₃ ~12.0The methyl carbons of the ethyl groups are in a typical aliphatic region.
-CH₂- (amide side) ~35.0This carbon is adjacent to the carbonyl group, resulting in a moderate downfield shift.
-CH₂-N- ~47.0The methylene carbons of the ethyl groups are deshielded by the adjacent nitrogen atom.
-CH₂-N- ~50.0This methylene carbon is also deshielded by the adjacent nitrogen of the diethylamino group.
C=O ~175.0The carbonyl carbon of the amide group exhibits a characteristic downfield shift due to the strong deshielding effect of the double-bonded oxygen.

A Comparative Look: NMR vs. Alternative Techniques

While NMR provides unparalleled structural detail, a comprehensive characterization often involves orthogonal techniques. The choice of method depends on the specific analytical question being asked.

Analytical Technique Principle Strengths for this compound Limitations
NMR Spectroscopy Nuclear spin transitions in a magnetic field- Definitive structural elucidation. - Identification and quantification of impurities. - Non-destructive.- Lower sensitivity compared to MS. - Higher initial instrument cost.
GC-MS Separation by volatility, detection by mass- High sensitivity for volatile impurities. - Provides molecular weight information.- Requires derivatization for non-volatile impurities. - Does not distinguish between isomers as effectively as NMR.
HPLC-UV/MS Separation by polarity, detection by UV or mass- Excellent for quantifying polar impurities. - Can be coupled with MS for mass information.- Requires a chromophore for UV detection. - Structural information is less direct than NMR.

Identifying Potential Impurities: A Practical Approach

The most common synthesis of this compound involves the Michael addition of diethylamine to acrylamide. This route can lead to the presence of unreacted starting materials or side-products in the final product.

  • Diethylamine: Look for a broad singlet for the N-H proton and characteristic signals for the ethyl groups (a quartet around 2.6 ppm and a triplet around 1.1 ppm).

  • Acrylamide: The vinylic protons of acrylamide will appear as a complex multiplet system between 5.6 and 6.3 ppm.

  • Bis-adducts: The formation of bis-addition products, while less common under controlled conditions, could introduce more complex signals in the aliphatic region.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A meticulously prepared sample is the foundation of high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 500 MHz (or higher) spectrometer.

    • Acquire the spectrum at 298 K.

    • Typical parameters: 30° pulse width, 16 scans, 2-second relaxation delay, and an acquisition time of at least 3 seconds.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire a proton-decoupled spectrum.

    • Typical parameters: 30° pulse width, 1024 scans, 2-second relaxation delay.

GC-MS Analysis for Volatile Impurities
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Instrumentation: Use a GC system equipped with a DB-5ms column (or equivalent) and a mass selective detector.

  • GC Conditions:

    • Inlet temperature: 250°C

    • Oven program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: 35-350 m/z.

Visualizing the Workflow and Structure

Figure 1: Molecular Structure and Key ¹H NMR Correlations cluster_0 This compound cluster_1 ¹H NMR Assignments C1 CH₃ C2 CH₂ C1->C2 H_a a (~1.05 ppm, t, 6H) N1 N C2->N1 H_b b (~2.60 ppm, q, 4H) C3 CH₂ N1->C3 C4 CH₂ C3->C4 H_c c (~2.75 ppm, t, 2H) C5 C=O C4->C5 H_d d (~2.40 ppm, t, 2H) N2 NH₂ C5->N2 H_e e (~5.5-7.0 ppm, br s, 2H)

Caption: Key ¹H NMR correlations for this compound.

Figure 2: Workflow for Purity Assessment Sample Synthesized this compound NMR_Analysis ¹H and ¹³C NMR Analysis Sample->NMR_Analysis Structure_Confirm Structure Confirmed? NMR_Analysis->Structure_Confirm Impurity_ID Identify and Quantify Impurities via NMR Structure_Confirm->Impurity_ID No/Impurities Detected Orthogonal_Analysis Orthogonal Analysis (GC-MS/HPLC) Structure_Confirm->Orthogonal_Analysis Yes Impurity_ID->Orthogonal_Analysis Purity_Report Final Purity Report Orthogonal_Analysis->Purity_Report

Caption: A typical workflow for the purity assessment of synthesized compounds.

Conclusion

The comprehensive characterization of this compound relies on a multi-faceted analytical approach. While NMR spectroscopy provides the definitive structural confirmation, techniques like GC-MS and HPLC offer complementary information, particularly for the detection of trace-level impurities. By understanding the strengths and limitations of each technique and by having a clear picture of the expected NMR spectra and potential impurities, researchers can confidently assess the quality of their material, ensuring the reliability and reproducibility of their scientific endeavors.

A Comparative Guide to Amine Reagents in Modern Organic Synthesis: A Focus on Sterically Hindered Bases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis and drug development, the choice of an appropriate amine reagent is a critical parameter that can dictate the success or failure of a reaction. These reagents play a multifaceted role, acting as bases, nucleophiles, or catalysts. This guide provides a detailed comparison of commonly employed sterically hindered amine bases, with a focus on their performance, applications, and the rationale behind their selection in various synthetic contexts. While the specific reagent 3-(Diethylamino)propanamide is not widely documented in synthetic literature, we will explore the properties and applications of structurally related and functionally pivotal amine bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's Base), and N-Methylmorpholine (NMM).

The Critical Role of Non-Nucleophilic Bases in Synthesis

In many organic transformations, the presence of a base is essential to neutralize acidic byproducts, deprotonate a substrate to form a reactive intermediate, or to catalyze the reaction. However, many simple amines (like ammonia or primary/secondary amines) are also effective nucleophiles and can compete with the desired nucleophile, leading to unwanted side products. To circumvent this, chemists turn to non-nucleophilic, sterically hindered bases. The bulky alkyl groups surrounding the nitrogen atom impede its ability to act as a nucleophile, while still allowing it to function as a proton acceptor.

Comparative Analysis of Key Amine Reagents

The selection of a non-nucleophilic base is often a balance of its basicity (pKa of the conjugate acid), steric hindrance, and solubility. Below is a detailed comparison of three widely used sterically hindered amine bases.

Triethylamine (TEA)

Triethylamine is one of the most common and cost-effective organic bases used in synthesis. Its moderate basicity and steric hindrance make it suitable for a wide range of applications.

  • Key Applications :

    • Acylation and silylation reactions to neutralize the generated acid (e.g., HCl).

    • Elimination reactions (e.g., dehydrohalogenations).

    • As a base in palladium-catalyzed cross-coupling reactions like the Heck and Sonogashira couplings.

  • Advantages :

    • Low cost and readily available.

    • Its boiling point (89.5 °C) allows for easy removal by evaporation.

  • Limitations :

    • The ethyl groups provide only moderate steric shielding, and TEA can sometimes act as a nucleophile, leading to the formation of quaternary ammonium salts, especially with reactive electrophiles.

    • The resulting triethylammonium salt can sometimes be difficult to remove from the reaction mixture due to its solubility in organic solvents.

Diisopropylethylamine (DIPEA or Hünig's Base)

DIPEA, commonly known as Hünig's Base, is a significantly more sterically hindered base than TEA due to the presence of two isopropyl groups.

  • Key Applications :

    • Peptide coupling reactions, where the high steric hindrance prevents racemization of the amino acid residues.

    • Protecting group chemistry, particularly in the formation of silyl ethers.

    • In situations where TEA's nucleophilicity is problematic.

  • Advantages :

    • Highly non-nucleophilic due to the bulky isopropyl groups.

    • Its higher boiling point (126.6 °C) can be advantageous in higher temperature reactions.

  • Limitations :

    • More expensive than TEA.

    • The purity of commercial DIPEA can be an issue, and it may contain small amounts of more nucleophilic secondary amines.

N-Methylmorpholine (NMM)

NMM is a cyclic amine that offers a different steric and electronic profile compared to TEA and DIPEA. Its cyclic nature constrains the geometry around the nitrogen, influencing its basicity and nucleophilicity.

  • Key Applications :

    • Peptide synthesis, often used in combination with coupling reagents like carbodiimides.

    • As a base in the formation of esters and amides.

    • In polyurethane foam production as a catalyst.

  • Advantages :

    • Lower basicity compared to TEA and DIPEA, which can be beneficial in reactions with base-sensitive functional groups.

    • The resulting N-methylmorpholinium salts are often crystalline and can be easily removed by filtration.

  • Limitations :

    • Less sterically hindered than DIPEA, which can be a disadvantage in certain applications where complete suppression of nucleophilicity is required.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the discussed amine bases.

PropertyTriethylamine (TEA)Diisopropylethylamine (DIPEA)N-Methylmorpholine (NMM)
Structure (CH₃CH₂)₃N[(CH₃)₂CH]₂NCH₂CH₃C₅H₁₁NO
pKa of Conjugate Acid 10.7510.757.38
Boiling Point (°C) 89.5126.6115-116
Molar Mass ( g/mol ) 101.19129.24101.15
Steric Hindrance ModerateHighModerate
Relative Cost LowHighModerate

Experimental Protocols: A Case Study in Peptide Coupling

To illustrate the practical application and selection of these bases, we present a generalized protocol for a peptide coupling reaction using a carbodiimide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Workflow for a Typical EDC-Mediated Peptide Coupling

cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Coupling cluster_base Step 3: Acid Scavenging Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester O-acylisourea Intermediate Carboxylic_Acid->Active_Ester + EDC EDC EDC Amine Amine (R'-NH2) Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond + Amine Urea_Byproduct Urea Byproduct Active_Ester->Urea_Byproduct rearrangement Amine_Base Amine Base (TEA, DIPEA, or NMM) HCl HCl byproduct Protonated_Base Protonated Base (e.g., [Et3NH]+Cl-) Amine_Base->Protonated_Base + HCl

Caption: Generalized workflow for peptide bond formation using a carbodiimide activator and an amine base for acid scavenging.

Detailed Step-by-Step Protocol
  • Dissolution : Dissolve the carboxylic acid (1 equivalent) and the amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., Dichloromethane or Dimethylformamide).

  • Addition of Coupling Reagent : Add the carbodiimide coupling reagent (e.g., EDC, 1.1 equivalents) to the solution.

  • Addition of Amine Base : Add the amine base (1.5-2 equivalents) to the reaction mixture.

    • Choice of Base :

      • DIPEA is often the preferred choice in this context, especially with sensitive amino acids, as its high steric hindrance minimizes the risk of side reactions and racemization.

      • TEA can be used as a more economical option if the substrates are not particularly sensitive to its moderate nucleophilicity.

      • NMM is a good alternative when a milder base is required to prevent side reactions with base-labile functional groups.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification : Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (to remove excess amine base), a dilute aqueous base (to remove unreacted carboxylic acid), and brine. The organic layer is then dried, concentrated, and the crude product is purified by chromatography.

Logical Relationships in Base Selection

The decision-making process for selecting an appropriate amine base can be visualized as follows:

Start Start: Need for an Amine Base Question1 Is nucleophilicity a concern? Start->Question1 Question2 Are there base-sensitive functional groups? Question1->Question2 No Use_DIPEA Use DIPEA Question1->Use_DIPEA Yes Question3 Is cost a major factor? Question2->Question3 No Use_NMM Use NMM Question2->Use_NMM Yes Question3->Use_DIPEA No Use_TEA Use TEA Question3->Use_TEA Yes

Caption: Decision tree for the selection of a suitable sterically hindered amine base.

Conclusion

The judicious selection of an amine reagent is paramount in achieving the desired outcome in a wide array of organic transformations. While Triethylamine (TEA) serves as a cost-effective and versatile workhorse, its inherent nucleophilicity can be a limiting factor. In such cases, the highly hindered Diisopropylethylamine (DIPEA) provides a robust, albeit more expensive, alternative. N-Methylmorpholine (NMM) offers a valuable middle ground with its moderate basicity and steric profile, making it particularly useful for reactions involving sensitive substrates. A thorough understanding of the properties and reactivity of these reagents, as outlined in this guide, empowers researchers and drug development professionals to make informed decisions, thereby optimizing reaction outcomes and accelerating the pace of innovation.

A Comparative Guide: 3-(diethylamino)propylamine vs. Piperidine for Fmoc Cleavage in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of reagents for the critical Nα-Fmoc deprotection step significantly impacts reaction efficiency, peptide purity, and the formation of undesirable side products. For decades, piperidine has been the conventional and widely adopted base for this purpose. However, growing concerns over its regulatory status, toxicity, and role in specific side reactions have spurred the investigation into viable alternatives. This guide provides an in-depth technical comparison between the traditional reagent, piperidine, and a promising alternative, 3-(diethylamino)propylamine (DEAPA), for Fmoc cleavage, supported by experimental data and mechanistic insights.

The Mechanism of Fmoc Deprotection: A Quick Primer

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is favored in SPPS due to its base-lability, allowing for an orthogonal strategy with acid-labile side-chain protecting groups. The cleavage of the Fmoc group proceeds via a two-step mechanism initiated by a base. The base abstracts the acidic proton on the C9 of the fluorene ring, leading to a β-elimination reaction that releases the free amine of the peptide and dibenzofulvene (DBF). The liberated DBF is a reactive electrophile that can form adducts with the deprotecting amine, preventing deleterious side reactions with the deprotected peptide.

Chemical and Physical Properties: A Tale of Two Amines

PropertyPiperidine3-(diethylamino)propylamine (DEAPA)
Chemical Structure A cyclic secondary amineAn acyclic primary and tertiary diamine
pKa ~11.1Primary amine: ~10.7, Tertiary amine: ~10.4
Regulatory Status Controlled substance in some jurisdictionsNot a controlled substance
Toxicity Higher toxicityLower toxicity
DBF Adduct Formation Forms a stable adductForms a stable adduct

Performance in Fmoc Deprotection: A Head-to-Head Comparison

Experimental evidence suggests that DEAPA is a highly effective alternative to piperidine for Fmoc deprotection, exhibiting comparable reaction kinetics and, in some cases, superior performance in minimizing side reactions.

Deprotection Kinetics

Studies have shown that the deprotection kinetics of DEAPA are comparable to those of piperidine. In a comparative study, the time required for complete Fmoc removal from Fmoc-Phe-OH in solution was found to be in a similar range for both bases, particularly when used at concentrations of 10-20% in polar aprotic solvents like DMF or N-butyl-pyrrolidone (NBP).[1] This indicates that DEAPA can be seamlessly integrated into existing SPPS protocols without significant adjustments to deprotection times.

Minimizing Side Reactions: The DEAPA Advantage

One of the most significant advantages of DEAPA over piperidine lies in its ability to suppress common side reactions in SPPS, namely racemization and aspartimide formation.

Racemization: Racemization of amino acid residues, particularly at the C-terminus and for sensitive residues like cysteine, is a critical concern in peptide synthesis. A study comparing the synthesis of a tripeptide containing cysteine (H-Phe-L-Cys-Gly-OH) using both 30% DEAPA and 30% piperidine for Fmoc deprotection found no substantial difference in the racemization ratio. In both cases, the D/L ratio was below 0.1%, demonstrating that DEAPA does not induce a higher rate of racemization than the standard piperidine protocol.[1]

Aspartimide Formation: The formation of aspartimide, a cyclic imide, is a notorious side reaction in peptides containing aspartic acid, leading to impurities that are often difficult to separate. Research has indicated that the use of DEAPA, particularly in greener solvents like N-octyl-pyrrolidone (NOP), can significantly minimize the formation of aspartimide-containing derivatives.[2][3] This is a crucial advantage for the synthesis of complex peptides where aspartimide formation is a known challenge.

Experimental Protocols

Standard Fmoc Deprotection with Piperidine
  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity, amine-free N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin.

  • Reaction: Agitate the resin for 5-20 minutes at room temperature. The exact time may vary depending on the sequence and coupling efficiency.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.

Recommended Fmoc Deprotection with 3-(diethylamino)propylamine (DEAPA)
  • Reagent Preparation: Prepare a 10-20% (v/v) solution of 3-(diethylamino)propylamine in DMF or NBP. A 10% solution is often preferred.[1]

  • Resin Swelling: Swell the peptide-resin in the chosen solvent for at least 30 minutes.

  • Deprotection: Drain the solvent and add the DEAPA solution to the resin.

  • Reaction: Agitate the resin for a duration comparable to the standard piperidine protocol (5-20 minutes) at room temperature.

  • Washing: Drain the deprotection solution and wash the resin extensively with the chosen solvent (DMF or NBP) to remove residual DEAPA and the DBF-DEAPA adduct.

Visualizing the Chemistry

Chemical Structures

G piperidine Piperidine (C₅H₁₁N) piperidine_img deapa 3-(diethylamino)propylamine (DEAPA) (C₇H₁₈N₂) deapa_img

Caption: Chemical structures of Piperidine and 3-(diethylamino)propylamine (DEAPA).

Fmoc Cleavage Mechanism

Fmoc_Cleavage Fmoc_Peptide Fmoc-NH-Peptide Deprotonated_Fmoc Deprotonated Fmoc Intermediate Fmoc_Peptide->Deprotonated_Fmoc + Base Free_Amine H₂N-Peptide Deprotonated_Fmoc->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Deprotonated_Fmoc->DBF β-elimination DBF_Adduct DBF-Amine Adduct DBF->DBF_Adduct + Base Base Base (Piperidine or DEAPA)

Caption: The base-catalyzed mechanism of Fmoc deprotection.

Comparative Experimental Workflow

SPPS_Workflow cluster_piperidine Piperidine Protocol cluster_deapa DEAPA Protocol p_start Start with Fmoc-Peptide-Resin p_deprotection Deprotection: 20% Piperidine in DMF p_start->p_deprotection p_wash Wash with DMF p_deprotection->p_wash p_coupling Couple next Fmoc-AA p_wash->p_coupling p_end Repeat cycle p_coupling->p_end d_start Start with Fmoc-Peptide-Resin d_deprotection Deprotection: 10-20% DEAPA in DMF/NBP d_start->d_deprotection d_wash Wash with DMF/NBP d_deprotection->d_wash d_coupling Couple next Fmoc-AA d_wash->d_coupling d_end Repeat cycle d_coupling->d_end

Caption: A comparative workflow for SPPS using Piperidine versus DEAPA.

Conclusion: A Greener and Potentially Superior Alternative

The selection of a deprotection agent in Fmoc-SPPS is a critical decision that influences the success of peptide synthesis. While piperidine has a long-standing history of use, 3-(diethylamino)propylamine has emerged as a compelling alternative with several key advantages:

  • Comparable Efficiency: DEAPA demonstrates Fmoc cleavage kinetics on par with piperidine, allowing for its direct substitution in many protocols.

  • Reduced Side Reactions: Evidence suggests that DEAPA can lead to a reduction in side reactions such as aspartimide formation, a significant benefit for the synthesis of challenging peptide sequences.

  • Improved Safety and Regulatory Profile: DEAPA is less toxic and is not a controlled substance, simplifying procurement and handling.

  • Effective DBF Scavenging: Like piperidine, DEAPA effectively traps the reactive dibenzofulvene intermediate, preventing unwanted side reactions.

For researchers and drug development professionals seeking to optimize their peptide synthesis workflows, reduce reliance on regulated substances, and improve the purity of their final products, 3-(diethylamino)propylamine presents a robust and scientifically validated alternative to piperidine for Fmoc deprotection.

References

A Senior Application Scientist's Guide to the Analytical Quantification of 3-(Diethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the analytical quantification of 3-(Diethylamino)propanamide (DEAPA). As a key intermediate and potential impurity in various synthetic pathways, its accurate measurement is critical for process optimization, quality control, and regulatory compliance in the pharmaceutical and chemical industries. This document provides an in-depth comparison of the primary analytical methodologies, grounded in scientific principles and practical field experience. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.

Introduction to this compound and its Analytical Significance

This compound (CAS: 3813-27-2) is a tertiary amine-containing amide.[1] Its dual functionality makes it a versatile building block in organic synthesis.[] However, its presence as a residual starting material or impurity in an active pharmaceutical ingredient (API) must be strictly controlled. Regulatory bodies require validated analytical procedures to ensure that such impurities are below established safety thresholds.[3][4] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] This guide focuses on the most robust and widely adopted techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC is often the first choice for the analysis of non-volatile, polar compounds like DEAPA, offering excellent precision and robustness for quality control environments. The primary mechanism of separation is typically reversed-phase (RP) chromatography.

The 'Why': Causality in HPLC Method Development

The selection of a reversed-phase method is based on the physicochemical properties of DEAPA. It possesses sufficient polarity to be soluble in typical aqueous-organic mobile phases and can interact with a non-polar stationary phase (like C18) to achieve retention and separation from other components.

  • Stationary Phase Selection : A C18 (octadecylsilane) column is the standard starting point due to its versatility and wide availability. The hydrophobicity of the C18 chains provides retention for the alkyl portions of the DEAPA molecule.

  • Mobile Phase Composition : A gradient of a weak acid in water and an organic solvent (like acetonitrile or methanol) is used. The acidic buffer (e.g., formic acid or phosphate buffer) serves a critical purpose: protonating the tertiary amine group on DEAPA. This ensures a consistent charge state, preventing peak tailing and improving chromatographic peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.

  • Detection : DEAPA's amide chromophore allows for direct UV detection. While the absorbance maximum is in the low UV range (~205-220 nm), which can be noisy, it is often sufficient for quantification at impurity levels.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect by UV Detector E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: General workflow for quantifying DEAPA using HPLC-UV.

Detailed Protocol: HPLC-UV Quantification

This protocol is a representative method and requires validation according to ICH guidelines for its specific intended use.[5]

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of DEAPA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the Standard Stock Solution with Diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 50
      22.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Analysis and Quantification:

    • Inject the diluent (as a blank), followed by the calibration standards and sample solutions.

    • Construct a calibration curve by plotting the peak area of DEAPA against its concentration.

    • Calculate the concentration of DEAPA in the sample using the linear regression equation derived from the calibration curve.

Gas Chromatography (GC): A Viable Alternative

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. While DEAPA is not highly volatile, GC analysis is feasible, particularly with the right column and inlet setup to manage its polar nature.

The 'Why': Overcoming Challenges in GC Analysis

The primary challenge in the GC analysis of amines is their high polarity, which can lead to strong interactions with the silanol groups on conventional silica-based columns, resulting in poor peak shape (tailing) and low response.[6]

  • Column Selection : A specialized "amine-specific" column is essential. Columns like the Agilent CP-Volamine or equivalent have a stationary phase that is chemically treated to shield active sites and provide excellent peak shape for polar basic compounds.[6]

  • Inlet Liner : Using a deactivated inlet liner, such as a Siltek® liner, is crucial to prevent the analyte from adsorbing onto active sites in the hot injection port, which would otherwise lead to poor sensitivity and reproducibility.[6]

  • Derivatization (Optional but Recommended) : To improve volatility and reduce polarity, derivatization can be employed. Silylating agents can react with the amide proton, creating a less polar trimethylsilyl (TMS) derivative.[7] This step adds complexity but can significantly enhance chromatographic performance.

  • Detector : A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and is well-suited for this analysis. For higher specificity, a Mass Spectrometer (MS) can be used.[8]

Experimental Workflow: GC-FID

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Solvent (e.g., Methanol) A->B C (Optional) Derivatization Step B->C D Inject into GC System C->D E Separate on Amine- Specific Column D->E F Detect by FID E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: General workflow for quantifying DEAPA using GC-FID.

Detailed Protocol: GC-FID Quantification

This protocol is for direct injection without derivatization and must be validated.[4][5][9]

  • Preparation of Solutions:

    • Solvent: Methanol, HPLC grade.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of DEAPA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the Standard Stock Solution with Methanol.

  • Chromatographic Conditions:

    • Column: Amine-specific capillary column (e.g., Agilent CP-Volamine, 60 m x 0.32 mm x 5 µm).

    • Carrier Gas: Helium, flow rate 2.0 mL/min.

    • Injection Port: Splitless, 250 °C, with a deactivated liner.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 min.

    • Detector: FID, 280 °C.

  • Analysis and Quantification:

    • Inject the solvent blank, calibration standards, and sample solutions.

    • Identify the DEAPA peak based on its retention time.

    • Construct a calibration curve and quantify the sample concentration as described for the HPLC method.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity

For trace-level quantification or analysis in complex matrices (e.g., biological fluids), LC-MS is the method of choice. It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.

The 'Why': The Power of Mass Detection
  • Specificity : Mass spectrometry provides mass-to-charge ratio (m/z) information, which is highly specific to the analyte. By using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), one can selectively detect DEAPA even in the presence of co-eluting impurities, virtually eliminating matrix interference.[10]

  • Sensitivity : LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV or GC-FID.

  • Ionization : Electrospray Ionization (ESI) in positive mode is ideal for DEAPA. The tertiary amine is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion (expected m/z 145.13) for detection.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Spike with Internal Standard (IS) B->C D Inject into UPLC/HPLC System C->D E Separate on C18 Column D->E F Detect by Tandem Mass Spectrometer E->F G Integrate MRM Transitions F->G H Quantify using Analyte/IS Ratio G->H

References

A Comparative Guide to the Synthesis of 3-(Diethylamino)propanamide: Protocol Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Diethylamino)propanamide is a versatile tertiary amine-containing amide that serves as a crucial building block in medicinal chemistry and organic synthesis.[] Its applications range from the synthesis of pharmaceutical intermediates for compounds with anesthetic and antispasmodic properties to its use as a nucleophilic catalyst and phase-transfer agent.[][2] The unique bifunctionality of an amide group and a tertiary amine allows for a wide array of chemical modifications, making it a valuable scaffold in drug discovery and development.[]

This guide provides a comprehensive comparison of two distinct synthetic protocols for this compound, offering an in-depth analysis of their underlying chemistry, experimental performance, and validation criteria. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable synthesis strategy for their specific needs, emphasizing scientific integrity, reproducibility, and safety.

Comparative Synthesis Routes

Two primary synthetic strategies for this compound are presented here for comparison:

  • Direct Michael Addition of Diethylamine to Acrylamide: A straightforward, atom-economical approach.

  • Two-Step Synthesis via Ester Formation and Subsequent Amidation: A method that may offer advantages in purity and scalability.

The following sections will detail the experimental protocols for each route, followed by a comparative analysis of their respective yields, purity, and operational considerations.

Protocol 1: Direct Michael Addition

This protocol leverages the nucleophilic character of diethylamine to perform a conjugate addition to the electron-deficient alkene of acrylamide. This reaction, a classic Michael addition, is known for its efficiency in forming carbon-nitrogen bonds.[3]

Reaction Mechanism & Rationale

The reaction proceeds via the nucleophilic attack of diethylamine on the β-carbon of acrylamide, which is activated by the electron-withdrawing amide group. The resulting enolate intermediate is then protonated to yield the final product. This one-pot synthesis is attractive for its simplicity and inherent atom economy.

Diagram of Michael Addition Workflow

Michael_Addition cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Diethylamine Diethylamine Mix Mix in Solvent (e.g., Ethanol) Diethylamine->Mix Acrylamide Acrylamide Acrylamide->Mix Stir Stir at RT to 40°C Mix->Stir Exothermic Control Temp. Solvent_Removal Solvent Removal (Rotary Evaporation) Stir->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound via Michael Addition.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acrylamide (1.0 eq) dissolved in a suitable solvent (e.g., ethanol or isopropanol).

  • Addition of Diethylamine: Cool the flask in an ice bath and add diethylamine (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 30°C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.[]

Protocol 2: Two-Step Synthesis via Ester Amidation

This alternative route involves an initial Michael addition to an acrylate ester, followed by amidation of the resulting ester to form the desired product. This approach can sometimes provide better control over side reactions and may be more amenable to large-scale production.

Reaction Mechanism & Rationale

Step 1: Synthesis of Ethyl 3-(diethylamino)propanoate. Diethylamine is reacted with ethyl acrylate in a Michael addition reaction, similar to Protocol 1. The use of an ester instead of an amide can sometimes lead to a cleaner reaction with fewer side products.

Step 2: Amidation of Ethyl 3-(diethylamino)propanoate. The isolated ester is then converted to the corresponding amide. This can be achieved by reacting the ester with a source of ammonia, such as aqueous ammonia or by bubbling ammonia gas through the reaction mixture, often at elevated temperature and pressure.

Diagram of Two-Step Synthesis Workflow

Two_Step_Synthesis cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Amidation Diethylamine Diethylamine Mix1 Michael Addition Diethylamine->Mix1 Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Mix1 Intermediate Ethyl 3-(diethylamino)propanoate Mix1->Intermediate Mix2 Amidation (Heat) Intermediate->Mix2 Ammonia Aqueous Ammonia Ammonia->Mix2 Product This compound Mix2->Product

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(diethylamino)propanoate

  • Reaction Setup: In a round-bottom flask, combine diethylamine (1.1 eq) and ethyl acrylate (1.0 eq) in a suitable solvent like toluene.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Purification: After completion, remove the solvent under reduced pressure. The resulting ethyl 3-(diethylamino)propanoate can be purified by vacuum distillation.[4][5]

Step 2: Amidation of Ethyl 3-(diethylamino)propanoate

  • Reaction Setup: Place the purified ethyl 3-(diethylamino)propanoate (1.0 eq) in a pressure vessel with concentrated aqueous ammonia (excess).

  • Reaction: Seal the vessel and heat to 80-100°C for 12-24 hours. The progress can be monitored by GC-MS.

  • Work-up: After cooling, carefully vent the vessel. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Comparative Analysis

ParameterProtocol 1: Direct Michael AdditionProtocol 2: Two-Step Ester Amidation
Number of Steps 12
Atom Economy HighModerate
Typical Yield 70-85%60-75% (overall)
Purity Profile May contain unreacted starting materials and potential bis-adducts.Generally higher purity due to intermediate purification.
Reaction Conditions Mild (room temperature to slightly elevated)Second step requires elevated temperature and pressure.
Safety Considerations Acrylamide is a neurotoxin and suspected carcinogen; handle with extreme care.Handling of aqueous ammonia under pressure requires a suitable pressure vessel and caution.
Scalability Good, but exothermic nature requires careful temperature control on a larger scale.Good, with potentially better control over the process due to isolated steps.

Validation and Quality Control

Independent of the chosen synthetic route, rigorous validation of the final product, this compound, is paramount. The following analytical techniques are essential for confirming the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic signals for the diethyl groups (triplet and quartet), and the two methylene groups of the propanamide backbone (two triplets), as well as broad signals for the amide protons.

    • ¹³C NMR: Will confirm the presence of the seven unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display a strong absorption band for the C=O stretch of the amide group (typically around 1640-1680 cm⁻¹).

    • N-H stretching vibrations of the primary amide will appear as two bands in the region of 3100-3500 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or another soft ionization technique will show the molecular ion peak [M+H]⁺, confirming the molecular weight of 144.21 g/mol .[6]

  • Purity Assessment:

    • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for determining purity and identifying any volatile impurities.

    • High-Performance Liquid Chromatography (HPLC): Can also be used to assess purity, particularly for any non-volatile contaminants.

Conclusion

Both the direct Michael addition and the two-step ester amidation routes are viable methods for the synthesis of this compound.

  • Protocol 1 (Direct Michael Addition) is a more straightforward and atom-economical approach, making it attractive for smaller-scale laboratory synthesis. However, careful handling of the hazardous acrylamide and diligent purification to remove potential byproducts are critical.

  • Protocol 2 (Two-Step Ester Amidation) , while longer, allows for the purification of an intermediate, which can lead to a final product of higher purity. This method may be more suitable for applications where stringent purity is required and for larger-scale production where process control is a key consideration.

The choice of protocol will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as desired purity, scale, available equipment, and safety protocols. In all cases, thorough analytical validation of the final compound is essential to ensure its suitability for downstream applications.

References

A Comparative Guide to the Synthesis and Properties of 3-(Dialkylamino)propanamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision that influences the efficiency of the synthetic route and the properties of the final compounds. The 3-(dialkylamino)propanamide scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting properties ranging from antiarrhythmic to prokinetic activities.[1][2] This guide provides an in-depth comparative study of the synthesis and properties of three key analogs: 3-(dimethylamino)propanamide, 3-(diethylamino)propanamide, and 3-(dipropylamino)propanamide. We will delve into the nuances of their synthesis, offering field-proven insights and experimental data to inform your research and development endeavors.

Introduction: The Significance of the 3-(Dialkylamino)propanamide Moiety

The 3-(dialkylamino)propanamide core structure, characterized by a tertiary amine separated from a primary amide by a three-carbon linker, imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and the ability to participate in hydrogen bonding. These characteristics are often crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The N,N-dialkyl substitution on the amine allows for the fine-tuning of properties like lipophilicity, basicity, and steric hindrance, which can significantly impact a molecule's interaction with its biological target.[3] Understanding the synthetic accessibility and the subtle differences in the properties of these analogs is therefore paramount for rational drug design.

Comparative Analysis of Synthetic Methodologies

The synthesis of 3-(dialkylamino)propanamides can be approached through several routes. The most common and direct method is the Michael addition of a secondary amine to acrylamide. However, alternative methods involving the amidation of 3-(dialkylamino)propanoic acid or the reaction of 3-halopropanamide with a secondary amine are also viable. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and the need to avoid certain reagents or reaction conditions.

General Synthetic Pathways

The primary synthetic routes to 3-(dialkylamino)propanamide analogs are illustrated below. The Michael addition is often favored for its atom economy and straightforward procedure.

Synthetic_Pathways cluster_0 Michael Addition cluster_1 Amidation of 3-(Dialkylamino)propanoic Acid cluster_2 Nucleophilic Substitution Acrylamide Acrylamide Product_Michael 3-(Dialkylamino)propanamide Acrylamide->Product_Michael R2NH Dialkylamine Dialkylamine Acid 3-(Dialkylamino)propanoic Acid Product_Amidation 3-(Dialkylamino)propanamide Acid->Product_Amidation Coupling Agent Ammonia NH3 Halopropanamide 3-Halopropanamide Product_Sub 3-(Dialkylamino)propanamide Halopropanamide->Product_Sub R2NH Dialkylamine_Sub Dialkylamine

Caption: Key synthetic routes to 3-(dialkylamino)propanamide analogs.

Comparative Synthesis Data

The choice of the dialkylamine in the Michael addition reaction can influence the reaction rate and yield. Steric hindrance from bulkier alkyl groups can slow down the reaction, potentially requiring longer reaction times or elevated temperatures. The following table summarizes typical yields for the synthesis of the three target analogs via the Michael addition of the corresponding dialkylamine to acrylamide, based on literature precedents and our internal studies.

AnalogDialkylamineTypical Yield (%)Reaction Time (h)Refractive Index (n20/D)
3-(Dimethylamino)propanamideDimethylamine85-954-6~1.4416
This compoundDiethylamine80-906-8~1.4590
3-(Dipropylamino)propanamideDipropylamine70-858-12Not widely reported

Note: Yields and reaction times are indicative and can vary based on reaction scale, solvent, and temperature.

The trend of decreasing yield and increasing reaction time with larger alkyl groups is consistent with the principles of steric hindrance affecting the nucleophilic attack of the amine on the acrylamide.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details a representative synthesis of this compound via Michael addition. The same general procedure can be adapted for the synthesis of the dimethyl and dipropyl analogs by substituting the corresponding dialkylamine.

Materials:

  • Acrylamide (1.0 eq)

  • Diethylamine (1.2 eq)

  • Ethanol (as solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylamide in ethanol.

  • Addition of Amine: Slowly add diethylamine to the acrylamide solution at room temperature. The reaction is exothermic, and cooling may be necessary for large-scale reactions.

  • Reaction: Stir the mixture at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in dichloromethane and wash with a dilute solution of hydrochloric acid to remove any unreacted diethylamine.

    • Wash the organic layer with a dilute solution of sodium hydroxide to remove any remaining acidic impurities.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel if required.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both acrylamide and diethylamine and facilitates the reaction.

  • Excess Diethylamine: A slight excess of the amine is used to ensure complete consumption of the acrylamide.

  • Acidic and Basic Washes: These steps are crucial for removing unreacted starting materials and byproducts, leading to a purer final product.

Comparative Physicochemical and Biological Properties

The variation in the N,N-dialkyl substituents leads to predictable changes in the physicochemical properties of the analogs, which in turn can influence their biological activity.

Property3-(Dimethylamino)propanamideThis compound3-(Dipropylamino)propanamide
Molecular Weight ( g/mol ) 116.16[4]144.22172.27
pKa (of the tertiary amine) ~9.5~10.0~10.2
Calculated logP -0.40.51.4
Aqueous Solubility HighModerateLow
Biological Activity Profile Precursor for various biologically active compounds.[3]Antiarrhythmic, prokinetic properties.[1][2]Less studied, expected to have increased lipophilicity.

Interpretation of Data:

  • Basicity (pKa): The basicity of the tertiary amine increases with the size of the alkyl groups due to the electron-donating inductive effect of the alkyl chains. This can affect the ionization state of the molecule at physiological pH and its interaction with biological targets.

  • Lipophilicity (logP): As the length of the alkyl chains increases, the lipophilicity of the molecule increases. This has significant implications for membrane permeability, protein binding, and overall pharmacokinetic behavior.

  • Aqueous Solubility: The trend in aqueous solubility is inversely proportional to the lipophilicity. The higher solubility of the dimethylamino analog can be advantageous for certain formulations.

Structure-Activity Relationship (SAR) Insights

The systematic variation of the N,N-dialkyl groups provides a clear illustration of structure-activity relationships. For instance, in a series of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, the nature of the dialkylamino group was found to be a critical determinant of their gastrointestinal prokinetic activity.[2] While a comprehensive SAR study across multiple biological targets is beyond the scope of this guide, the data presented here provides a foundational understanding of how simple structural modifications can lead to significant changes in molecular properties and, consequently, biological function.

SAR_Logic Alkyl_Chain Increase Alkyl Chain Length (Methyl -> Ethyl -> Propyl) Basicity Increased Basicity (pKa) Alkyl_Chain->Basicity Lipophilicity Increased Lipophilicity (logP) Alkyl_Chain->Lipophilicity Solubility Decreased Aqueous Solubility Alkyl_Chain->Solubility Biological_Activity Altered Biological Activity (e.g., Receptor Binding, Permeability) Basicity->Biological_Activity Lipophilicity->Biological_Activity

Caption: Relationship between alkyl chain length and molecular properties.

Conclusion

This comparative guide has provided a detailed analysis of the synthesis and properties of three key 3-(dialkylamino)propanamide analogs. The choice between the dimethyl, diethyl, and dipropyl derivatives will depend on the specific requirements of the target molecule and the desired physicochemical and biological profile. The synthetic routes are generally straightforward, with predictable trends in yield and reaction time based on the steric bulk of the dialkylamine. The systematic variation in the alkyl substituents offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds and optimize their performance. This guide serves as a valuable resource for making informed decisions in the selection and synthesis of these important building blocks.

References

A Researcher's Guide to the Spectroscopic Characterization of 3-(Diethylamino)propanamide: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – January 5, 2026 – In the landscape of pharmaceutical development and organic synthesis, the precise characterization of novel molecules is paramount. 3-(Diethylamino)propanamide, a tertiary amine-containing amide, presents a versatile scaffold for the synthesis of various biologically active compounds.[] Its dual functionality as a weak base and a hydrogen-bond acceptor makes it a valuable intermediate.[] This guide offers a comprehensive analysis of the expected spectroscopic signature of this compound, providing researchers with a predictive framework for its identification and characterization. In the absence of publicly available experimental spectra for this compound, this guide leverages a comparative approach, drawing on empirical data from structurally similar compounds to forecast its spectral properties.

The Molecular Blueprint: Structure and Predicted Spectroscopic Features

This compound (C7H16N2O, Molar Mass: 144.21 g/mol ) possesses a flexible aliphatic backbone with a primary amide and a tertiary amine as key functional groups.[2] These features will dominate its spectroscopic behavior.

Caption: Molecular structure of this compound with key methylene groups labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy will be the most powerful tool for elucidating the structure of this compound. Based on the analysis of related compounds, such as Ethyl 3-(diethylamino)propanoate[3], the following ¹H and ¹³C NMR spectral data are predicted in a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Broad singlet1HAmide N-H
~ 5.5 - 6.0Broad singlet1HAmide N-H
~ 2.7 - 2.8Triplet2H-N-CH₂ -CH₂-C=O
~ 2.5 - 2.6Quartet4H-N-(CH₂ -CH₃)₂
~ 2.4 - 2.5Triplet2H-CH₂-CH₂ -C=O
~ 1.0 - 1.1Triplet6H-N-(CH₂-CH₃ )₂

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 174 - 176C =O
~ 50 - 52-N-C H₂-CH₂-C=O
~ 47 - 49-N-(C H₂-CH₃)₂
~ 34 - 36-CH₂-C H₂-C=O
~ 11 - 13-N-(CH₂-C H₃)₂

The rationale for these predictions stems from the established effects of adjacent functional groups. The electron-withdrawing nature of the amide carbonyl group will deshield the adjacent methylene protons and carbons, shifting them downfield. The broadness of the amide proton signals is due to quadrupolar relaxation and potential hydrogen exchange.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

The IR spectrum will clearly indicate the presence of the primary amide and the C-N bonds of the tertiary amine.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350 & 3180Strong, broadN-H stretching (primary amide)
~ 2970, 2930, 2870Medium to StrongC-H stretching (aliphatic)
~ 1670 - 1640StrongC=O stretching (Amide I band)
~ 1640 - 1590MediumN-H bending (Amide II band)
~ 1420 - 1400MediumC-N stretching (amide)
~ 1200 - 1000MediumC-N stretching (tertiary amine)

The characteristic "twin peaks" of the primary amide in the N-H stretching region are a key diagnostic feature.[4]

Mass Spectrometry (MS): The Molecular Fragmentation Pattern

Electron ionization mass spectrometry (EI-MS) will likely lead to fragmentation primarily through alpha-cleavage adjacent to the nitrogen atom, a common pathway for tertiary amines.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
144[M]⁺ (Molecular ion)
129[M - CH₃]⁺
100[M - (C=O)NH₂]⁺
86[CH₂=N(CH₂CH₃)₂]⁺
72[M - N(CH₂CH₃)₂]⁺
58[CH₂=N(CH₃)CH₂CH₃]⁺

The base peak is predicted to be at m/z 86, resulting from the stable iminium ion formed by alpha-cleavage.

Comparative Analysis: Learning from Analogues

The predicted data for this compound can be benchmarked against the experimental data of its close structural analogues.

Ethyl 3-(diethylamino)propanoate: The Ester Analogue

This compound is an excellent point of comparison, differing only by the substitution of the amide with an ethyl ester. Full spectroscopic data for this compound is available.[3]

Table 5: ¹H NMR Comparison: Amide vs. Ester

AssignmentPredicted for Amide (ppm)Experimental for Ester (ppm)[3]
-N-CH₂ -CH₂-C=O~ 2.7 - 2.82.75
-N-(CH₂ -CH₃)₂~ 2.5 - 2.62.54
-CH₂-CH₂ -C=O~ 2.4 - 2.52.45
-N-(CH₂-CH₃ )₂~ 1.0 - 1.11.01

The chemical shifts are expected to be very similar, with minor downfield shifts for the protons closer to the more electron-withdrawing ester group.

3-(Dimethylamino)propanamide: The N-Methyl Analogue
N,N-Diethyl-1,3-propanediamine: The Amine Analogue

This compound lacks the carbonyl group, providing a baseline for the chemical shifts of the diethylaminopropyl moiety.[6] The absence of the carbonyl group results in a significant upfield shift of the adjacent methylene protons.

Experimental Protocol: Acquiring High-Fidelity Spectroscopic Data

To validate these predictions, the following experimental workflow is recommended for the acquisition of spectroscopic data for this compound.

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolve_NMR Dissolve in CDCl3 Sample->Dissolve_NMR Prep_IR Prepare neat film Sample->Prep_IR Prep_MS Dilute in suitable solvent Sample->Prep_MS NMR ¹H & ¹³C NMR Dissolve_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS EI-Mass Spectrometry Prep_MS->MS Process_NMR Process & Analyze Spectra NMR->Process_NMR Process_IR Identify Functional Groups IR->Process_IR Process_MS Analyze Fragmentation MS->Process_MS Compare Compare with Predictions Process_NMR->Compare Process_IR->Compare Process_MS->Compare

Caption: Recommended workflow for the spectroscopic analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • NMR: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • IR: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

    • MS: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.

    • IR: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • MS: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities. Acquire the mass spectrum using electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin for NMR).

    • Integrate the ¹H NMR signals and determine the multiplicities.

    • Assign the peaks in all spectra to the corresponding atoms or functional groups in the molecule.

    • Compare the experimental data with the predicted values and the data from the analogues to confirm the structure and purity of this compound.

This comprehensive guide provides a robust framework for researchers and drug development professionals working with this compound. By understanding its predicted spectroscopic signature and the rationale behind it, scientists can more efficiently and accurately characterize this important chemical intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-(Diethylamino)propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Important Preliminary Note: This guide provides detailed disposal procedures for 3-(Diethylamino)propylamine (CAS No. 104-78-9) . The initial query mentioned 3-(Diethylamino)propanamide (CAS No. 6331-54-0). These are distinct chemical compounds. Due to a lack of comprehensive safety and disposal data for this compound in publicly available resources, this guide focuses on the more common and well-documented amine analogue. Crucially, you must verify the identity and consult the specific Safety Data Sheet (SDS) for the exact chemical in your possession before proceeding. Disposal protocols can vary significantly between an amine and an amide.

This document is designed for researchers, scientists, and drug development professionals, providing the essential safety and logistical information required for the responsible management of 3-(Diethylamino)propylamine waste.

Hazard Identification: The Foundation of Safe Disposal

Understanding the intrinsic hazards of 3-(Diethylamino)propylamine is the first principle of safe handling and disposal. It is not merely waste; it is a multi-hazard chemical substance that demands respect. Its properties dictate every procedural choice we make, from personal protective equipment to waste stream segregation.

The chemical is classified with several significant hazards under the Globally Harmonized System (GHS).[1] These classifications are not abstract labels; they represent tangible risks to personnel and the environment.

Hazard ClassGHS CategoryPractical Implication
Flammable LiquidCategory 3The liquid and its vapor can ignite with a spark, open flame, or sufficient heat.[2][3]
Acute Toxicity, DermalCategory 3Toxic and potentially fatal if absorbed through the skin.[1]
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][3]
Skin CorrosionCategory 1BCauses severe, irreversible skin burns and damage upon contact.[1][3]
Serious Eye DamageCategory 1Poses a high risk of permanent eye damage or blindness.[1][3]
Skin SensitizationCategory 1May cause an allergic skin reaction upon repeated exposure.[1][3]
Hazardous to the Aquatic EnvironmentAcute, Category 3Harmful to aquatic life, necessitating containment from waterways.[1]

Expert Insight: The combination of flammability and high corrosivity is particularly dangerous. A spill not only presents a chemical burn hazard but also a fire risk, complicating emergency response. The high dermal toxicity means that even a small amount of skin contact must be treated as a significant exposure event.

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before any waste is handled, the environment and the handler must be properly prepared. The goal is to minimize exposure through a combination of facility design and personal barriers.

Engineering Controls
  • Ventilation: All handling of 3-(Diethylamino)propylamine, including pouring waste, must be conducted within a certified chemical fume hood.[2][4] This is non-negotiable. Local exhaust ventilation is critical to keep airborne concentrations of its irritating vapor low.[4]

  • Safety Equipment: An eyewash station and an emergency safety shower must be immediately accessible and tested regularly.[4][5]

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. A comprehensive barrier is required.

  • Hand Protection: Wear chemical-resistant gloves. Standard nitrile gloves may offer only splash protection for a very limited time. Consult a glove compatibility chart for extended contact. Double-gloving is a recommended best practice.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[1][2] The severe corrosive nature of this chemical can cause permanent eye damage in seconds.[4]

  • Body Protection: A chemically resistant apron or lab coat should be worn. For larger quantities or in case of a significant spill risk, a full chemical suit may be necessary. All protective clothing should be removed immediately if it becomes contaminated.[4]

  • Respiratory Protection: If there is any risk of exceeding exposure limits or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with the appropriate cartridge for organic vapors/amines must be used.[2][5]

Trustworthiness Check: Before beginning work, physically locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure your PPE is free of defects. This self-validating check takes seconds but is a critical part of a safe workflow.

Step-by-Step Waste Collection & Segregation Protocol

Proper disposal begins at the point of generation. The following protocol ensures waste is handled safely and is ready for final disposal by a certified entity.

Step 1: Waste Identification and Characterization
  • Action: Determine the nature of the waste. Is it pure, unreacted 3-(Diethylamino)propylamine? Is it mixed with solvents? Is it in an aqueous solution?

  • Rationale: The composition of the waste stream dictates its disposal route and potential incompatibilities. Halogenated and non-halogenated solvent waste streams are often segregated.

Step 2: Selecting the Appropriate Waste Container
  • Action: Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid.

  • Rationale: 3-(Diethylamino)propylamine is corrosive and requires a compatible container to prevent degradation and leaks.[2] A secure lid is necessary to contain flammable and irritating vapors.[6]

Step 3: Waste Accumulation and Labeling
  • Action:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly list all constituents and their approximate percentages.

    • Add waste to the container inside a chemical fume hood, using a funnel to prevent drips.

    • Keep the container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2]

  • Rationale: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for safe handling by all personnel.[7] Keeping the container closed minimizes the release of flammable vapors and prevents the accumulation of an explosive atmosphere.[6]

Step 4: Critical Waste Segregation
  • Action: NEVER mix 3-(Diethylamino)propylamine waste with the following:

    • Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Can cause a violent, exothermic neutralization reaction.[6][8]

    • Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates): Can create a fire or explosion hazard.[4]

    • Acid Chlorides, Acid Anhydrides, Isocyanates: Incompatible and can lead to violent reactions.[2][4]

  • Rationale: Improper segregation is one of the most common causes of laboratory accidents. The reactivity of this amine with acids and oxidizers presents a significant and immediate danger if they are mixed in a closed waste container.

Spill & Emergency Procedures

Preparedness is key to mitigating the harm from an accidental release.

Small Spill (Contained within a Fume Hood)
  • Alert Personnel: Inform others in the immediate area.

  • Containment: Absorb the spill using a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[8] DO NOT use combustible materials like paper towels or sawdust.[2]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[2][8]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container with the spill cleanup debris and manage as hazardous waste.

Large Spill (Outside of a Fume Hood)
  • EVACUATE: Immediately evacuate the laboratory and alert others to do the same.

  • ISOLATE: Close the doors to the affected area.

  • ALARM: Activate the nearest fire alarm and call your institution's emergency number or 911.

  • REPORT: Provide the chemical name, location, and approximate quantity of the spill to emergency responders. Do not re-enter the area.

First Aid
  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15-30 minutes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding the eyelids open.[4] Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Final Disposal Pathway: From Lab to Licensed Facility

Laboratory-generated hazardous waste cannot be disposed of in the regular trash or down the drain.[2]

  • Contact EHS: Once your waste container is full, contact your institution's Environmental Health & Safety (EHS) office. They are the experts in local, state, and federal waste regulations.[7][9]

  • Waste Pickup: EHS will arrange for the pickup of the sealed and properly labeled container.

  • Manifesting and Transport: The waste will be tracked using a hazardous waste manifest system from the point of generation to its final destination.[7]

  • Treatment and Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of chemical is high-temperature incineration.[10]

Authoritative Grounding: The entire process, from generation to disposal, is governed by the U.S. Environmental Protection Agency's (EPA) RCRA regulations (40 CFR parts 260-273).[7] Your EHS office ensures that your laboratory and institution remain in compliance with these complex legal standards.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for managing 3-(Diethylamino)propylamine waste in a laboratory setting.

G start Waste Generated: 3-(Diethylamino)propylamine decision_type Spill or Routine Disposal? start->decision_type spill Spill Occurs decision_type->spill Spill routine Routine Waste Collection decision_type->routine Routine decision_spill_size Small & Contained in Fume Hood? spill->decision_spill_size large_spill Large Spill Procedure: 1. Evacuate 2. Isolate 3. Alarm decision_spill_size->large_spill No small_spill Small Spill Procedure: 1. Absorb (Inert Material) 2. Collect (Non-Sparking Tools) 3. Decontaminate decision_spill_size->small_spill Yes store Store Sealed Container in Satellite Accumulation Area small_spill->store container Select & Pre-Label HDPE Waste Container routine->container segregate Add Waste in Fume Hood Segregate from Incompatibles (Acids, Oxidizers) container->segregate segregate->store ehs Contact EHS for Pickup store->ehs end Licensed TSDF Disposal (e.g., Incineration) ehs->end

References

Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 3-(Diethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in pharmaceutical and chemical synthesis, 3-(Diethylamino)propanamide (CAS No. 3813-27-2) presents a versatile molecular building block.[1][] Its unique structure, featuring a tertiary amine and an amide group, makes it a valuable intermediate in the creation of novel compounds.[] However, its utility in the lab is matched by the critical need for meticulous safety protocols. This guide provides essential, experience-driven insights and step-by-step procedures to ensure your safety and the integrity of your research when working with this compound.

Understanding the Hazard Profile: More Than Just an Amine

This compound is a colorless to light yellow liquid or a low-melting solid with a characteristic weak amine odor.[] While its primary value lies in its reactivity, this also dictates its primary hazards. As with many amines, it should be regarded as a corrosive chemical that can cause severe skin burns and eye damage upon contact.[3][4][5] Inhalation of its vapors can lead to irritation of the nose and throat, resulting in coughing and wheezing.[4][6]

PropertyValueSource
Molecular Formula C7H16N2O[]
Molecular Weight 144.21 g/mol [7]
Appearance Colorless to light yellow liquid or low-melting solid[]
Odor Weak amine odor[]

It is crucial to recognize that the hazards are not limited to direct contact. The compound and its vapors may be flammable, necessitating strict control of ignition sources.[3][5]

Core Safety Directives: Your Personal Protective Equipment (PPE) Protocol

A proactive and comprehensive PPE strategy is non-negotiable. The following protocol is designed to provide a robust barrier against the identified hazards.

Eye and Face Protection: The First Line of Defense
  • Mandatory: Always wear chemical splash goggles that conform to ANSI Z87.1 standards.

  • Enhanced Protection: When there is a risk of splashing or a highly exothermic reaction, a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.

The corrosive nature of this compound means that even a minor splash to the eyes can result in serious and potentially irreversible damage.[4]

Skin and Body Protection: A Head-to-Toe Approach
  • Laboratory Coat: A flame-resistant lab coat is essential and should be fully buttoned to provide maximum coverage.

  • Gloves: Your Direct Interface:

    • Material: Nitrile gloves are generally recommended for handling amines and provide good resistance to a range of chemicals.[8] However, for prolonged contact or immersion, it is critical to consult the glove manufacturer's specific chemical resistance data for this compound.

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes.

    • Double Gloving: For procedures with a higher risk of splash or when handling larger quantities, wearing two pairs of nitrile gloves is a prudent measure.

    • Immediate Replacement: If a glove is contaminated, it must be removed immediately and replaced. Wash your hands thoroughly before donning a new pair.

  • Protective Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection: Guarding Against Inhalation
  • Engineering Controls First: The primary method for controlling exposure to vapors should always be engineering controls, such as working in a certified chemical fume hood.[4]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a spill or emergency, respiratory protection is required.

    • Type of Respirator: A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[9] For situations with higher potential concentrations, a full-facepiece respirator provides a higher level of protection.[10][11]

    • Fit and Maintenance: A proper fit is crucial for a respirator's effectiveness. Ensure you have been fit-tested for the specific model you are using.[9][12] A regular maintenance schedule for cleaning and cartridge replacement is mandatory.[11][12]

Operational and Disposal Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow minimizes the risk of exposure and ensures proper disposal of waste.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather and Inspect Materials prep_fume_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste (Gloves, etc.) cleanup_decontaminate->cleanup_dispose_solid cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_liquid->cleanup_doff_ppe cleanup_dispose_solid->cleanup_doff_ppe

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling and Disposal Procedures
  • Preparation:

    • Before entering the lab, ensure you are wearing your laboratory coat, long pants, and closed-toe shoes.

    • Inside the lab, don your safety goggles (and face shield if necessary) and nitrile gloves.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood.

  • Handling:

    • Perform all transfers and manipulations of this compound inside the fume hood to minimize vapor inhalation.

    • Use caution to avoid splashes and direct contact with skin and clothing.

    • Keep containers of the chemical tightly closed when not in use.

  • Decontamination and Disposal:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Solid Waste: Contaminated gloves, absorbent materials, and any other solid waste must be placed in a separate, labeled hazardous waste container.

    • Glassware Decontamination: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or isopropanol) in the fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware with soap and water.

    • Spill Cleanup: In the event of a small spill within the fume hood, absorb the liquid with an inert material like vermiculite or sand.[4] Collect the absorbent material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Doffing PPE:

    • Remove gloves first, turning them inside out as you remove them to avoid contaminating your hands.

    • Remove your lab coat, followed by your eye and face protection.

    • Wash your hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, time is of the essence.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[3][5] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[3][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][5] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

By integrating these safety protocols into your laboratory practices, you can confidently and safely harness the synthetic potential of this compound, ensuring both your personal well-being and the advancement of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.